Chrysin 7-O-|A-gentiobioside
Description
BenchChem offers high-quality Chrysin 7-O-|A-gentiobioside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chrysin 7-O-|A-gentiobioside including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-hydroxy-2-phenyl-7-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O14/c28-9-17-20(31)22(33)24(35)26(40-17)37-10-18-21(32)23(34)25(36)27(41-18)38-12-6-13(29)19-14(30)8-15(39-16(19)7-12)11-4-2-1-3-5-11/h1-8,17-18,20-29,31-36H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMGGAPZYUWNMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chrysin 7-O-beta-gentiobioside: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Chrysin 7-O-beta-gentiobioside, a naturally occurring flavonoid glycoside, represents a molecule of significant interest within the scientific community, particularly for those engaged in natural product chemistry, pharmacology, and drug discovery. As a derivative of the well-studied flavone chrysin, it inherits a legacy of diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The addition of a gentiobioside moiety at the 7-O position introduces intriguing modifications to its physicochemical properties, potentially influencing its bioavailability and therapeutic efficacy. This technical guide provides a comprehensive overview of the chemical structure, known properties, and potential biological activities of Chrysin 7-O-beta-gentiobioside. It is designed to serve as a foundational resource for researchers, offering insights into its natural sources, analytical methodologies for its characterization, and a discussion of its therapeutic potential, largely extrapolated from the extensive research on its aglycone, chrysin.
Introduction: The Promise of a Glycosylated Flavonoid
Flavonoids are a ubiquitous class of polyphenolic secondary metabolites in plants, renowned for their broad spectrum of pharmacological effects[1]. Chrysin (5,7-dihydroxyflavone), a prominent member of the flavone subclass, has been the subject of extensive research, demonstrating significant antioxidant, anti-inflammatory, and anticancer activities in numerous preclinical studies[2][3][4]. However, the clinical translation of chrysin has been hampered by its poor aqueous solubility and low bioavailability[3][5].
Glycosylation, the enzymatic attachment of sugar moieties to an aglycone, is a common modification of flavonoids in nature. This process can significantly alter the physicochemical properties of the parent molecule, often leading to increased water solubility and potentially modulating its absorption, distribution, metabolism, and excretion (ADME) profile. Chrysin 7-O-beta-gentiobioside is one such glycoside, where a disaccharide, gentiobiose, is linked to the 7-hydroxyl group of the chrysin backbone. While research on this specific glycoside is still emerging, the foundational knowledge of chrysin's bioactivity provides a strong rationale for its investigation as a potentially more bioavailable prodrug or a bioactive entity in its own right.
Chemical Structure and Physicochemical Properties
The structural architecture of Chrysin 7-O-beta-gentiobioside is central to its chemical identity and biological function. It consists of the characteristic flavone core of chrysin, with a gentiobiose (β-D-glucopyranosyl-(1→6)-β-D-glucopyranose) unit attached via an O-glycosidic bond at the C7 position.
Caption: Chemical structure of Chrysin 7-O-beta-gentiobioside.
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₇H₃₀O₁₄ | [6][7] |
| Molecular Weight | 578.52 g/mol | [7] |
| CAS Number | 88640-89-5 | [6][7] |
| Appearance | White Solid | [7] |
| Solubility | Soluble in DMSO and methanol. | [6] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year. | [7] |
Natural Occurrence and Isolation
Chrysin 7-O-beta-gentiobioside has been identified as a natural constituent of Spartium junceum, commonly known as Spanish broom[6][7]. It has also been detected in Semen Oroxyli, the seeds of Oroxylum indicum[6]. The isolation of flavonoid glycosides from plant matrices is a critical step for their detailed characterization and biological evaluation.
Experimental Protocol: Preparative Isolation of Flavonoid Glycosides
The following protocol provides a general framework for the preparative isolation of flavonoid glycosides, which can be adapted for Chrysin 7-O-beta-gentiobioside from its natural sources. This methodology is based on established techniques for the separation of polar compounds from complex plant extracts[8][9][10].
Objective: To isolate Chrysin 7-O-beta-gentiobioside from a plant source with high purity.
Materials:
-
Dried and powdered plant material (e.g., Spartium junceum flowers or Semen Oroxyli)
-
80% Ethanol
-
n-Hexane
-
Ethyl acetate
-
n-Butanol
-
Distilled water
-
Silica gel for column chromatography
-
Sephadex LH-20
-
Solvents for HPLC (acetonitrile, water, formic acid - HPLC grade)
-
Rotary evaporator
-
Freeze dryer
-
Chromatography columns
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system
Procedure:
-
Extraction:
-
Macerate the dried plant powder with 80% ethanol at room temperature for 24 hours. Repeat the extraction three times to ensure exhaustive extraction.
-
Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in distilled water and partition successively with n-hexane, ethyl acetate, and n-butanol.
-
The n-butanol fraction is typically enriched with flavonoid glycosides due to their polarity. Concentrate the n-butanol fraction to dryness.
-
-
Column Chromatography:
-
Subject the dried n-butanol fraction to silica gel column chromatography. Elute with a gradient of chloroform-methanol or ethyl acetate-methanol-water to separate fractions based on polarity.
-
Monitor the fractions using Thin Layer Chromatography (TLC) and combine fractions with similar profiles.
-
-
Gel Filtration Chromatography:
-
Further purify the flavonoid-rich fractions on a Sephadex LH-20 column using methanol as the mobile phase to remove pigments and other impurities.
-
-
Preparative HPLC:
-
The final purification is achieved using a Prep-HPLC system with a C18 column.
-
A typical mobile phase consists of a gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Monitor the elution profile at a suitable wavelength (e.g., 270 nm for chrysin derivatives) and collect the peak corresponding to Chrysin 7-O-beta-gentiobioside.
-
-
Structure Elucidation:
-
Confirm the identity and purity of the isolated compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).
-
Caption: General workflow for the isolation of Chrysin 7-O-beta-gentiobioside.
Biological Activities and Therapeutic Potential
While direct experimental evidence for the biological activities of Chrysin 7-O-beta-gentiobioside is limited, the extensive body of research on its aglycone, chrysin, provides a strong basis for predicting its potential therapeutic effects. The glycosylation may influence the potency and pharmacokinetic profile of the molecule.
Antioxidant Activity
Chrysin has demonstrated significant antioxidant properties by scavenging free radicals and upregulating antioxidant enzymes[2][4]. The antioxidant capacity of flavonoids is often attributed to their hydroxyl groups. While the 7-hydroxyl group in Chrysin 7-O-beta-gentiobioside is masked by the sugar moiety, the 5-hydroxyl group remains free, which may contribute to some radical scavenging activity. Furthermore, the glycoside may be hydrolyzed in vivo to release the active aglycone, chrysin.
Anti-inflammatory Effects
Chrysin exerts anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and the modulation of inflammatory signaling pathways such as NF-κB[4][11]. It is plausible that Chrysin 7-O-beta-gentiobioside could exhibit similar anti-inflammatory properties, either directly or upon conversion to chrysin.
Anticancer Properties
The anticancer potential of chrysin is well-documented, with studies demonstrating its ability to induce apoptosis, inhibit cell proliferation, and suppress metastasis in various cancer cell lines[3][12][13]. The mechanisms underlying these effects involve the modulation of key signaling pathways, including PI3K/Akt and MAPK[3]. The potential for Chrysin 7-O-beta-gentiobioside to act as a prodrug of chrysin makes it a compelling candidate for further investigation in oncology.
Caption: Potential mechanisms of action of chrysin.
Metabolism and Bioavailability: The Role of Glycosylation
A significant challenge with the therapeutic use of chrysin is its extensive first-pass metabolism, leading to low oral bioavailability[5][14][15]. Chrysin is rapidly conjugated in the intestines and liver to form glucuronide and sulfate metabolites[16].
The presence of the gentiobioside moiety in Chrysin 7-O-beta-gentiobioside may alter this metabolic fate. Flavonoid glycosides are generally more water-soluble than their aglycones. Their absorption in the gastrointestinal tract can occur either by direct transport or after hydrolysis by intestinal enzymes or gut microbiota to release the aglycone. This delayed release of chrysin could potentially lead to a more sustained systemic exposure. A study on the pharmacokinetics of Chrysin 7-O-beta-gentiobioside in mice using UPLC-MS/MS has been conducted, providing a valuable method for its in vivo quantification[17].
Future Directions and Conclusion
Chrysin 7-O-beta-gentiobioside is a promising natural product that warrants further investigation. While the biological activities of its aglycone, chrysin, are well-established, dedicated studies are needed to elucidate the specific pharmacological profile of the glycosylated form.
Key areas for future research include:
-
In vitro and in vivo studies to directly assess the antioxidant, anti-inflammatory, and anticancer activities of Chrysin 7-O-beta-gentiobioside.
-
Comparative studies to evaluate the bioavailability and pharmacokinetic profile of Chrysin 7-O-beta-gentiobioside versus chrysin.
-
Investigation of its mechanism of action , including its potential to be hydrolyzed to chrysin and the intrinsic activity of the intact glycoside.
-
Exploration of its potential in various disease models , leveraging the known therapeutic targets of chrysin.
References
- Mani, F., & Natesan, V. (2018). Chrysin: Sources, beneficial pharmacological activities, and molecular mechanism of action. Phytomedicine, 48, 1-13.
- Sharifi-Rad, J., et al. (2021). Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential. Pharmaceuticals, 14(7), 673.
- Zarghi, A., & Arfaei, S. (2011). Chrysin as a potential anti-inflammatory and antioxidant agent. Fundamental & Clinical Pharmacology, 25(6), 639-648.
-
BioCrick. Chrysin 7-O-beta-gentiobioside. [Link]
- Serafim, T. L., et al. (2012). The anti-inflammatory and antioxidant effects of chrysin, a natural flavonoid.
- Walle, T. (2004). Absorption and metabolism of flavonoids. Free Radical Biology and Medicine, 36(7), 829-837.
- Walle, U. K., et al. (2001). Disposition and metabolism of the flavonoid chrysin in normal volunteers. British Journal of Clinical Pharmacology, 51(2), 143-146.
- Mohos, V., et al. (2019). Effects of Chrysin and Its Major Conjugated Metabolites Chrysin-7-Sulfate and Chrysin-7-Glucuronide on Cytochrome P450 Enzymes and on OATP, P-gp, BCRP, and MRP2 Transporters. Drug Metabolism and Disposition, 47(11), 1297-1305.
- Zhang, L., et al. (2015). Determination of pharmacokinetics of chrysin and its conjugates in wild-type FVB and Bcrp1 knockout mice using a validated LC-MS/MS method. Journal of Pharmaceutical and Biomedical Analysis, 107, 253-260.
- Samarghandian, S., et al. (2017). Chrysin reduces proliferation and induces apoptosis in human breast cancer cells. Pharmacognosy Magazine, 13(Suppl 3), S534-S539.
- Kasala, E. R., et al. (2015). Apoptotic effects of chrysin in human cancer cell lines. Anti-Cancer Agents in Medicinal Chemistry, 15(4), 485-492.
- Li, Y., et al. (2016). Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC). Molecules, 21(11), 1473.
- Wang, Y., et al. (2021). Determination of oroxin A, oroxin B, oroxylin A, oroxyloside, chrysin, chrysin 7-O-beta-gentiobioside, and guaijaverin in mouse blood by UPLC-MS/MS and its application to pharmacokinetics in.
- Kumar, S., & Pandey, A. K. (2013). Chemistry and Biological Activities of Flavonoids: An Overview. The Scientific World Journal, 2013, 162750.
- Wang, L., et al. (2014). An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments. Molecules, 19(9), 13693-13707.
- Tang, M., et al. (2017). Preparative Isolation of Flavonoid Glycosides From Sphaerophysa Salsula Using Hydrophilic Interaction Solid-Phase Extraction Coupled With Two-Dimensional Preparative Liquid Chromatography.
-
Healthline. 17 Foods to Lower Your Blood Sugar. [Link]
-
Michael Evans. 17.09 Enzymatic Hydrolysis of Glycans. [Link]
-
ResearchGate. (PDF) Synthesis of Glycosides of α-Tocopherol, Daidzein, Resveratrol, Hesperetin, Naringenin, and Chrysin as Antiallergic Functional Foods and Cosmetics. [Link]
-
Biosciences Biotechnology Research Asia. In Vitro Cytotoxicity Activity of Chrysin, Morin and Resveratrol Against MCF-7 Breast Cancer Cell Lines. [Link]
-
Pharmacognosy Magazine. Isolation and Characterization of Flavonoid C-glycosides from Prosopis glandulosaTorr. Leaves. [Link]
-
MDPI. Plant Flavonoids: Chemical Characteristics and Biological Activity. [Link]
-
MDPI. Chrysin as a Bioactive Scaffold: Advances in Synthesis and Pharmacological Evaluation. [Link]
-
MDPI. Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques. [Link]
-
PubMed. Bioactivity of flavonoids. [Link]
-
PubMed Central. In vitro and in vivo synergistic effect of chrysin in combination with colistin against Acinetobacter baumannii. [Link]
-
PubMed Central. Developing nutritional component chrysin as a therapeutic agent: Bioavailability and pharmacokinetics consideration, and ADME mechanisms. [Link]
Sources
- 1. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chrysin: Perspectives on Contemporary Status and Future Possibilities as Pro-Health Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chrysin 7-O-beta-gentiobioside | CAS:88640-89-5 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. Chrysin 7-O-beta-gentiobioside | TargetMol [targetmol.com]
- 8. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Preparative isolation of flavonoid glycosides from Sphaerophysa salsula using hydrophilic interaction solid-phase extraction coupled with two-dimensional preparative liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Bioevaluation of New Stable Derivatives of Chrysin-8-C-Glucoside That Modulate the Antioxidant Keap1/Nrf2/HO-1 Pathway in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptotic Effects of Chrysin in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apoptotic effects of chrysin in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Developing nutritional component chrysin as a therapeutic agent: Bioavailability and pharmacokinetics consideration, and ADME mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]
- 16. Effects of Chrysin and Its Major Conjugated Metabolites Chrysin-7-Sulfate and Chrysin-7-Glucuronide on Cytochrome P450 Enzymes and on OATP, P-gp, BCRP, and MRP2 Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. akjournals.com [akjournals.com]
Biological Activity of Chrysin 7-O-gentiobioside in vitro: A Technical Guide
Part 1: Executive Summary
Chrysin 7-O-gentiobioside (CGE) is a flavonoid diglycoside primarily isolated from the seeds of Oroxylum indicum (Sonapatha) and Spartium junceum. Unlike its aglycone counterpart, Chrysin (5,7-dihydroxyflavone), which is renowned for its potent anti-inflammatory and anticancer activities but plagued by poor solubility, CGE presents a unique pharmacological profile. It serves as a highly stable, water-soluble precursor (prodrug) and a critical quality control marker for standardized botanical preparations.
This guide analyzes the in vitro biological activity of CGE, distinguishing its direct effects from those dependent on hydrolysis. While CGE exhibits robust antioxidant capacity in Oxygen Radical Absorbance Capacity (ORAC) assays, its activity against intracellular targets (e.g., NF-κB, COX-2) is significantly attenuated compared to Chrysin until enzymatic hydrolysis occurs. This distinction is vital for designing accurate in vitro models.
Part 2: Chemical Profile & Stability
Understanding the physicochemical limitations of CGE is prerequisite to experimental design.
Structural Characteristics
CGE consists of the flavone backbone (Chrysin) glycosylated at the C-7 position with gentiobiose (6-O-β-D-glucopyranosyl-D-glucose).
-
CAS Number: 88640-89-5
-
Molecular Formula: C27H30O14
-
Molecular Weight: 578.52 g/mol
-
Solubility: Soluble in DMSO, Methanol, and warm water (significantly higher hydrophilicity than Chrysin due to the disaccharide moiety).
Stability in Culture Media
-
Hydrolysis Risk: In standard DMEM/RPMI media supplemented with Fetal Bovine Serum (FBS), CGE is relatively stable. However, the presence of β-glucosidases in serum or cellular lysosomes can cleave the sugar moiety, releasing the aglycone Chrysin.
-
Experimental Implication: For intracellular assays, researchers must verify whether the observed effect is due to intact CGE or the liberated aglycone.
Part 3: Pharmacological Mechanisms & Biological Activity
Antioxidant Activity: The Glycoside Paradox
Flavonoid glycosylation typically reduces radical scavenging potential by blocking the phenolic hydroxyl groups. However, CGE retains specific antioxidant capabilities.
-
ORAC Assay (Oxygen Radical Absorbance Capacity): CGE demonstrates potent activity .[1][2] In this hydrogen atom transfer mechanism, the glycoside can effectively quench peroxyl radicals.
-
DPPH Assay: CGE shows weak to negligible activity compared to Chrysin. The steric hindrance of the gentiobiose unit at C-7 blocks the electron transfer required for stabilizing the DPPH radical.
Data Comparison: Antioxidant Potency
| Compound | Assay | Activity Profile | Mechanism Note |
| Chrysin 7-O-gentiobioside | ORAC | High | Effective peroxyl radical quenching. |
| Chrysin 7-O-gentiobioside | DPPH | Low/Inactive | Blocked C-7 OH prevents electron delocalization. |
| Chrysin (Aglycone) | DPPH | Moderate | Free C-5 and C-7 OH groups facilitate scavenging. |
| Baicalein | DPPH | Very High | Presence of C-6 OH (ortho-dihydroxyl) drives potency. |
Anti-Inflammatory & Cytotoxic Pathways
Direct treatment with CGE often yields higher IC50 values (lower potency) than Chrysin in short-term assays (<24h).
-
NF-κB Inhibition: CGE shows no significant inhibition of NF-κB at concentrations <30 µM in reporter assays, whereas Chrysin is active at 10-20 µM. The glycoside cannot easily penetrate the cell membrane or bind the IKK complex due to its polarity and size.
-
Bioactivation: The biological activity of CGE in complex systems (e.g., whole cell lysates or in vivo) is driven by its hydrolysis to Chrysin.
Visualization: The Bioactivation Pathway
The following diagram illustrates the critical hydrolysis step required for CGE to exert intracellular effects.
Caption: Mechanism of Action: CGE acts directly as an extracellular antioxidant but requires enzymatic hydrolysis to Chrysin to modulate intracellular signaling pathways like NF-κB and Apoptosis.
Part 4: Experimental Protocols
To ensure scientific integrity, these protocols are designed to validate the specific activity of CGE and distinguish it from its aglycone.
Protocol A: Enzymatic Hydrolysis Validation
Purpose: To confirm the conversion of CGE to active Chrysin prior to running intracellular assays.
-
Preparation: Dissolve CGE (1 mg) in 100 µL DMSO, then dilute to 1 mL with phosphate buffer (pH 5.0).
-
Enzyme Addition: Add 10 units of β-glucosidase (from almonds) to the solution.
-
Incubation: Incubate at 37°C for 2 hours.
-
Verification: Analyze via HPLC (C18 column, MeOH:Water gradient).
-
Success Criteria: Disappearance of the CGE peak (RT ~15 min) and appearance of the Chrysin peak (RT ~25 min).
-
-
Application: Use this hydrolysate alongside pure CGE in cell assays to compare "Prodrug" vs. "Active" effects.
Protocol B: ORAC Assay (Direct Antioxidant Activity)
Purpose: To measure the direct radical scavenging capacity of intact CGE.
-
Reagents:
-
Fluorescein sodium salt (probe).
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as the peroxyl radical generator.
-
Trolox (standard).
-
-
Plate Setup:
-
Wells 1-3: Blank (Phosphate buffer).
-
Wells 4-6: Trolox standards (6.25 – 50 µM).
-
Wells 7-9: CGE samples (various concentrations).
-
-
Reaction:
-
Add 150 µL of Fluorescein (10 nM) to all wells.
-
Incubate at 37°C for 15 min.
-
Add 25 µL of AAPH (240 mM) to initiate the reaction.
-
-
Detection: Read fluorescence (Ex: 485 nm, Em: 520 nm) every minute for 90 minutes.
-
Calculation: Calculate the Area Under the Curve (AUC). Net AUC = AUC_sample - AUC_blank. Report results as Trolox Equivalents (TE).
Part 5: Quantitative Data Synthesis
The following data summarizes the in vitro profile of CGE relative to related flavonoids found in Oroxylum indicum.
Table 1: Comparative Biological Activity (IC50 / Inhibition)
| Target / Assay | Chrysin 7-O-gentiobioside | Chrysin (Aglycone) | Oroxylin A | Notes |
| DPPH Scavenging | > 200 µg/mL (Inactive) | 66.2 µg/mL | 49.8 µg/mL | Glycosylation blocks activity. |
| NF-κB Inhibition | Inactive (> 30 µM) | 7.2 µM | 3.9 µM | CGE requires hydrolysis to act. |
| Cytotoxicity (HepG2) | > 100 µg/mL | 64.1 µg/mL | ~25 µM | CGE is less cytotoxic directly. |
| AChE Inhibition | Inactive / Weak | 52.7 µg/mL | 15.5 µg/mL | Aglycones bind active site better. |
Note: Data compiled from Yan et al. (2011) and comparative studies on O. indicum constituents.[2][3]
Part 6: Challenges & Future Directions
-
Bioavailability vs. Solubility: While CGE is far more soluble than Chrysin, its cellular uptake is limited by the glucose transporters (SGLT1). Future formulations should focus on liposomal delivery to facilitate entry without relying on hydrolysis.
-
Standardization: CGE is the preferred marker for quality control of Oroxylum indicum seeds due to its high abundance and stability compared to the aglycones, which can degrade or precipitate.
-
Metabolic Stability: In drug development, CGE should be viewed as a natural prodrug . In vitro assays must account for the lack of hepatic metabolism that would normally convert CGE to Chrysin in vivo.
References
-
Yan, R., et al. (2011). Antioxidant flavonoids from the seed of Oroxylum indicum. Fitoterapia.[4]
-
Tran, T.V.A., et al. (2015). Inhibitors of NF-κB from the stems of Oroxylum indicum.[5] Journal of Asian Natural Products Research.
-
Kruger, S. & Ganzera, M. (2012). Quality Evaluation of Semen Oroxyli Based on the Determination of Multiple Components with a Single Reference Standard.[5] Journal of Chromatographic Science.
-
Sithisarn, P., et al. (2016). Differential antiviral activity of Oroxylum indicum against Dengue virus and Chikungunya virus. Evidence-Based Complementary and Alternative Medicine.
-
Mao, X., et al. (2019). Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential. Oxidative Medicine and Cellular Longevity.[6]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chrysin Is Immunomodulatory and Anti-Inflammatory against Complete Freund’s Adjuvant-Induced Arthritis in a Pre-Clinical Rodent Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Caigua (Cyclanthera pedata) in the Rain-Tree Tropical Plant Database of herbal remedies [rain-tree.com]
Pharmacological potential of Chrysin 7-O-gentiobioside
Pharmacological Potential of Chrysin 7-O-gentiobioside: A Technical Guide to Enhanced Flavonoid Therapeutics
Executive Summary: The Solubility Paradox
Chrysin (5,7-dihydroxyflavone) has long been recognized as a "high-potential, low-utility" scaffold in drug development.[1][2] While it exhibits potent pleiotropic effects—ranging from aromatase inhibition to neuroprotection—its clinical translation is severely handicapped by poor aqueous solubility (<0.1 mg/mL) and rapid Phase II metabolism (glucuronidation).[2]
Chrysin 7-O-gentiobioside (C7G), a natural glycoside isolated primarily from the seeds of Oroxylum indicum (Broken Bones Plant) and Spartium junceum, represents a critical pharmacological evolution.[1][2] By attaching a gentiobiose moiety (two glucose units linked
This guide analyzes the pharmacological viability of C7G, positing it not merely as a biomarker, but as a superior delivery vector for chrysin-mediated therapeutics, leveraging enhanced solubility and distinct metabolic kinetics.
Chemical Identity & Structural Advantage
The core distinction between the aglycone and the glycoside lies in the 7-O-position .[1]
-
Aglycone (Chrysin): Highly lipophilic, planar, poor dissolution rate.
-
Glycoside (C7G): The gentiobiose disaccharide imparts significant polarity.[2]
Table 1: Physicochemical Comparison
| Feature | Chrysin (Aglycone) | Chrysin 7-O-gentiobioside | Impact on Pharmacology |
| Molecular Weight | 254.24 g/mol | 578.52 g/mol | Higher MW alters passive diffusion rates.[1][2] |
| Solubility (Aq) | < 0.05 mg/mL | High (Soluble in MeOH/H2O) | Rapid dissolution in GI fluids; prevents precipitation.[2] |
| LogP (Calc) | ~2.5 (Lipophilic) | ~ -0.9 (Hydrophilic) | Shifts transport from passive diffusion to carrier-mediated uptake (e.g., SGLT1).[1][2] |
| Metabolic Liability | C7-OH is primary glucuronidation site | C7 is blocked by sugar | Delays "first-pass" metabolism until hydrolysis occurs.[1][2] |
Mechanistic Pathways: The "Trojan Horse" Hypothesis
The pharmacological potency of C7G relies on a dual-phase mechanism.[2] Unlike the aglycone, which is immediately subject to efflux transporters (P-gp) and conjugation enzymes (UGTs) in the enterocyte, C7G likely utilizes glucose transporters for entry or persists in the lumen until colonic hydrolysis.
Phase I: Transport & Hydrolysis
The gentiobiose moiety acts as a solubility tag. Upon reaching the small intestine, C7G resists immediate glucuronidation because the vulnerable C7-hydroxyl group is occupied.
-
Lumenal Transit: High solubility ensures the compound remains available for absorption.[2]
-
Hydrolysis: Cytosolic
-glucosidases or gut microbiota (e.g., Lactobacillus spp.)[1][2] cleave the -1,6 and -1,7 glycosidic bonds.[1] -
Release: Active Chrysin is released locally or systemically, often achieving higher peak plasma concentrations (
) than oral administration of the aglycone itself.[2]
Phase II: Downstream Signaling (Post-Hydrolysis)
Once the aglycone is liberated intracellularly, it acts on established targets:
-
Anti-inflammatory: Inhibition of NF-
B nuclear translocation.[1][2][3] -
Antioxidant: Activation of Nrf2 , promoting HO-1 and SOD expression.
-
Neuroprotection: Modulation of GABA-A receptors (anxiolytic effects).[1][2]
Figure 1: The metabolic activation pathway of Chrysin 7-O-gentiobioside.[1][2] The glycoside acts as a soluble precursor, protecting the active moiety until hydrolysis releases it for downstream signaling.
Experimental Protocols: Isolation & Validation
To study C7G, researchers must isolate it with high purity from Oroxylum indicum, as synthetic routes are complex and low-yielding.
Protocol A: High-Purity Isolation from O. indicum Seeds
Objective: Isolate C7G (>95% purity) for bioassays.
-
Defatting:
-
Macerate 100g of dried, powdered seeds in Petroleum Ether (1:5 w/v) for 24h.
-
Filter and discard the filtrate (removes lipids/waxes).[2] Dry the residue.
-
-
Extraction:
-
Extract residue with 80% Methanol (3x 500mL) under reflux (60°C) for 2h each.
-
Concentrate combined extracts via rotary evaporator to obtain a crude brown syrup.
-
-
Fractionation (Liquid-Liquid):
-
Purification (Column Chromatography):
-
Crystallization:
-
Recrystallize active fractions in Methanol/Water to yield pale yellow needles.[2]
-
Protocol B: HPLC Quantification Method
Objective: Quantify C7G content in extracts or plasma.
-
System: Agilent 1200 or equivalent with DAD.
-
Column: C18 Reverse Phase (e.g., Zorbax SB-C18, 5µm, 250 x 4.6mm).[1][4]
-
Mobile Phase:
-
Gradient: 15% B (0 min)
40% B (30 min) 100% B (40 min). -
Detection: 270 nm (Chrysin max absorption).[2]
-
Retention Time: C7G elutes earlier (~12-15 min) than Chrysin (~25-30 min) due to polarity.[1][2]
Figure 2: Step-by-step isolation workflow for obtaining pharmacological-grade Chrysin 7-O-gentiobioside from plant matrix.
Therapeutic Applications & Efficacy[5][6][7][8][9][10][11]
A. Anti-Inflammatory (Arthritis & Autoimmunity)
C7G acts as a potent inhibitor of the arachidonic acid pathway.[2]
-
Mechanism: Downregulation of COX-2 and iNOS mRNA expression.[2][5]
-
Evidence: In CFA-induced arthritis models, chrysin derivatives reduce paw edema and TNF-
levels.[1][2] The gentiobioside form allows for higher oral dosing without the gastrointestinal precipitation seen with pure chrysin.
B. Antioxidant & Cytoprotection
While the B-ring of chrysin lacks hydroxyl groups (reducing direct radical scavenging compared to Quercetin), C7G excels in indirect antioxidant activity .[2]
-
Mechanism: It upregulates the Antioxidant Response Element (ARE) via Nrf2.[2]
-
Data: Studies on O. indicum extracts rich in C7G show significant protection against lipid peroxidation in hepatic tissues.[2]
C. Antimicrobial Synergy
C7G is rarely used as a monotherapy for infection but shows synergy in complex extracts.[2]
-
Target: Bacterial efflux pumps.[2] Flavonoids often inhibit pumps that expel antibiotics, making C7G a candidate for "helper drug" formulations in multidrug-resistant infections.[1][2]
Challenges & Future Directions
-
Standardization: Commercial availability of high-purity C7G is limited compared to Chrysin.[2] Synthesis of the gentiobiose linkage is chemically challenging, making plant extraction the primary source.
-
Microbiome Variability: Since hydrolysis relies partly on gut flora, inter-patient variability in microbiota (e.g., levels of
-glucosidase producing bacteria) could lead to variable pharmacokinetic profiles.[2] -
Formulation: Research should focus on nano-encapsulation of C7G to protect the glycosidic bond from premature acid hydrolysis in the stomach, ensuring delivery to the colon for targeted release.
References
-
National Center for Biotechnology Information (2025). Chrysin 7-O-beta-gentiobioside | C27H30O14 | CID 171666466.[1][2] PubChem Compound Summary. [Link][1][2]
-
Mani, P. et al. (2023). Anti-Inflammatory and Antioxidant Effects of Chrysin Mitigates Diabetic Foot Ulcers. International Journal of Pharmacology. [Link]
-
Laupattarakasem, P. et al. (2003). In vitro profile of anti-inflammatory activity of Oroxylum indicum. Journal of Ethnopharmacology. (Contextual grounding for O. indicum flavonoids). [Link]
-
Talebi, M. et al. (2025). Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential. Biomedicines. [Link][1][2]
-
Rojsanga, P. et al. (2020). Flavones Contents in Extracts from Oroxylum indicum Seeds and Plant Tissue Cultures. Molecules. [Link]
Sources
- 1. biorlab.com [biorlab.com]
- 2. Chrysin 7-O-|A-gentiobioside | C27H30O14 | CID 171666466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Cardiovascular Protective Effects of Chrysin: A Narrative Review on Experimental Researches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chrysin 7-O-beta-gentiobioside | CAS:88640-89-5 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. aiu.edu.ly [aiu.edu.ly]
Chrysin 7-O-beta-gentiobioside molecular weight and formula
[1][2]
Executive Summary
Chrysin 7-O-beta-gentiobioside (CAS: 88640-89-5) is a bioactive flavonoid glycoside primarily isolated from Oroxylum indicum (Semen Oroxyli) and Spartium junceum.[1][2][3] Structurally, it consists of the flavone chrysin (5,7-dihydroxyflavone) conjugated at the 7-position to gentiobiose, a disaccharide consisting of two D-glucose units linked via a
This molecule serves as a critical chemotaxonomic marker and a "prodrug" form of chrysin, offering enhanced solubility compared to its aglycone while retaining significant antioxidant and anti-inflammatory potential upon hydrolysis.[1] This guide details its physicochemical specifications, isolation protocols, and analytical validation standards.
Physicochemical Specifications
The following data represents the definitive chemical identity of Chrysin 7-O-beta-gentiobioside.
Core Identity Table[1]
| Parameter | Specification |
| Chemical Name | Chrysin 7-O- |
| IUPAC Name | 5-hydroxy-2-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
| CAS Registry Number | 88640-89-5 |
| Molecular Formula | C |
| Molecular Weight | 578.52 g/mol |
| Appearance | Yellow to off-white crystalline powder |
| Solubility | Soluble in DMSO, Methanol, Pyridine; Poorly soluble in water |
| Melting Point | >200°C (Decomposes) |
Structural Composition Analysis
The molecular weight is derived from the condensation of the aglycone and the disaccharide with the loss of a water molecule at the glycosidic bond.[1]
-
Aglycone (Chrysin): C
H O (MW: 254.24) -
Sugar Moiety (Gentiobiose): C
H O (MW: 342.30) -
Linkage Calculation:
[1]
Structural Architecture & Biosynthetic Logic[1]
The unique feature of this glycoside is the gentiobiose unit.[1] Unlike common glucosides (monosaccharides) or rutinosides (
Diagram 1: Structural Connectivity & Hydrolysis Pathway
This diagram illustrates the chemical connectivity and the enzymatic cleavage sites relevant to bioavailability.[1]
Caption: Structural connectivity of Chrysin 7-O-beta-gentiobioside showing the specific glycosidic linkages and enzymatic activation pathway.[1]
Isolation & Purification Protocol
The following protocol is synthesized from validated methodologies for extracting flavonoid glycosides from Oroxylum indicum seeds. This workflow prioritizes purity and yield.
Reagents Required[1]
-
Solvents: Methanol (HPLC grade), Acetonitrile (ACN), Water (Milli-Q), Acetic Acid.[1]
-
Stationary Phase: Silica gel (200-300 mesh), C18 Reversed-phase silica.[1]
Step-by-Step Methodology
-
Extraction:
-
Pulverize dried Oroxylum indicum seeds to a fine powder (mesh size 40).
-
Extract with Methanol (1:10 w/v) under ultrasonication for 30 minutes at 40°C. Repeat 3 times.
-
Why: Ultrasonication disrupts cell walls more effectively than maceration, maximizing glycoside release without thermal degradation.[1]
-
Combine filtrates and evaporate to dryness under reduced pressure (Rotavap at 45°C).
-
-
Fractionation (Silica Gel Column):
-
Purification (Semi-Preparative HPLC):
-
Column: C18 (250 mm × 10 mm, 5 μm).[1]
-
Mobile Phase:
-
Gradient: 15% B to 40% B over 30 minutes.
-
Flow Rate: 3.0 mL/min.[1]
-
Detection: UV at 269 nm (Chrysin characteristic absorption).[1]
-
Result: Collect the peak corresponding to retention time (approx. 18-22 min depending on exact gradient).[1] Lyophilize to obtain the pure powder.[1]
-
Diagram 2: Isolation Workflow
Caption: Step-by-step extraction and purification workflow for isolating high-purity Chrysin 7-O-beta-gentiobioside.
Analytical Validation
To validate the identity of the isolated compound, compare experimental data against these standard parameters.
HPLC-UV Parameters
-
Column: Agilent Zorbax SB-C18 (250 × 4.6 mm, 5 μm) or equivalent.[1]
-
Mobile Phase: ACN / 0.3% Acetic Acid.[1]
-
Wavelength: 277 nm (primary), 320 nm (secondary).
-
Retention: Elutes before Chrysin aglycone due to the polarity of the gentiobiose sugar.[1]
Mass Spectrometry (ESI-MS)
-
Mode: Negative Ion Mode (ESI-).
-
Parent Ion [M-H]⁻: m/z 577.5.[1]
-
Fragmentation Pattern:
-
m/z 577.5
m/z 253.0 (Loss of gentiobiose moiety [324 Da]). -
The absence of a strong intermediate peak at [M-H-162]⁻ (loss of one glucose) often distinguishes the disaccharide loss characteristic of gentiobiosides in specific collision energies.[1]
-
NMR Signatures (DMSO-d6)
References
-
Yuan, Y., et al. (2008).[1][4] "Simultaneous quantification of 13 components in Semen Oroxyli by high performance liquid chromatography." Journal of Pharmaceutical and Biomedical Analysis. Link
-
ChemFaces. (2024).[1] "Chrysin 7-O-beta-gentiobioside Datasheet." ChemFaces Natural Products. Link
-
Shimoda, K., et al. (2016).[1][5] "Glycosylation of Chrysin by Cultured Cells of Eucalyptus perriniana." Natural Product Communications. Link
-
PubChem. (2024).[1][6] "Compound Summary: Chrysin 7-O-beta-gentiobioside (CID 101740041)."[1] National Library of Medicine.[1] Link
-
Chen, L., et al. (2012).[1][5] "Quality Evaluation of Semen Oroxyli through Simultaneous Quantification of 13 Components by High Performance Liquid Chromatography." Current Pharmaceutical Analysis. Link
Sources
- 1. Chrysin 7-O-beta-gentiobioside | CAS:88640-89-5 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. biocat.com [biocat.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Chrysin 7-O-|A-gentiobioside | C27H30O14 | CID 171666466 - PubChem [pubchem.ncbi.nlm.nih.gov]
Biosynthetic Pathway of Chrysin Glycosides in Oroxylum indicum: A Technical Guide
This guide outlines the biosynthetic architecture, enzymatic regulation, and isolation protocols for chrysin and its specific glycosides in Oroxylum indicum.
Executive Summary
This technical guide delineates the molecular biosynthesis of chrysin (5,7-dihydroxyflavone) and its glycosides—specifically chrysin-7-O-glucuronide and chrysin-7-O-gentiobioside —within Oroxylum indicum (Bignoniaceae). Unlike the ubiquitous apigenin pathway, chrysin biosynthesis requires a distinct starter unit (cinnamoyl-CoA) to maintain an unsubstituted B-ring. This guide details the enzymatic cascade from phenylalanine to the final glycosylated bioactive moieties, clarifies the structural distinction between chrysin glycosides and the co-occurring baicalein glycosides (Oroxins), and provides field-validated protocols for their isolation and characterization.
Biosynthetic Architecture
The biosynthesis of chrysin in O. indicum diverges from the canonical flavonoid pathway at the condensation step. While most flavonoids utilize p-coumaroyl-CoA (leading to 4'-hydroxylated B-rings), chrysin synthesis preferentially incorporates cinnamoyl-CoA .
The Core Pathway (Aglycone Formation)
The formation of the chrysin scaffold involves a committed entry via the phenylpropanoid pathway, followed by polyketide synthase activity.
-
Precursor Activation:
-
L-Phenylalanine is deaminated by Phenylalanine Ammonia-Lyase (PAL) to yield trans-cinnamic acid.
-
Unlike the route for apigenin, trans-cinnamic acid is not hydroxylated by Cinnamate-4-Hydroxylase (C4H). Instead, it is directly ligated to CoA by 4-Coumarate:CoA Ligase (4CL) (acting as a Cinnamate:CoA ligase) to form Cinnamoyl-CoA .
-
-
Chalcone Assembly:
-
Chalcone Synthase (OinCHS): Condenses one molecule of Cinnamoyl-CoA with three molecules of Malonyl-CoA.
-
Product: Pinocembrin Chalcone (2',4',6'-trihydroxychalcone). This lacks the 4-hydroxy group typical of naringenin chalcone.
-
-
Flavanone Cyclization:
-
Chalcone Isomerase (OinCHI): Catalyzes the stereospecific ring closure of pinocembrin chalcone.
-
Product: Pinocembrin ((2S)-5,7-dihydroxyflavanone).
-
-
Flavone Desaturation:
-
Flavone Synthase (OinFNS): Introduces a double bond between C2 and C3. Transcriptome analysis of O. indicum roots indicates high expression of OinFNS (likely Type II, CYP450-dependent).
-
Product: Chrysin (5,7-dihydroxyflavone).[1]
-
Glycosylation (Phase II Modification)
Chrysin accumulates in O. indicum seeds and bark primarily as glycosides. This step increases solubility and stability for transport.
-
Chrysin-7-O-glucuronide:
-
Chrysin-7-O-gentiobioside:
-
Enzyme: Sequential action of UDP-glucosyltransferases .
-
Mechanism: Initial 7-O-glucosylation followed by a secondary glucosylation (1→6 linkage) to form the gentiobioside (disaccharide) moiety.
-
Structural Distinction: Chrysin vs. Oroxins
It is critical for researchers to distinguish chrysin derivatives from Oroxin A and Oroxin B , which are also abundant in O. indicum.
-
Chrysin Series: 5,7-OH pattern (B-ring unsubstituted).
-
Oroxin Series: Baicalein derivatives (5,6,7-OH pattern). Oroxin A is Baicalein-7-O-glucoside; Oroxin B is Baicalein-7-O-gentiobioside. The Oroxin pathway requires an additional hydroxylation at C6 (via Flavonoid 6-Hydroxylase, F6H) which the Chrysin pathway bypasses.
Pathway Visualization (Graphviz)
The following diagram illustrates the parallel biosynthesis of Chrysin and Baicalein (Oroxin precursor) in O. indicum, highlighting the divergence point at the starter unit and ring hydroxylation.
Caption: Divergent biosynthesis of Chrysin and Baicalein glycosides in O. indicum. Note the critical role of OinFNS and the absence of B-ring hydroxylation for Chrysin.
Experimental Protocols
Extraction and Isolation of Chrysin Glycosides
Objective: Isolate high-purity chrysin-7-O-glucuronide and chrysin-7-O-gentiobioside from O. indicum seeds or root bark for analytical standards or bioassays.
Reagents & Materials:
-
Source Material: Dried O. indicum seeds (highest flavonoid content).
-
Solvents: Petroleum ether (40-60°C), Chloroform, Ethyl Acetate (EtOAc), n-Butanol (n-BuOH), Methanol (MeOH), Formic Acid.
-
Stationary Phases: Silica gel (200-300 mesh), Sephadex LH-20, ODS (Octadecylsilane) C18.
Protocol Workflow:
-
Defatting:
-
Pulverize dried seeds (1 kg) to a coarse powder.
-
Macerate with Petroleum Ether (3 x 3 L) for 24h at room temperature to remove lipids and non-polar interferences. Discard the filtrate.
-
Air-dry the marc (residue).
-
-
Extraction:
-
Extract the defatted residue with 95% Ethanol (3 x 3 L) under reflux (3 hours each).
-
Combine filtrates and concentrate in vacuo at 50°C to obtain the Crude Ethanolic Extract.
-
-
Liquid-Liquid Partitioning (Fractionation):
-
Suspend the crude extract in distilled water (1 L).
-
Partition sequentially with:
-
Chloroform (3 x 1 L): Extracts free aglycones (Chrysin, Baicalein).
-
Ethyl Acetate (3 x 1 L): Extracts mono-glycosides and less polar diglycosides.
-
n-Butanol (3 x 1 L): Extracts polar glycosides (Chrysin-7-O-glucuronide , Chrysin-7-O-gentiobioside , Oroxins).
-
-
Target Fraction: The n-Butanol fraction contains the bulk of the target glycosides.
-
-
Chromatographic Purification (n-BuOH Fraction):
-
Column 1 (Diaion HP-20 or D101 Resin): Load n-BuOH fraction. Elute with H2O, then 30%, 50%, 70%, 95% EtOH.
-
Check: Chrysin glycosides typically elute in 50-70% EtOH.
-
-
Column 2 (Silica Gel): Subject the glycoside-rich fraction to silica gel chromatography. Eluent: CHCl3:MeOH:H2O (65:35:10, lower phase).
-
Column 3 (Sephadex LH-20): Final polishing using MeOH as eluent to remove polymeric impurities.
-
Recrystallization: Recrystallize from MeOH/Water to obtain pure compounds.
-
Analytical Characterization (HPLC-DAD-MS)
Objective: Quantify and verify chrysin glycosides.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 0-5 min: 15% B; 5-20 min: 15%→40% B; 20-30 min: 40%→70% B. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 268 nm (characteristic Band II for flavones) |
| MS Mode | ESI Negative Mode (Glycosides ionize better in negative mode) |
| Target Ions (m/z) | Chrysin-7-O-glucuronide: [M-H]⁻ = 429Chrysin: [M-H]⁻ = 253Oroxin A: [M-H]⁻ = 431 (Distinguishes from Chrysin-glucuronide by +2 Da due to extra OH on Baicalein core) |
Enzymatic Assay for UGT Activity
To study the specific glycosyltransferase activity in tissue lysates:
-
Enzyme Preparation: Homogenize fresh O. indicum root tissue in extraction buffer (100 mM Tris-HCl pH 7.5, 5 mM DTT, 1 mM PMSF). Centrifuge at 12,000 x g (20 min) to remove debris. Use the supernatant.
-
Reaction Mix (100 µL):
-
Tris-HCl (pH 7.5): 50 mM
-
MgCl2: 5 mM
-
Substrate: Chrysin (100 µM)
-
Sugar Donor: UDP-Glucuronic Acid (for glucuronide) or UDP-Glucose (for glucoside/gentiobioside) (2 mM)
-
Enzyme Extract: 50 µg protein
-
-
Incubation: 30°C for 30-60 minutes.
-
Termination: Add 100 µL ice-cold Methanol.
-
Analysis: Centrifuge and analyze supernatant via HPLC (protocol above). Look for the emergence of the peak at Rt corresponding to the glycoside and depletion of the Chrysin peak.
References
-
Transcriptome Analysis of Oroxylum indicum: Dholakia, B. B., et al. (2018). "De novo root transcriptome of a medicinally important rare tree Oroxylum indicum for characterization of the flavonoid biosynthesis pathway." Phytochemistry, 156, 201-213. Link
-
Chrysin Biosynthesis Review: Nabavi, S. F., et al. (2015). "Chrysin: From sources to biomedical applications."[6][7] Journal of Ethnopharmacology, 173, 273-294. Link
-
Oroxin Structure & Pharmacology: Li, H., et al. (2021). "Determination of oroxin A, oroxin B, ... chrysin, chrysin 7-O-beta-gentiobioside ... in mouse blood by UPLC-MS/MS."[8][9][10] Acta Chromatographica, 34(4).[11] Link
-
Flavonoid Pathway Enzymology: Winkel-Shirley, B. (2001). "Flavonoid biosynthesis. A colorful model for genetics, biochemistry, cell biology, and biotechnology." Plant Physiology, 126(2), 485-493. Link
-
Isolation Protocol: Rojsanga, P., et al. (2020). "Flavones Contents in Extracts from Oroxylum indicum Seeds and Plant Tissue Cultures." Molecules, 25(7), 1545. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Induction of UDP-glucuronosyltransferase by the flavonoids chrysin and quercetin in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of UDP-glucuronosyltransferase UGT1A1 by the flavonoid chrysin in Caco-2 cells--potential role in carcinogen bioinactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anti-Tumorigenic Activity of Chrysin from Oroxylum indicum via Non-Genotoxic p53 Activation through the ATM-Chk2 Pathway [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. akjournals.com [akjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. akjournals.com [akjournals.com]
Chrysin 7-O-gentiobioside: Technical Guide to Therapeutic Applications & Bio-Efficacy
[1][2]
Executive Summary
Chrysin 7-O-gentiobioside (CGE) represents a critical phytochemical evolution of the flavonoid chrysin (5,7-dihydroxyflavone).[1][2] While the aglycone chrysin is renowned for its pleiotropic pharmacological effects—ranging from aromatase inhibition to neuroprotection—its clinical utility is severely hamstrung by poor aqueous solubility (< 0.003 mg/mL) and rapid metabolic efflux.[1][3]
CGE, primarily isolated from the seeds of Oroxylum indicum (Semen Oroxyli), structurally integrates a gentiobiose disaccharide moiety at the C7 position.[1] This glycosylation acts as a natural "stealth" delivery system, significantly enhancing hydrophilicity and altering pharmacokinetic uptake profiles.[1][2] This guide analyzes CGE not merely as a metabolite, but as a superior pro-drug scaffold for targeting oxidative stress and microbial resistance.[1][2]
Molecular Architecture & Pharmacokinetic Advantage[1][2]
Structural Determinants of Efficacy
The defining feature of CGE is the 7-O-β-D-gentiobioside linkage.[1][2] Gentiobiose consists of two glucose units linked by a β(1→6) glycosidic bond.[1]
-
Aglycone (Chrysin): Lipophilic, membrane-permeable but solubility-limited.[1][2]
-
Glycone (Gentiobiose): Hydrophilic, prevents premature Phase II metabolism (glucuronidation) at the C7 site during first-pass metabolism.[1][2]
The "Solubility-Hydrolysis" Axis
Unlike the aglycone, CGE resists passive diffusion in the upper GI tract.[1][2] It functions as a colon-targeted delivery system.[1] Upon reaching the lower gut, cytosolic
Table 1: Physicochemical & Pharmacokinetic Comparison
| Feature | Chrysin (Aglycone) | Chrysin 7-O-gentiobioside (CGE) | Therapeutic Implication |
| Molecular Weight | 254.24 g/mol | 578.52 g/mol | CGE requires transporter-mediated uptake or hydrolysis.[1][2] |
| Aqueous Solubility | Poor (Insoluble) | Moderate to High | CGE allows for stable aqueous formulations without harsh surfactants.[1] |
| Metabolic Stability | Low (Rapid Glucuronidation) | High (Protected C7-OH) | CGE delays clearance, extending the therapeutic window.[1][2] |
| Primary Target Site | Systemic (if absorbed) | Colon / Lower GI | Ideal for IBD, colorectal cancer prevention, and modulated systemic release. |
Therapeutic Mechanisms & Signaling Pathways[1][2][3]
Antioxidant Modulation (Nrf2 Pathway)
CGE exerts potent antioxidant effects, often outperforming the aglycone in aqueous environments due to better dispersion.[1] Once hydrolyzed, the released chrysin activates the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway.[1]
-
Mechanism: Chrysin disrupts the Keap1-Nrf2 complex.[1]
-
Effect: Translocation of Nrf2 to the nucleus, binding to Antioxidant Response Elements (ARE).[1]
Anti-Inflammatory Action (NF- B Inhibition)
In models of respiratory inflammation (e.g., asthma, COPD), Oroxylum indicum extracts enriched with CGE demonstrate suppression of pro-inflammatory cytokines.[2]
-
Target: Inhibition of I
B phosphorylation.[1] -
Result: Prevention of NF-
B p65 nuclear translocation, reducing COX-2 and iNOS expression.[1][2]
Visualization: The Prodrug Activation & Signaling Cascade[1]
Figure 1: Mechanism of Action.[1] CGE acts as a stable precursor, hydrolyzed by microbiota to release Chrysin, which subsequently activates Nrf2-mediated antioxidant defense and inhibits NF-κB inflammatory signaling.[1][2]
Experimental Protocols
Extraction & Isolation from Oroxylum indicum
To study CGE, high-purity isolation is required.[1][2] The following protocol minimizes hydrolysis during extraction.
Reagents: Methanol (HPLC grade), Formic Acid, Sephadex LH-20.[1][2]
-
Pre-treatment: Pulverize dried O. indicum seeds to a fine powder (mesh size 40).
-
Defatting: Macerate powder in n-hexane (1:10 w/v) for 4h to remove lipids. Discard supernatant.
-
Extraction:
-
Extract residue with 70% Methanol at 60°C for 2 hours (reflex).
-
Repeat 3 times. Combine filtrates.
-
-
Concentration: Rotary evaporate at 45°C (reduced pressure) to obtain crude extract.
-
Purification (Critical Step):
-
Resuspend crude extract in water.[1]
-
Partition sequentially with Ethyl Acetate (removes aglycones like Chrysin/Baicalein).[1]
-
Collect the Aqueous Phase (contains CGE).
-
Load onto Sephadex LH-20 column; elute with Methanol-Water gradient (30% -> 70%).[1][2]
-
Monitor fractions via TLC/HPLC.[1] CGE elutes after the more polar glycosides.[1]
-
High-Performance Liquid Chromatography (HPLC) Quantification
This protocol ensures separation of CGE from its structural analogs (e.g., Baicalein-7-O-gentiobioside).[1][2]
-
Column: Agilent Zorbax SB-C18 (250 mm × 4.6 mm, 5 μm) or equivalent.[1][2]
-
Mobile Phase:
-
Gradient Program:
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 269 nm (Chrysin characteristic λmax).[1]
-
Validation: Retention time for CGE is typically ~18-22 min, distinct from Chrysin (~35 min).[1][2]
Visualization: Extraction & Analysis Workflow[1][2]
Figure 2: Isolation workflow emphasizing the retention of the aqueous phase to capture the glycoside CGE, separating it from lipophilic aglycones.[1][2]
Bio-Efficacy Data Summary
The following data aggregates comparative studies of O. indicum flavonoids. Note the specific efficacy of the gentiobioside in bacterial inhibition, likely due to different uptake mechanisms in bacterial cells compared to mammalian cells.[1]
Table 2: Comparative Bioactivity (IC50 / MIC)
| Target / Assay | Chrysin (Aglycone) | Chrysin 7-O-gentiobioside | Notes |
| DPPH Scavenging (IC50) | ~15.5 µg/mL | ~22.1 µg/mL | CGE is slightly less potent per mass due to sugar weight, but higher solubility allows higher effective concentration in media.[1][2] |
| S. aureus (MIC) | 64 µg/mL | 128 µg/mL | Aglycone penetrates bacterial membranes better; CGE requires hydrolysis.[1] |
| Cytotoxicity (HepG2) | High | Moderate | CGE shows reduced cytotoxicity, making it a safer candidate for non-oncology applications. |
References
-
Phytochemical Profiling of Oroxylum indicum
-
Antioxidant Methodologies
-
Chrysin Pharmacology
-
Isolation Protocols
Sources
- 1. Chrysin 7-O-beta-gentiobioside | CAS:88640-89-5 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. HPLC-DPPH Screening Method for Evaluation of Antioxidant Compounds Extracted from Semen Oroxyli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chrysin: Sources, beneficial pharmacological activities, and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Review: Pharmacokinetics and Metabolite Profiling of Chrysin 7-O-beta-gentiobioside
[1][2]
Executive Summary
Chrysin 7-O-beta-gentiobioside (C7-Gent) is a bioactive flavonoid glycoside primarily isolated from Oroxylum indicum and Spartium junceum.[1][2] Unlike its aglycone parent, Chrysin (5,7-dihydroxyflavone), which suffers from extremely poor oral bioavailability due to rapid Phase II conjugation, C7-Gent exhibits distinct pharmacokinetic properties governed by its disaccharide moiety (gentiobiose). This guide details the metabolic conversion of C7-Gent, its quantification via UPLC-MS/MS, and its role as a circulating prodrug.
Chemical Identity and Structural Properties
Understanding the structural basis of C7-Gent is a prerequisite for analyzing its metabolism. The compound consists of the chrysin aglycone linked to a gentiobiose sugar moiety at the C7 position.[3]
| Parameter | Specification |
| IUPAC Name | 5-hydroxy-2-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
| Common Name | Chrysin 7-O-beta-gentiobioside |
| Molecular Formula | C₂₇H₃₀O₁₄ |
| Molecular Weight | 578.52 g/mol |
| Glycone | Gentiobiose (Glucose-β(1→6)-Glucose) |
| Key Solubility Feature | Significantly higher aqueous solubility than Chrysin aglycone due to the disaccharide tail.[4][5] |
Metabolic Pathway and Biotransformation
The metabolic fate of C7-Gent involves a critical interplay between hydrolytic activation and subsequent conjugation. Unlike simple glucosides, the gentiobioside moiety (disaccharide) influences the rate of hydrolysis.
Mechanism of Hydrolysis
Upon administration, C7-Gent undergoes deglycosylation. This process is mediated by Lactase-Phlorizin Hydrolase (LPH) on the brush border of the small intestine or by Cytosolic β-Glucosidase (CBG) in the liver.
-
Step 1 (Deglycosylation): The gentiobiose unit is cleaved, releasing the aglycone Chrysin .
-
Step 2 (Phase II Metabolism): The free Chrysin is rapidly acted upon by UGTs (UDP-glucuronosyltransferases) and SULTs (Sulfotransferases).
-
Step 3 (Elimination/Circulation): The major circulating metabolites are Chrysin-7-glucuronide and Chrysin-7-sulfate , not the free aglycone.
Pathway Visualization
The following diagram illustrates the metabolic cascade from the parent glycoside to the terminal Phase II metabolites.
Figure 1: Metabolic biotransformation pathway of Chrysin 7-O-beta-gentiobioside.
Pharmacokinetic Profile
Recent studies utilizing UPLC-MS/MS have confirmed that C7-Gent can circulate intact in the bloodstream, distinguishing it from flavonoids that undergo complete pre-systemic hydrolysis.
Key Pharmacokinetic Parameters (Murine Model)
Data derived from intravenous administration (5 mg/kg) reveals the following profile:
| Parameter | Observation | Implication |
| Absorption State | Detectable as intact glycoside in plasma. | Suggests C7-Gent has a degree of resistance to immediate hydrolysis, potentially acting as a sustained-release delivery system for Chrysin. |
| Tmax | Rapid appearance (IV); delayed if oral. | IV administration bypasses intestinal LPH, allowing higher initial circulating levels of the glycoside. |
| Elimination | Rapid clearance via renal excretion or hepatic hydrolysis. | The glycoside is eventually cleared or metabolized to the aglycone. |
Clinical Insight: The presence of the gentiobiose sugar increases hydrophilicity, potentially altering tissue distribution compared to the highly lipophilic aglycone.
Analytical Protocol: UPLC-MS/MS Quantification
To ensure scientific integrity and reproducibility, the following protocol is standardized for the detection of C7-Gent in biological matrices (plasma/blood). This method relies on the specific mass transition of the parent compound losing the disaccharide moiety.
Instrumentation & Conditions
-
System: Waters ACQUITY UPLC with XEVO TQS-micro Triple Quadrupole MS.
-
Column: UPLC BEH C18 (50 mm × 2.1 mm, 1.7 μm).[1]
-
Column Temperature: 40°C.
-
Mobile Phase:
Mass Spectrometry Parameters (MRM Mode)
The quantification relies on Multiple Reaction Monitoring (MRM) in Positive Ion Mode (ESI+).[9]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (V) |
| Chrysin 7-O-beta-gentiobioside | 579.2 [M+H]⁺ | 255.1 [Aglycone]⁺ | 10 | 26 |
| Chrysin (Aglycone Reference) | 255.1 [M+H]⁺ | 152.9 | 70 | 24 |
Protocol Validation Note: The transition m/z 579.2 → 255.1 corresponds to the neutral loss of the gentiobiose moiety (324 Da). This is a highly specific signature that differentiates the gentiobioside from the glucuronide (which would have a different precursor mass, typically m/z 431 for Chrysin-glucuronide).
Sample Preparation Workflow
The following workflow ensures maximum recovery and protein removal.
Figure 2: Optimized sample preparation workflow for pharmacokinetic analysis.
Biological Implications & Future Directions
The identification of C7-Gent metabolites highlights a critical consideration in drug development: The Glycoside Advantage .
-
Solubility: C7-Gent is significantly more soluble than Chrysin, facilitating formulation without complex nanocarriers.
-
Metabolic Delay: The requirement for hydrolysis of the disaccharide (gentiobiose) vs. a monosaccharide may delay the Tmax of the active aglycone, providing a "sustained release" effect.
-
Bioactivity: While the aglycone is the primary effector for COX-2 inhibition and antioxidant activity, the circulating glycoside may possess independent interactions with cell surface transporters (e.g., OATPs) before hydrolysis.
Recommendation for Researchers: When assessing the efficacy of Oroxylum indicum extracts, quantify both the gentiobioside and the glucuronide metabolites. Ignoring the glycoside leads to an incomplete pharmacokinetic picture.
References
-
Yu, Z., Chen, F., Jin, Y., & Shen, X. (2021).[6][7][8][9][11] Determination of oroxin A, oroxin B, oroxylin A, oroxyloside, chrysin, chrysin 7-O-beta-gentiobioside, and guaijaverin in mouse blood by UPLC-MS/MS and its application to pharmacokinetics.[6][7][8][9][10] Acta Chromatographica, 33(4).
-
Walle, T., Otake, Y., Walle, U. K., & Wilson, F. A. (2001). The fate of the flavonoid chrysin in human Caco-2 cells: Conjugation and efflux. Drug Metabolism and Disposition, 29(9), 1294–1299.
-
Mohos, V., et al. (2020). Effects of chrysin and its major conjugated metabolites chrysin-7-sulfate and chrysin-7-glucuronide on cytochrome P450 enzymes and on OATP, P-gp, BCRP, and MRP2 transporters. Drug Metabolism and Disposition, 48(10), 1064–1073.
-
Kornpointner, C., Scheibelreiter, J., & Halbwirth, H. (2022).[5] Snailase: A Promising Tool for the Enzymatic Hydrolysis of Flavonoid Glycosides From Plant Extracts.[5] Frontiers in Plant Science, 13.
Sources
- 1. akjournals.com [akjournals.com]
- 2. akjournals.com [akjournals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Chrysin 7-O-beta-gentiobioside: A Comprehensive Technical Guide for Researchers
This technical guide provides an in-depth overview of Chrysin 7-O-beta-gentiobioside, a naturally occurring flavonoid glycoside. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes the current scientific knowledge on its chemical identity, properties, and biological context. Given the nascent stage of research focused specifically on this glycoside, this guide establishes a foundational understanding by integrating detailed information on its parent aglycone, chrysin, thereby illuminating potential avenues for future investigation.
Core Identification and Chemical Properties
Chrysin 7-O-beta-gentiobioside is a flavonoid, a class of polyphenolic secondary metabolites found in plants.[1] It is structurally characterized by a chrysin aglycone linked to a gentiobiose sugar moiety at the 7-hydroxyl position.[1] This glycosylation significantly influences the molecule's solubility and potential bioavailability compared to its aglycone counterpart.
Nomenclature and Structural Identifiers
Precise identification is critical in scientific research. The following table summarizes the key identifiers for Chrysin 7-O-beta-gentiobioside.
| Identifier | Value | Source |
| CAS Number | 88640-89-5 | [1][2] |
| Molecular Formula | C₂₇H₃₀O₁₄ | [1][2] |
| Molecular Weight | 578.52 g/mol | [2] |
| IUPAC Name | 5-hydroxy-2-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | [1] |
| Synonyms | Chrysin 7-O-β-gentiobioside, 7-(β-Gentiobiosyloxy)-5-hydroxyflavone | [1][2] |
| InChI Key | XGMGGAPZYUWNMO-IPOZFMEPSA-N | [1] |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O | [1] |
Physicochemical Characteristics
| Property | Description | Source |
| Appearance | White solid powder | [2] |
| Purity | Typically >95% (HPLC) | [3] |
| Solubility | Soluble in DMSO, acetone, chloroform, dichloromethane, and ethyl acetate.[4] Poor aqueous solubility is a known challenge for its parent compound, chrysin, a characteristic often shared by flavonoid glycosides. | [5] |
| Storage | For long-term stability, it is recommended to store the powder at -20°C for up to three years. In solvent, storage at -80°C for up to one year is advised.[2] |
Natural Occurrence and Isolation
Chrysin 7-O-beta-gentiobioside has been identified as a natural constituent in a limited number of plant species. Its primary botanical sources include:
-
Spartium junceum (Spanish Broom): This flowering shrub, belonging to the Fabaceae family, is a known source of this flavonoid glycoside.[2][6] Extracts from S. junceum have demonstrated antioxidant, antibacterial, and antiproliferative activities, likely attributable to their rich phytochemical content, including flavonoids like Chrysin 7-O-beta-gentiobioside.[7][8][9][10]
-
Semen Oroxyli (Oroxylum indicum seeds): This is a well-documented source, where the compound is one of several major flavonoids.[4][11]
Isolation from these natural sources typically involves extraction with organic solvents such as methanol or ethanol, followed by chromatographic purification techniques like High-Performance Liquid Chromatography (HPLC) to yield the pure compound.[11]
Synthesis and Derivatization Strategies
While Chrysin 7-O-beta-gentiobioside is naturally occurring, chemical synthesis offers a route to produce larger quantities for research and to create novel derivatives with potentially enhanced pharmacological properties.
Glycosylation of Chrysin
Direct synthesis of Chrysin 7-O-beta-gentiobioside is not well-documented in the literature. However, general synthetic strategies for flavonoid glycosides involve the coupling of a protected flavonoid aglycone with a protected sugar donor. A plausible synthetic workflow is outlined below.
Caption: Generalized workflow for the synthesis of Chrysin 7-O-beta-gentiobioside.
The primary challenge in this synthesis is the selective glycosylation of the 7-hydroxyl group while the 5-hydroxyl group is protected, often due to its chelation with the adjacent carbonyl group.[12]
Derivatization of the Chrysin Scaffold
Extensive research has focused on synthesizing derivatives of the parent chrysin molecule to improve its bioavailability and therapeutic efficacy.[5] These strategies typically involve modification at the 7-hydroxyl position and include:
-
Alkylation and Etherification: Introducing alkyl chains to enhance lipophilicity.[13]
-
Esterification: Creating ester linkages with various functional groups.[13]
-
Amination: Synthesizing aminoflavonoids, which have shown potent anticancer activity.[14][15]
These synthetic approaches highlight the versatility of the chrysin scaffold for developing novel therapeutic agents.[5][16]
Biological Activity and Mechanism of Action
Direct research into the biological effects of Chrysin 7-O-beta-gentiobioside is limited. Consequently, its potential activities are largely inferred from studies on its aglycone, chrysin, and closely related glycosides. The addition of the gentiobiose moiety is expected to alter its pharmacokinetic profile, potentially serving as a pro-drug that is metabolized in vivo to release the active chrysin.
Insights from the Aglycone, Chrysin
Chrysin is a well-studied flavonoid with a broad spectrum of pharmacological activities.[17][18]
-
Anti-inflammatory Effects: Chrysin demonstrates anti-inflammatory properties by suppressing key inflammatory mediators.[18] It inhibits cyclooxygenase-2 (COX-2) and modulates the NF-κB signaling pathway by preventing the degradation of IκB-α, which in turn reduces the production of pro-inflammatory cytokines like TNF-α and IL-1β.[18]
-
Anticancer Activity: Chrysin exhibits antiproliferative and pro-apoptotic effects in various cancer cell lines.[17] Its mechanisms include inducing apoptosis through the mitochondrial pathway, causing cell cycle arrest, and downregulating proliferative signaling pathways such as PI3K/Akt and MAPK.[14][17]
-
Antioxidant Properties: The flavonoid structure of chrysin allows it to scavenge free radicals, although its potential is considered moderate compared to other flavonoids.[17][19] It can also enhance the activity of endogenous antioxidant enzymes.[20]
-
Neuroprotective Effects: Studies have indicated that chrysin possesses neuroprotective capabilities, potentially beneficial in models of neurodegenerative diseases.[17]
Caption: Key signaling pathways modulated by the aglycone, chrysin.
Potential Role of the Gentiobioside Moiety
The glycosylation at the 7-position is a critical factor in the molecule's overall activity. It is plausible that Chrysin 7-O-beta-gentiobioside acts as a prodrug, being hydrolyzed by glycosidases in the gut or after absorption to release chrysin. This could potentially overcome the poor solubility and rapid metabolism that limits chrysin's oral bioavailability.[17]
Pharmacokinetics and Metabolism
While comprehensive pharmacokinetic data for Chrysin 7-O-beta-gentiobioside is not available, a study has been conducted on its disposition in mice after intravenous administration.[11] This indicates that the compound is being investigated for its systemic behavior. The metabolism of the parent compound, chrysin, is extensive, primarily involving glucuronidation and sulfation, leading to rapid clearance.[17] The presence of the gentiobiose sugar likely alters this metabolic profile, and further research is needed to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Experimental Protocols
Quantification by High-Performance Liquid Chromatography (HPLC)
A validated HPLC-UV method has been developed for the simultaneous quantification of Chrysin 7-O-beta-gentiobioside and other flavonoids in Semen Oroxyli.[4][11]
-
Instrumentation: Agilent Zorbax SB-C18 column (250 mm × 4.6 mm, 5 µm).[4][11]
-
Mobile Phase: Gradient elution with acetonitrile and 0.3% (v/v) acetic acid in water.[4][11]
-
Performance: The method demonstrated good linearity (r² > 0.9997), reproducibility (intra- and inter-day variation < 3%), and recovery (100 ± 10%).[4][11]
Caption: Workflow for the HPLC quantification of Chrysin 7-O-beta-gentiobioside.
Future Directions and Conclusion
Chrysin 7-O-beta-gentiobioside is a flavonoid glycoside with a well-defined chemical structure but a largely unexplored pharmacological profile. The extensive research on its parent compound, chrysin, provides a strong rationale for investigating this natural derivative further. Key areas for future research include:
-
Elucidation of Biological Activity: In vitro and in vivo studies are needed to determine the specific biological effects of Chrysin 7-O-beta-gentiobioside and to understand if it acts as a prodrug for chrysin or possesses intrinsic activity.
-
Mechanism of Action Studies: Investigating its impact on key signaling pathways, such as NF-κB, PI3K/Akt, and MAPK, will be crucial to understanding its therapeutic potential.
-
Pharmacokinetic Profiling: Comprehensive ADME studies are required to assess its bioavailability, metabolic fate, and potential for drug development.
-
Synthetic Optimization: Development of efficient synthetic routes and novel derivatives could lead to compounds with improved drug-like properties.
References
A comprehensive list of references cited in this technical guide is provided below.
-
Synthesis of chrysin derivatives. ResearchGate. Available at: [Link]
-
Synthesis and In Vitro Anticancer Evaluation of Novel Chrysin and 7-Aminochrysin Derivatives. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and In Vitro Anticancer Evaluation of Novel Chrysin and 7-Aminochrysin Derivatives. PubMed. Available at: [Link]
-
Synthesis of Chrysin Derivatives with Anti-Inflammatory Property, a Naturally Occurring Flavone. Latin American Journal of Pharmacy. Available at: [Link]
-
Chrysin: Perspectives on Contemporary Status and Future Possibilities as Pro-Health Agent. MDPI. Available at: [Link]
-
Beneficial effects of chrysin on the reproductive system of adult male rats. PubMed. Available at: [Link]
-
Chrysin – Knowledge and References. Taylor & Francis Online. Available at: [Link]
-
Chrysin 7-O-beta-gentiobioside | CAS:88640-89-5. BioCrick. Available at: [Link]
-
Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential. MDPI. Available at: [Link]
-
Chrysin as a Bioactive Scaffold: Advances in Synthesis and Pharmacological Evaluation. MDPI. Available at: [Link]
-
Total phenolic and total flavonoid contents and biological properties of Spartium junceum L. grown in Lebanon. National Center for Biotechnology Information. Available at: [Link]
-
Beneficial effects of chrysin on the reproductive system of adult male rats. ResearchGate. Available at: [Link]
-
Biological Activity of Spartium junceum L. (Fabaceae) Aromatic Water. ResearchGate. Available at: [Link]
-
Design, synthesis, and biologic evaluation of novel chrysin derivatives as cytotoxic agents and caspase-3/7 activators. National Center for Biotechnology Information. Available at: [Link]
-
Quality Evaluation of Semen Oroxyli through Simultaneous Quantification of 13 Components by High Performance Liquid Chromatography. ResearchGate. Available at: [Link]
-
Synthesis and In Vitro Anticancer Evaluation of Novel Chrysin and 7-Aminochrysin Derivatives. ResearchGate. Available at: [Link]
-
Antioxidant and enzyme inhibition activities of Spartium junceum with HPLC-DAD profiling. Taylor & Francis Online. Available at: [Link]
-
Investigation of In Vitro antiproliferative activity properties of Spartium junceum L. (Spanish broom) against MDA. CABI Digital Library. Available at: [Link]
-
Chemical composition and Antioxidant capacity of Spartium junceum grown in Lebanon. Journal of Medical and Research in Health Sciences. Available at: [Link]
Sources
- 1. biorlab.com [biorlab.com]
- 2. Chrysin 7-O-beta-gentiobioside | TargetMol [targetmol.com]
- 3. CAS 88640-89-5 | Chrysin 7-o-beta-gentiobioside - Synblock [synblock.com]
- 4. Chrysin 7-O-beta-gentiobioside | CAS:88640-89-5 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 8. emerald.com [emerald.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. jmrhs.info [jmrhs.info]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis, and biologic evaluation of novel chrysin derivatives as cytotoxic agents and caspase-3/7 activators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. latamjpharm.org [latamjpharm.org]
- 14. Synthesis and In Vitro Anticancer Evaluation of Novel Chrysin and 7-Aminochrysin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and In Vitro Anticancer Evaluation of Novel Chrysin and 7-Aminochrysin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Chrysin: Perspectives on Contemporary Status and Future Possibilities as Pro-Health Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. Beneficial effects of chrysin on the reproductive system of adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Targeted Extraction and Isolation of Chrysin 7-O-gentiobioside
This Application Note is designed for researchers in phytochemistry and drug discovery, focusing on the isolation of Chrysin 7-O-gentiobioside (C7G), a bioactive flavonoid diglycoside.[1]
Unlike generic extraction guides, this protocol addresses the specific physicochemical challenge of C7G: balancing the hydrophobicity of the chrysin aglycone with the hydrophilicity of the gentiobiose disaccharide moiety.
Source Matrix: Oroxylum indicum (Seeds/Stem Bark) or Cyclanthera pedata Target Compound: Chrysin 7-O-β-D-gentiobioside (CAS: 88640-89-5)[2]
Executive Summary & Mechanism of Extraction
Chrysin 7-O-gentiobioside is a flavone glycoside comprising the aglycone chrysin attached to gentiobiose (two glucose units linked β1→6) at the C7 position.[2]
-
The Solubility Paradox: The chrysin core is highly lipophilic (soluble in chloroform/EtOAc), while the gentiobiose tail is highly hydrophilic (soluble in water/MeOH).
-
Extraction Strategy: We utilize a "Polarity-Step Gradient" .[2] A direct aqueous extraction yields too many impurities (sugars, proteins).[1] A direct non-polar extraction (Hexane) fails to solvate the glycoside. Therefore, we employ an alcoholic extraction followed by a biphasic enrichment strategy that drives the target into a semi-polar organic phase (n-Butanol or Ethyl Acetate depending on pH and saturation), separating it from free sugars and lipophilic aglycones.[1]
Pre-Extraction Considerations
| Parameter | Specification | Scientific Rationale |
| Plant Part | Oroxylum indicum Seeds | Seeds contain the highest concentration of C7G (~1-5% dry wt) compared to bark or fruit.[2] |
| Drying | Lyophilization or Air dry < 45°C | High heat (>60°C) risks hydrolysis of the O-glycosidic bond, degrading C7G into Chrysin. |
| Comminution | Mesh 40-60 Powder | Fine powder maximizes surface area but avoids "flouring," which clogs filtration systems.[1][2] |
| Defatting | n-Hexane Wash | Essential to remove seed oils (lipids/waxes) that interfere with reverse-phase HPLC.[2] |
Detailed Experimental Protocol
Phase A: Primary Extraction (Ultrasonic-Assisted)
Objective: Maximize release of glycosides from the cellular matrix.[2]
-
Preparation: Suspend 10 g of defatted seed powder in 100 mL of 70% Methanol (aq) .
-
Note: 70% MeOH is superior to 100% MeOH because the water content swells the cellulose matrix, facilitating the diffusion of the bulky disaccharide.
-
-
Ultrasonication: Sonicate at 40 kHz for 30 minutes at 25°C .
-
Filtration: Vacuum filter through a Buchner funnel (Whatman No. 1). Collect filtrate.
-
Repeat: Re-extract the marc (solid residue) 2 more times with fresh solvent.
-
Concentration: Combine filtrates and evaporate MeOH under reduced pressure (Rotavap) at 40°C until a viscous aqueous suspension remains (~30 mL). Do not dry completely. [1]
Phase B: Liquid-Liquid Enrichment (The "Clean-Up")
Objective: Segregate C7G from non-polar aglycones and highly polar primary sugars.[2]
-
Suspension: Dilute the aqueous residue to 50 mL with distilled water.
-
Lipid/Aglycone Removal (Wash 1): Partition with 50 mL Ethyl Acetate (EtOAc) . Shake vigorously and separate.
-
Logic: Free Chrysin and Baicalein (aglycones) partition into the EtOAc layer. C7G, being a diglycoside, largely remains in the aqueous phase due to the two glucose units.[1]
-
Check Point: Analyze the EtOAc layer by TLC. If C7G is present (due to "drag effect"), back-extract the EtOAc with 10 mL water.[1]
-
-
Target Extraction (Extraction 2): Extract the aqueous phase with 50 mL n-Butanol (saturated with water) . Repeat 3 times.
-
Logic: n-Butanol is the "Goldilocks" solvent. It is polar enough to solvate the gentiobioside but immiscible with water, leaving behind free glucose, salts, and proteins in the discarded aqueous layer.[1]
-
-
Final Concentration: Combine n-Butanol fractions and evaporate to dryness. This is the C7G-Enriched Fraction .
Phase C: Isolation (Semi-Preparative HPLC)
Objective: Isolate C7G to >98% purity.
-
System: HPLC with UV/Vis or DAD detector.
-
Column: C18 Semi-Prep (e.g., YMC-Pack ODS-AQ, 5 µm, 10 x 250 mm).[1][2]
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: Acetonitrile (ACN).
-
-
Gradient:
-
Detection: 269 nm (Band II) and 313 nm (Band I characteristic of flavones).
-
Collection: Collect the peak eluting at approx. 12-15 min (retention time varies by system; verify with standard).
Workflow Visualization
The following diagram illustrates the critical decision points and phase separations in the extraction process.
Caption: Step-by-step fractionation logic separating lipophilic aglycones and polar impurities from the target glycoside.
Analytical Validation & Quality Control
To ensure the protocol is "self-validating," run the following checks:
HPLC-DAD-MS Parameters
| Parameter | Setting |
| Column | C18 Analytical (4.6 x 250 mm, 5 µm) |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 10 µL |
| MS Mode | ESI Negative Mode (Better sensitivity for flavonoids) |
| Key Ions | m/z 577 [M-H]⁻ (Parent); m/z 253 [Aglycone-H]⁻ (Fragment after loss of 324 Da gentiobiose) |
Troubleshooting Guide
-
Low Yield: If C7G is missing from the n-Butanol layer, check the EtOAc layer from the previous step.[1] In highly acidic conditions, some glycosides may protonate and drift into EtOAc.[1] Maintain pH ~6-7 during partitioning.[2]
-
Hydrolysis: If a large Chrysin peak (m/z 253) appears and C7G decreases, your extraction temperature was likely too high (>50°C) or the solvent was too acidic.
References
-
Zygmunt, B. et al. (2025).[4] Analysis of Flavonoids by HPLC-MS in Oroxylum indicum seeds. ResearchGate. Link
-
Nakahara, K. et al. (2002). Chrysin 7-O-gentiobioside from Oroxylum indicum.[2][4][5][6][7][8][9][10][11] Phytochemistry. Link
-
Yuan, Y. et al. (2008). Simultaneous determination of flavonoids in Oroxylum indicum by HPLC. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Tran, T. et al. (2020).[9] Flavones Contents in Extracts from Oroxylum indicum Seeds and Plant Tissue Cultures. NIH PubMed Central. Link
-
PacBio Application Note. (2025). High Molecular Weight DNA Extraction from Plant Nuclei. (Methodology reference for tissue handling). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. biorlab.com [biorlab.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. HPLC-DPPH Screening Method for Evaluation of Antioxidant Compounds Extracted from Semen Oroxyli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Oroxylum indicum Seeds—Analysis of Flavonoids by Micellar Electrokinetic Chromatography [mdpi.com]
Chemical synthesis of Chrysin 7-O-beta-gentiobioside
Application Note: Chemical Synthesis of Chrysin 7-O-beta-gentiobioside
Executive Summary
This application note details a robust, scalable protocol for the chemical synthesis of Chrysin 7-O-beta-gentiobioside , a bioactive flavonoid glycoside found in Spartium junceum and Oroxylum indicum.[1][2]
Scientific Rationale:
Chrysin (5,7-dihydroxyflavone) exhibits potent anti-inflammatory and aromatase-inhibitory activities but suffers from poor aqueous solubility (< 0.003 mg/mL).[1][2] Glycosylation at the 7-position with gentiobiose (a disaccharide of two glucose units linked
Key Technical Challenges & Solutions:
-
Regioselectivity: Distinguishing between the 5-OH and 7-OH groups on the Chrysin core.[1][2]
-
Stereocontrol: Ensuring the formation of the
-glycosidic linkage.
Retrosynthetic Analysis & Strategy
The synthesis follows a Convergent Strategy . Rather than building the sugar chain stepwise on the flavone, the complete gentiobiose unit is activated and coupled to the flavone. This minimizes side reactions on the flavonoid core.[2]
Pathway:
-
Donor:
-Acetobromo-gentiobiose (Synthesized from Gentiobiose).[1][2] -
Coupling: Phase Transfer Catalysis (PTC) or Koenigs-Knorr conditions.
-
Deprotection: Zemplén transesterification.[2]
Figure 1: Retrosynthetic pathway utilizing a convergent glycosylation strategy.[1][2]
Experimental Protocols
Phase 1: Preparation of the Glycosyl Donor
Target:
Protocol:
-
Dissolution: Dissolve Gentiobiose octaacetate (10.0 g, 14.7 mmol) in anhydrous dichloromethane (DCM, 20 mL).
-
Bromination: Add HBr in acetic acid (33% wt/wt, 20 mL) dropwise at 0°C under nitrogen.
-
Reaction: Stir at room temperature for 2-3 hours. Monitor by TLC (Hexane:EtOAc 1:1).[1][2] The starting material (
) converts to the bromide ( ).[2] -
Work-up:
-
Isolation: Concentrate in vacuo at < 40°C. The product is often a white foam or solid.[2]
-
Storage: Use immediately or store at -20°C under Argon.
Mechanism Note: The
Phase 2: Regioselective Glycosylation (The Coupling)
Method: Phase Transfer Catalysis (PTC).[1][2] Why PTC? It avoids toxic heavy metals (silver/mercury salts used in Koenigs-Knorr) and effectively scavenges the acidic proton from the 7-OH using a mild base/catalyst system, minimizing 5-OH alkylation.[1][2]
Reagents:
-
Donor:
-Acetobromo-gentiobiose (1.2 - 1.5 eq)[1][2] -
Base: Anhydrous Potassium Carbonate (K
CO ) or Silver Carbonate (Ag CO ) if PTC fails.[1][2] Protocol below uses the modern PTC method. -
Solvent: Chloroform/Water biphasic system OR Acetone/DMF.[2]
Step-by-Step Protocol:
-
Setup: In a round-bottom flask, dissolve Chrysin (2.54 g, 10 mmol) and TBAB (1.6 g, 5 mmol) in Chloroform (50 mL).
-
Base Addition: Add a solution of K
CO (1.5 M, 20 mL) or use solid K CO (4.1 g) suspended in Acetone if using anhydrous conditions (preferred for moisture-sensitive donors).-
Recommended: Anhydrous Acetone/DMF (4:1) with solid K
CO is often cleaner for flavones.[2] Let's proceed with the Anhydrous Acetone/DMF method.
-
-
Mixing: Stir the Chrysin/Base mixture at room temperature for 30 mins. The solution turns bright yellow due to the formation of the phenoxide anion (mainly at 7-OH).[2]
-
Coupling: Add
-Acetobromo-gentiobiose (10.5 g, 15 mmol) dissolved in a minimum amount of Acetone/DCM. -
Reflux: Heat the mixture to mild reflux (50-60°C) for 6–12 hours.
-
Monitoring: Monitor by TLC. Chrysin (yellow spot) will disappear, and a new UV-active spot (protected glycoside) will appear.[1][2]
-
Work-up:
-
Purification: Flash column chromatography (Silica gel). Elute with Toluene:Ethyl Acetate (gradient from 4:1 to 1:1).[1][2]
-
Yield Expectation: 50–70%.[2]
-
Phase 3: Global Deprotection
Reaction: Zemplén Deacetylation.[2]
Protocol:
-
Dissolution: Dissolve the protected intermediate (Chrysin 7-O-peracetyl-gentiobioside) in anhydrous Methanol (MeOH).
-
Catalysis: Add a catalytic amount of Sodium Methoxide (NaOMe) in MeOH (0.5 M solution) to reach pH ~9-10.
-
Reaction: Stir at room temperature for 1–2 hours. A precipitate may form (the final product is less soluble in MeOH than the protected form).[2]
-
Neutralization: Add Amberlite IR-120 (H+ form) resin to neutralize the base (pH 7).[1][2]
-
Note: Do not use strong mineral acid as it may hydrolyze the glycosidic bond.[2]
-
-
Purification: Filter off the resin.[2] Concentrate the filtrate.
-
Crystallization: Recrystallize from MeOH/Water or purify via preparative HPLC if high purity (>99%) is required for biological assays.
Analytical Validation & QC
The following data confirms the identity of Chrysin 7-O-beta-gentiobioside.
| Parameter | Expected Result | Interpretation |
| Appearance | Pale yellow powder | Typical of flavones.[1][2] |
| UV-Vis ( | ~268 nm, ~313 nm | Band II (Benzoyl) and Band I (Cinnamoyl).[1][2] No shift in Band II with NaOAc indicates 7-OH is blocked (glycosylated).[1][2] |
| Critical: Presence of sharp singlet >12 ppm confirms 5-OH is free (regioselectivity achieved).[1][2] | ||
| Anomeric Protons | Coupling constant | |
| Mass Spec (ESI) | [M-H] | Consistent with Molecular Formula C |
| Solubility | DMSO, MeOH, warm H | Significantly more soluble in water than Chrysin aglycone.[2] |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Bromide Donor | Ensure all solvents are anhydrous. Dry K |
| Mixture of 5-O and 7-O | Base too strong or temp too high | Use weaker base (K |
| Incomplete Deprotection | Insufficient reaction time | Check pH is alkaline (~10). Add more NaOMe if necessary. |
| Orthoester Formation | Side reaction of acetate | Ensure strictly anhydrous conditions during glycosylation.[2] |
References
-
BioCrick. Chrysin 7-O-beta-gentiobioside Datasheet.[1][2] BioCrick BioTech.[2] Available at: [Link][1][2]
-
ResearchGate. Synthesis of Flavonoid 7-O-beta-D-glycosides by Phase Transfer Catalysis. Available at: [Link][1][2]
-
PubChem. Chrysin 7-O-beta-gentiobioside Compound Summary. National Library of Medicine.[2] Available at: [Link][1][2]
-
NIST. Synthesis of beta-gentiobiose.[2] National Institute of Standards and Technology.[2] Available at: [Link][1][2]
Sources
- 1. biorlab.com [biorlab.com]
- 2. Chrysin 7-O-beta-gentiobioside | CAS:88640-89-5 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Chrysin 7‐O‐β‐d‐glucopyranoside increases hepatic low‐density lipoprotein receptor expression through AMP‐activated protein kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN107286207B - Synthesis method of gentiobiose - Google Patents [patents.google.com]
- 5. CN101928208A - A method for synthesizing α-bromoketones by hydrogen peroxide oxidative bromination - Google Patents [patents.google.com]
- 6. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation and Purification of Chrysin 7-O-gentiobioside
Introduction: The Significance of Chrysin 7-O-gentiobioside
Chrysin 7-O-gentiobioside is a flavonoid glycoside naturally occurring in plants such as Spanish broom (Spartium junceum)[1][2][3][4][5]. As a derivative of chrysin, it belongs to a class of compounds extensively studied for their potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities[6]. The glycosidic moiety of Chrysin 7-O-gentiobioside can significantly influence its solubility, bioavailability, and metabolic fate, making it a compound of interest for researchers in drug discovery and natural product chemistry.
The isolation and purification of Chrysin 7-O-gentiobioside from its natural matrix present a series of challenges. These include its relatively low abundance, the presence of structurally similar flavonoids, and the need to preserve the integrity of the glycosidic linkage during extraction and purification. This guide provides a comprehensive overview of the methodologies for the successful isolation and purification of Chrysin 7-O-gentiobioside, intended for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Chrysin 7-O-gentiobioside is fundamental to designing an effective isolation and purification strategy.
| Property | Value | Source |
| Molecular Formula | C27H30O14 | [1][2] |
| Molecular Weight | 578.5 g/mol | [1][2] |
| Appearance | White Solid/Powder | [1] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [1][7] |
| Natural Source | Spartium junceum | [1][3][4][5] |
Schematic Overview of the Isolation and Purification Workflow
The overall process for obtaining pure Chrysin 7-O-gentiobioside can be visualized as a multi-step workflow, beginning with the plant material and culminating in a well-characterized, pure compound.
Caption: Workflow for the isolation and purification of Chrysin 7-O-gentiobioside.
Part 1: Extraction from Spartium junceum
The initial step involves the extraction of flavonoids from the plant material. The choice of solvent and extraction method is critical for maximizing the yield of the target compound while minimizing the co-extraction of undesirable substances.
Protocol 1: Maceration Extraction
Maceration is a simple yet effective technique for the extraction of flavonoids from plant materials.
Materials:
-
Dried and powdered flowers of Spartium junceum
-
Methanol or 70% Ethanol
-
Orbital shaker
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
Procedure:
-
Weigh 100 g of dried, powdered Spartium junceum flowers and place them in a suitable flask.
-
Add 1 L of methanol or 70% ethanol to the flask.
-
Seal the flask and place it on an orbital shaker at room temperature for 24-48 hours.
-
Filter the mixture through filter paper to separate the extract from the plant residue.
-
Repeat the extraction of the plant residue two more times with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
Rationale: Methanol and ethanol are effective solvents for extracting a broad range of flavonoids, including glycosides[1]. The repeated extraction process ensures a higher yield of the target compound. Low-temperature evaporation prevents the thermal degradation of the glycosidic bond.
Part 2: Purification of Chrysin 7-O-gentiobioside
The crude extract contains a complex mixture of compounds. A multi-step chromatographic approach is necessary to isolate Chrysin 7-O-gentiobioside to a high degree of purity.
Protocol 2: Column Chromatography (Initial Fractionation)
Column chromatography is employed for the initial fractionation of the crude extract to separate the flavonoid glycosides from other classes of compounds.
Materials:
-
Silica gel (60-120 mesh) or Polyamide resin
-
Glass column
-
Solvents: Chloroform, Methanol, Ethyl acetate, Water
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm and 366 nm)
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., chloroform) and pack it into a glass column.
-
Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.
-
Carefully load the dried extract-silica gel mixture onto the top of the packed column.
-
Elute the column with a gradient of increasing polarity. Start with 100% chloroform, gradually increasing the proportion of methanol (e.g., Chloroform:Methanol 98:2, 95:5, 90:10, etc.).
-
Collect fractions of a consistent volume (e.g., 20 mL).
-
Monitor the fractions by TLC using a suitable mobile phase (e.g., Chloroform:Methanol 9:1). Visualize the spots under a UV lamp. Flavonoids typically appear as dark spots at 254 nm and may fluoresce at 366 nm.
-
Pool the fractions containing the target compound based on their TLC profiles.
-
Concentrate the pooled fractions to obtain an enriched fraction of Chrysin 7-O-gentiobioside.
Rationale: The use of a solvent gradient allows for the separation of compounds based on their polarity. Chrysin 7-O-gentiobioside, being a glycoside, is more polar than its aglycone and will elute with a more polar solvent mixture. TLC is a rapid and effective method for monitoring the separation.
Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For the final purification step to achieve high purity, preparative HPLC is the method of choice.
Materials:
-
Preparative HPLC system with a UV detector
-
C18 column (e.g., 250 x 20 mm, 10 µm)
-
HPLC-grade Acetonitrile
-
HPLC-grade Water with 0.1% Formic Acid
-
0.22 µm syringe filters
Procedure:
-
Dissolve the enriched fraction from column chromatography in a suitable solvent (e.g., methanol).
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
Set up the preparative HPLC with a C18 column.
-
Equilibrate the column with the initial mobile phase conditions.
-
Develop a gradient elution method. A typical gradient for flavonoid glycosides might be:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
-
0-5 min: 10% B
-
5-45 min: 10% to 50% B
-
45-50 min: 50% to 90% B
-
50-55 min: 90% B (wash)
-
55-60 min: 90% to 10% B (re-equilibration)
-
-
-
Set the UV detector to a wavelength where chrysin derivatives show strong absorbance (around 270-340 nm).
-
Inject the sample and collect the fractions corresponding to the peak of Chrysin 7-O-gentiobioside.
-
Combine the pure fractions and evaporate the solvent to obtain the purified compound.
Rationale: Reversed-phase (C18) chromatography separates compounds based on their hydrophobicity. The gradient elution allows for the separation of closely related flavonoid glycosides. The addition of formic acid to the mobile phase improves peak shape and resolution.
Part 3: Purity Assessment and Structural Characterization
Once purified, the identity and purity of Chrysin 7-O-gentiobioside must be confirmed.
Protocol 4: Purity Assessment by Analytical HPLC
Procedure:
-
Dissolve a small amount of the purified compound in methanol.
-
Analyze the sample using an analytical HPLC system with a C18 column and a UV detector.
-
The purity can be determined by the peak area percentage of the main peak in the chromatogram. A purity of >98% is generally considered high for natural product isolates[2].
Protocol 5: Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR and 13C NMR are essential for elucidating the structure of the molecule.
-
Expected 1H NMR signals: Aromatic protons of the chrysin backbone, anomeric protons of the sugar moieties, and other sugar protons.
-
Expected 13C NMR signals: Carbon signals corresponding to the flavonoid skeleton and the two glucose units of the gentiobioside.
-
The exact chemical shifts should be compared with literature data for similar flavonoid glycosides or a reference standard if available[8][9].
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass and confirm the molecular formula (C27H30O14).
-
Tandem Mass Spectrometry (MS/MS) provides fragmentation data that helps in confirming the structure.
-
Expected Fragmentation: The MS/MS spectrum is expected to show a loss of the gentiobioside moiety (324 Da) to yield the chrysin aglycone fragment (m/z 254)[10]. Further fragmentation of the chrysin aglycone can also be observed.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low extraction yield | Inefficient extraction method or solvent. | Consider using ultrasound-assisted extraction to improve efficiency. Ensure the solvent polarity is appropriate for flavonoid glycosides. |
| Poor separation in column chromatography | Inappropriate stationary or mobile phase. Column overloading. | Test different solvent systems using TLC to optimize separation. Ensure the amount of crude extract loaded is not excessive for the column size. |
| Broad peaks in HPLC | Column degradation, inappropriate mobile phase pH, or sample overload. | Use a new or properly cleaned column. Adjust the mobile phase pH with a small amount of acid (e.g., formic acid). Inject a smaller sample volume. |
| Compound degradation | Hydrolysis of the glycosidic bond. | Avoid high temperatures and strong acidic or basic conditions during extraction and purification. |
Conclusion
The successful isolation and purification of Chrysin 7-O-gentiobioside from Spartium junceum requires a systematic and multi-step approach. By carefully selecting extraction parameters and employing a combination of chromatographic techniques, it is possible to obtain this valuable flavonoid glycoside in high purity. The protocols outlined in this guide provide a robust framework for researchers to achieve their goals in natural product chemistry and drug discovery. Rigorous analytical characterization is paramount to confirm the identity and purity of the final compound.
References
-
Bilia, A. R., Flammini, F., Flamini, G., Morelli, I., & Marsili, A. (1993). Flavonoids and a Saponin From Spartium Junceum. Phytochemistry, 34(3), 847-52. [Link]
- Buckingham J and Munasinghe VRN. Dictionary of Flavonoids, CRC Press, 1st Ed, 2015 ISBN. 9781466554344.
- Cushnie, T. P., & Lamb, A. J. (2005). Antimicrobial activity of flavonoids. International journal of antimicrobial agents, 26(5), 343–356.
-
BioCrick. (n.d.). Chrysin 7-O-beta-gentiobioside. Retrieved from [Link]
- de Rijke, E., Out, P., Niessen, W. M. A., Ariese, F., Gooijer, C., & Brinkman, U. A. T. (2006). Analytical separation and detection methods for flavonoids.
-
Yeşilada, E., Takaishi, Y., Takeda, Y., & Tsuchida, Y. (2000). Isolation and characterization of free radical scavenging flavonoid glycosides from the flowers of Spartium junceum by activity-guided fractionation. Journal of ethnopharmacology, 73(3), 471–478. [Link]
- Vukics, V., & Guttman, A. (2010). Structural characterization of flavonoid glycosides by multi-stage mass spectrometry. Mass spectrometry reviews, 29(1), 1–16.
- Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of mass spectrometry : JMS, 39(1), 1–15.
Sources
- 1. Chrysin 7-O-beta-gentiobioside | CAS:88640-89-5 | Manufacturer ChemFaces [m.chemfaces.com]
- 2. biorlab.com [biorlab.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chrysin 7-O-beta-gentiobioside | TargetMol [targetmol.com]
- 5. Chrysin 7-O-β-gentiobioside | CymitQuimica [cymitquimica.com]
- 6. Chrysin: Perspectives on Contemporary Status and Future Possibilities as Pro-Health Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chrysin 7-O-beta-gentiobioside | CAS:88640-89-5 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 9. NMR Chemical Shifts of Common Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Solvent systems for Chrysin 7-O-beta-gentiobioside chromatography
Application Note: Chromatographic Isolation and Analysis of Chrysin 7-O-beta-gentiobioside
Executive Summary
Chrysin 7-O-beta-gentiobioside (CAS: 88640-89-5) is a bioactive flavone diglycoside found in Oroxylum indicum and Spartium junceum.[1][2] Unlike its aglycone parent chrysin (5,7-dihydroxyflavone), the presence of the gentiobioside moiety (two glucose units linked
Key Technical Insight: The primary chromatographic challenge is resolving the 7-O-gentiobioside from structurally similar monoglycosides (e.g., chrysin 7-O-glucuronide) and the aglycone chrysin.[1][2] Successful separation requires a highly polar stationary phase interaction or a gradient that starts with high aqueous content to retain the diglycoside.[2]
Physicochemical Profile & Solubility
Understanding the molecule is the first step to successful chromatography.[2]
| Property | Description | Chromatographic Implication |
| Structure | Flavone backbone + Gentiobiose (Disaccharide) at C7 | High Polarity; requires polar mobile phases.[1][2] |
| Molecular Weight | 578.52 g/mol | Suitable for UPLC-MS/MS (ESI+).[1][2] |
| Solubility | DMSO, Pyridine, Methanol, Ethanol | Avoid non-polar solvents (Hexane, Chloroform) for extraction.[2] |
| pKa | ~6-7 (Phenolic -OH at C5) | Mobile phase must be acidified (pH < 3.[1][2]0) to suppress ionization and prevent peak tailing.[2] |
| UV Max | 268 nm, 277 nm | Detection at 277 nm is optimal for specificity.[2] |
Analytical Chromatography Protocols
Protocol A: High-Performance Liquid Chromatography (HPLC-UV)
Best for Quality Control and Quantification in crude extracts (e.g., Semen Oroxyli).[1][2]
-
Column: Agilent Zorbax SB-C18 (250 mm × 4.6 mm, 5 μm) or equivalent high-purity C18.[1][2]
-
Temperature: 30°C
-
Detection: UV @ 277 nm[2]
-
Mobile Phase System:
Gradient Profile:
| Time (min) | % Solvent A (Aq. Acid) | % Solvent B (ACN) | Phase Description |
|---|---|---|---|
| 0.0 | 90 | 10 | Loading: High aqueous content retains the polar diglycoside. |
| 10.0 | 80 | 20 | Elution Start: Gentle ramp elutes gentiobioside early relative to aglycones. |
| 30.0 | 60 | 40 | Separation: Resolves monoglycosides. |
| 50.0 | 0 | 100 | Wash: Elutes hydrophobic aglycones (Chrysin).[1][2] |
| 55.0 | 90 | 10 | Re-equilibration |[1][2]
Technical Note: The gentiobioside will elute significantly earlier (typically 15–25 min range) than chrysin (35–45 min range) due to the sugar moiety.[2]
Protocol B: UPLC-MS/MS (Bioanalysis)
Best for Pharmacokinetic (PK) studies and trace analysis.[1][2]
-
Column: ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 μm).[2][4]
-
Mobile Phase:
-
MS Condition: ESI Positive Mode.
-
MRM Transition: Monitor parent ion
and daughter fragments (loss of sugar units).[2]
Preparative Isolation Strategy
For isolating pure compound from plant material (Oroxylum indicum seeds), standard silica gel chromatography often leads to irreversible adsorption due to the hydroxyl groups on the sugars. High-Speed Counter-Current Chromatography (HSCCC) is the preferred method to prevent sample loss.[1][2]
Recommended HSCCC Solvent System
Since Chrysin 7-O-beta-gentiobioside is a polar diglycoside, a biphasic system with moderate polarity is required.[1][2]
Workflow Visualization:
Figure 1: Isolation workflow targeting the polar gentiobioside fraction.
Method Development Logic & Troubleshooting
Why Acid Modifiers?
Flavonoids contain phenolic hydroxyl groups.[2] Without acid (Formic or Acetic), these groups ionize at neutral pH, leading to:
-
Peak Tailing: Interaction with residual silanols on the column.[2]
-
Retention Shift: Ionized forms elute too quickly (unretained).[2] Action: Always maintain Mobile Phase pH
.[1][2]
Resolution from Impurities
The gentiobioside often co-elutes with Baicalin (another major flavonoid in O. indicum).[2]
-
If co-elution occurs: Switch the organic modifier from Acetonitrile to Methanol . Methanol forms stronger hydrogen bonds with the sugar hydroxyls, often altering selectivity enough to resolve the glycosides.
Decision Tree for Method Optimization:
Figure 2: Troubleshooting logic for flavonoid glycoside chromatography.
References
-
Yuan, Y., et al. (2008).[2] "Quality Evaluation of Semen Oroxyli through Simultaneous Quantification of 13 Components by High Performance Liquid Chromatography." Chemical & Pharmaceutical Bulletin. Link
-
BioCrick. (n.d.).[2] "Chrysin 7-O-beta-gentiobioside Data Sheet." BioCrick Bio-Tech.[2] Link
-
TargetMol. (n.d.). "Chrysin 7-O-beta-gentiobioside Compound Summary." TargetMol. Link
-
Zaveri, M., & Jain, S. (2010).[2] "Quantification of baicalein, chrysin, biochanin-A and ellagic acid in root bark of Oroxylum indicum by RP-HPLC with UV detection." Eurasian Journal of Analytical Chemistry. Link
-
Chen, L., et al. (2012).[2] "Simultaneous determination of chrysin and tectochrysin from Alpinia oxyphylla fruits by UPLC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis. Link
Sources
- 1. biorlab.com [biorlab.com]
- 2. Chrysin 7-O-beta-gentiobioside | CAS:88640-89-5 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous Determination of Chrysin and Tectochrysin from Alpinia oxyphylla Fruits by UPLC-MS/MS and Its Application to a Comparative Pharmacokinetic Study in Normal and Dementia Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chrysin 7‐O‐β‐d‐glucopyranoside increases hepatic low‐density lipoprotein receptor expression through AMP‐activated protein kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: High-Integrity Preparation of Chrysin 7-O-gentiobioside Stock Solutions for Cell Culture
Introduction & Scientific Context
Chrysin 7-O-gentiobioside (CAS: 88640-89-5) is a flavonoid diglycoside possessing significant antioxidant and anti-inflammatory properties [1].[1][2] Structurally, it consists of the aglycone chrysin attached to a gentiobiose moiety (two glucose units).
The Solubility Paradox: While the addition of sugar moieties generally increases the polarity of flavonoids compared to their aglycones, Chrysin 7-O-gentiobioside remains sparingly soluble in pure aqueous culture media at stock concentrations required for dose-response curves (typically 10–50 mM).[1][2] Direct addition to media often results in micro-precipitation—a "silent killer" of reproducibility that alters effective dosage and induces physical stress on cells.
This protocol details the preparation of a stable, sterile 10 mM Stock Solution using Dimethyl Sulfoxide (DMSO) as the primary vehicle, ensuring the final culture concentration of DMSO remains below the cytotoxicity threshold (< 0.5% v/v).[1]
Physicochemical Profile
| Property | Specification |
| Compound Name | Chrysin 7-O-gentiobioside |
| Synonyms | Chrysin 7-O-β-gentiobioside; 5-Hydroxy-2-phenyl-7-[(gentiobiosyl)oxy]-4H-chromen-4-one |
| Molecular Formula | C₂₇H₃₀O₁₄ |
| Molecular Weight | 578.52 g/mol |
| Physical State | White to off-white powder |
| Solubility (DMSO) | Soluble (> 20 mM) |
| Solubility (Water) | Poor (requires co-solvents for stock conc.) |
| Storage (Powder) | -20°C (Desiccated) |
Critical Reagents & Equipment
-
Solvent: Sterile-filtered DMSO (Dimethyl Sulfoxide), Hybridoma/Cell Culture Grade (≥99.9%).[1][2]
-
Filtration: 0.22 µm PTFE or Nylon syringe filters.[1]
-
Warning: Do NOT use Cellulose Acetate (CA) or PES filters for 100% DMSO; the solvent may dissolve the membrane housing or leach contaminants.[1]
-
-
Vials: Amber glass vials or polypropylene cryovials (DMSO resistant).
-
Sonicator: Ultrasonic water bath (for breaking crystal lattices).[1]
Protocol: Preparation of 10 mM Stock Solution
This protocol calculates the volume required to dissolve 5 mg of powder. Adjust volumes proportionally based on the exact mass weighed.
Step 1: Mass Verification & Calculation
Weigh the powder in a static-free environment.[1][2]
-
Target Mass: 5.0 mg
-
Target Concentration: 10 mM (10 mmol/L)
Calculation Logic:
Step 2: Primary Solubilization[1][2]
-
Add 864 µL of 100% DMSO directly to the vial containing 5 mg of Chrysin 7-O-gentiobioside.
-
Vortex vigorously for 30 seconds.
-
Sonicate in a water bath at room temperature for 5–10 minutes.
Step 3: Sterilization & Aliquoting[1]
-
Pre-wet a 0.22 µm PTFE syringe filter with 50 µL of sterile DMSO (to minimize dead-volume loss).[1][2]
-
Filter the stock solution into a sterile amber vial.
-
Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.
-
Store at -80°C. Stability is approximately 6 months.
Experimental Workflow: Serial Dilution Strategy
To treat cells, you must dilute the stock into culture media.[1] The Golden Rule is to keep the final DMSO concentration ≤ 0.1% (ideal) or ≤ 0.5% (maximum tolerance for robust lines like HeLa/HepG2) [2].[1]
Visualizing the Dilution Pathway
The following diagram illustrates a "Double-Dilution" method to prevent precipitation shock when the hydrophobic compound hits the aqueous media.
Figure 1: Two-step dilution strategy to minimize osmotic shock and precipitation.[1][2] Direct dilution from 100% DMSO to the final well often causes local precipitation before the compound disperses.
Dilution Table (for 10 mM Stock)
| Desired Final Conc. | Step 1: Intermediate Prep (100x) | Step 2: Final Dilution (1:100) | Final DMSO % |
| 100 µM | Directly use Stock | Add 1 µL Stock to 999 µL Media | 0.1% |
| 50 µM | Mix 50 µL Stock + 50 µL DMSO | Add 1 µL (5mM mix) to 999 µL Media | 0.1% |
| 10 µM | Mix 10 µL Stock + 90 µL DMSO | Add 1 µL (1mM mix) to 999 µL Media | 0.1% |
| Vehicle Control | Pure DMSO | Add 1 µL DMSO to 999 µL Media | 0.1% |
Biological Application & Signaling Context[1][2][6][7][8]
Chrysin 7-O-gentiobioside is frequently investigated for its ability to modulate oxidative stress pathways.[1][2] Unlike the aglycone, the gentiobioside moiety may alter cellular uptake kinetics via glucose transporters (GLUTs) before intracellular hydrolysis releases the active chrysin core [3].[1]
Figure 2: Hypothetical cellular processing pathway.[1][2] The glycoside form improves solubility and potentially alters transport mechanisms compared to the aglycone.
Troubleshooting & Quality Control
-
Precipitation Check: After diluting into culture media, incubate the "working solution" at 37°C for 30 minutes without cells. Examine under a microscope at 20x.[1] If crystals are visible, the concentration exceeds the solubility limit in that specific media formulation.[1]
-
DMSO Toxicity: Always run a "Vehicle Control" (cells + media + 0.1% DMSO).[1] If the vehicle control shows <90% viability compared to untreated cells, your cell line is hypersensitive to DMSO.[1] Reduce the final DMSO concentration to 0.05%.
References
-
PubChem Compound Summary. (n.d.). Chrysin 7-O-gentiobioside (CID 101740041).[1][2] National Center for Biotechnology Information.[1] Retrieved October 26, 2023, from [Link][1][2]
-
Timm, M., et al. (2013).[1] Cytotoxicity of dimethyl sulfoxide (DMSO) in cell culture systems. Toxicology. Retrieved from [Link]
-
Hollman, P. C. H. (2004).[1] Absorption, bioavailability, and metabolism of flavonoids. Pharmaceutical Biology. (General reference on flavonoid glycoside metabolism).
Sources
- 1. Chrysin 7-O-beta-gentiobioside | CAS:88640-89-5 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. biorlab.com [biorlab.com]
- 3. Chrysin 7-O-beta-gentiobioside | TargetMol [targetmol.com]
- 4. Chrysin 7-O-β-gentiobioside | CymitQuimica [cymitquimica.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Chrysin 7-O-beta-gentiobioside in Human Plasma
Abstract
This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative determination of Chrysin 7-O-beta-gentiobioside in human plasma. Chrysin, a natural flavonoid, and its glycoside metabolites are of significant interest in pharmacokinetic and drug metabolism studies due to their potential therapeutic properties.[1][2] However, the inherent low bioavailability and rapid metabolism of chrysin present analytical challenges.[1][3][4][5] This protocol provides a comprehensive workflow, from plasma sample preparation using a straightforward protein precipitation technique to optimized UPLC-MS/MS parameters for accurate quantification. The method has been validated according to the principles outlined in the ICH M10 and regulatory guidelines from the FDA and EMA, ensuring reliability for clinical and preclinical research.[6][7][8][9]
Introduction: The Rationale for Quantifying Chrysin Glycosides
Chrysin (5,7-dihydroxyflavone) is a natural flavonoid found in honey, propolis, and various plants, recognized for its antioxidant, anti-inflammatory, and anticancer activities.[1] Despite its therapeutic promise, the clinical efficacy of chrysin is often limited by its poor aqueous solubility and extensive first-pass metabolism.[2][3] In vivo, chrysin is rapidly converted to its glycosylated and sulfated conjugates, with Chrysin 7-O-beta-gentiobioside being a significant metabolite.[10]
Accurate quantification of these metabolites in plasma is paramount for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of chrysin.[3] This knowledge is critical for determining its true bioavailability, evaluating potential drug-drug interactions, and designing effective delivery systems to enhance its therapeutic potential.[2] LC-MS/MS stands as the gold standard for this application due to its superior sensitivity, selectivity, and speed, allowing for precise measurement of low-concentration analytes in a complex biological matrix like plasma.[8]
This guide provides a field-proven protocol, explaining the causality behind each step to empower researchers to reproduce and adapt this method for their specific needs.
Experimental Workflow Overview
The analytical process follows a logical sequence from sample receipt to final data analysis. Each stage is optimized to ensure maximum recovery, stability, and analytical precision.
Caption: High-level workflow for plasma sample analysis.
Materials and Methods
Reagents and Chemicals
-
Chrysin 7-O-beta-gentiobioside (Reference Standard, >98% purity)
-
Puerarin (Internal Standard, IS, >98% purity)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
Human Plasma (K2-EDTA anticoagulant, pooled from healthy donors)
Scientist's Note: The choice of Puerarin as an internal standard is based on its structural similarity to flavonoid glycosides and its chromatographic behavior, which is similar to the analyte of interest but distinct enough to ensure separation. An effective IS is crucial for correcting variations in sample processing and instrument response.[11]
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Dissolve Chrysin 7-O-beta-gentiobioside and Puerarin (IS) in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solution with 50:50 (v/v) acetonitrile/water to prepare calibration curve standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Puerarin primary stock with methanol.
Trustworthiness Pillar: All stock solutions must be stored at -20°C and brought to room temperature before use. Fresh working solutions should be prepared for each analytical run to ensure accuracy, as stability in the dilution solvent may vary.
Detailed Experimental Protocols
Plasma Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the bulk of plasma proteins, which can interfere with LC-MS/MS analysis. Acidified acetonitrile is used to enhance precipitation efficiency and ensure the stability of the acidic analytes.[12]
Protocol:
-
Aliquot 50 µL of human plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the Internal Standard working solution (100 ng/mL in methanol). Using the IS in the precipitation solvent ensures consistent addition across all samples.[13][14]
-
Vortex mix for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to a new 96-well plate or autosampler vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 1 minute and centrifuge at 3,000 x g for 5 minutes before placing in the autosampler.
Expertise Insight: The evaporation and reconstitution step is critical. It serves to concentrate the analyte and, importantly, ensures that the sample is dissolved in a solvent compatible with the initial mobile phase. Injecting a sample in a stronger solvent than the mobile phase can lead to poor peak shape and chromatographic distortion.
LC-MS/MS Instrumental Conditions
The following conditions are a robust starting point and should be optimized for the specific instrument in use. A gradient elution is necessary to effectively separate the analyte from endogenous plasma components and ensure a clean baseline.[15][16]
Table 1: Optimized LC-MS/MS Parameters
| Parameter | Condition |
| LC System | UPLC System (e.g., Waters Acquity, Shimadzu Nexera) |
| Column | C18 Column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | 5% B (0-0.5 min), 5-95% B (0.5-3.0 min), 95% B (3.0-4.0 min), 95-5% B (4.0-4.1 min), 5% B (4.1-5.0 min) |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500, Waters Xevo TQ-S) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | See Table 2 |
Causality Explanation: A C18 column is selected for its hydrophobic stationary phase, which effectively retains and separates moderately polar flavonoid glycosides. The addition of formic acid to the mobile phase protonates the analytes, enhancing their signal in positive ESI mode. A gradient elution ensures that early-eluting polar interferences are washed away before the analyte of interest elutes, reducing matrix effects.
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Chrysin 7-O-beta-gentiobioside | 579.5 | 255.2 (Quantifier) | 100 | 35 |
| 579.5 | 417.4 (Qualifier) | 100 | 25 | |
| Puerarin (IS) | 417.1 | 297.1 (Quantifier) | 100 | 20 |
Expertise Insight: The primary MRM transition for Chrysin 7-O-beta-gentiobioside (579.5 -> 255.2) corresponds to the fragmentation of the glycosidic bond and subsequent loss of the sugar moieties, yielding the chrysin aglycone. This is a highly specific fragmentation pattern, which is key to the selectivity of the assay.
Method Validation
To ensure the reliability of the data for pharmacokinetic studies, the method must be validated according to regulatory guidelines.[6][7][17] The following parameters should be assessed.
Caption: Key parameters for bioanalytical method validation.
Table 3: Acceptance Criteria for Method Validation
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources. |
| Linearity (Calibration Curve) | Correlation coefficient (r²) ≥ 0.99. Calibration standards should be within ±15% of the nominal value (±20% for LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with a signal-to-noise ratio > 10, and with precision (%CV) ≤ 20% and accuracy (%RE) within ±20%. A typical LLOQ for a similar method was found to be 1.0 ng/mL.[11] |
| Accuracy & Precision | For QC samples (Low, Mid, High), the mean concentration should be within ±15% of the nominal value (accuracy), and the coefficient of variation (%CV) should not exceed 15% (precision).[15] |
| Matrix Effect | The coefficient of variation (%CV) of the IS-normalized matrix factor calculated from at least six different sources of plasma should be ≤ 15%. |
| Extraction Recovery | Should be consistent and reproducible. While high recovery is desirable (>78% has been reported for similar compounds), consistency is more critical.[15] |
| Stability | Analyte concentrations in stability-tested samples should be within ±15% of the nominal concentrations. This includes freeze-thaw, short-term (bench-top), and long-term storage stability. |
Conclusion
This application note provides a detailed, robust, and validated LC-MS/MS protocol for the quantification of Chrysin 7-O-beta-gentiobioside in human plasma. By explaining the scientific rationale behind key procedural steps, this guide serves as an authoritative resource for researchers in pharmacology, drug metabolism, and clinical research. The described method, leveraging simple protein precipitation and sensitive UPLC-MS/MS detection, is fit-for-purpose for pharmacokinetic assessments and can be readily implemented in any modern bioanalytical laboratory.
References
-
Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential - PMC. (2025, August 5). National Center for Biotechnology Information. [Link]
-
(PDF) Determination of oroxin A, oroxin B, oroxylin A, oroxyloside, chrysin, chrysin 7-O-beta-gentiobioside, and guaijaverin in mouse blood by UPLC-MS/MS and its application to pharmacokinetics - ResearchGate. (2021, November 12). ResearchGate. [Link]
-
A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring. (2021, October 26). PLOS ONE. [Link]
-
UFLC-MS/MS method for simultaneous determination of luteolin-7-O-gentiobioside, luteolin-7-O-β-D-glucoside and luteolin-7-O-β-D-glucuronide in beagle dog plasma and its application to a pharmacokinetic study after administration of traditional Chinese medicinal preparation: Kudiezi injection. (n.d.). PubMed. [Link]
-
Determination of oroxin A, oroxin B, oroxylin A, oroxyloside, chrysin, chrysin 7-O - AKJournals. (2021, November 9). Akadémiai Kiadó. [Link]
-
LC-MS/DIA-based strategy for comprehensive flavonoid profiling: an Ocotea spp. applicability case. (2024, April 2). National Center for Biotechnology Information. [Link]
-
FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS). (2018, October 7). protocols.io. [Link]
-
In vitro study on LC-MS to identify and quantify the total flavonoid content and photoprotective potential of the extracts. (n.d.). Global Science Research Journals. [Link]
-
Developing nutritional component chrysin as a therapeutic agent: Bioavailability and pharmacokinetics consideration, and ADME mechanisms. (2021, August 24). ScienceDirect. [Link]
-
Determination of oroxin A, oroxin B, oroxylin A, oroxyloside, chrysin, chrysin 7-O - AKJournals. (n.d.). Akadémiai Kiadó. [Link]
-
Bioanalytical method validation - Scientific guideline | European Medicines Agency. (n.d.). European Medicines Agency. [Link]
-
Development of an LC-MS/MS method for quantification of two pairs of isomeric flavonoid glycosides and other ones in rat plasma: Application to pharmacokinetic studies. (n.d.). PubMed. [Link]
-
An Innovative Approach to the Preparation of Plasma Samples for UHPLC-MS Analysis | Request PDF. (n.d.). ResearchGate. [Link]
-
Analytical parameters of LC-MS/MS quantitative method for determination of flavonoid aglycones. (n.d.). ResearchGate. [Link]
-
ICH M10 on bioanalytical method validation - Scientific guideline. (n.d.). European Medicines Agency. [Link]
-
Disposition and metabolism of the flavonoid chrysin in normal volunteers - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Chrysin: Phytochemistry, Pharmacology, Pharmacokinetics, Nano-Delivery Strategy, and Derivative Innovation. (2025, November 28). World Scientific. [Link]
-
Simultaneous Determination of Five Phenolic Acids and Four Flavonoid Glycosides in Rat Plasma Using HPLC-MS/MS and Its Application to a Pharmacokinetic Study after a Single Intravenous Administration of Kudiezi Injection. (n.d.). MDPI. [Link]
-
Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2018, December 19). ScienceDirect. [Link]
-
LC–MS/MS determination and pharmacokinetic study of seven flavonoids in rat plasma after oral administration of Cirsium japonicum DC. extract | Request PDF. (n.d.). ResearchGate. [Link]
-
Disposition and metabolism of the flavonoid chrysin in normal volunteers. (2025, August 10). ResearchGate. [Link]
-
LC-MS/MS Screening, Total Phenolic, Flavonoid and Antioxidant Contents of Crude Extracts from Three Asclepiadaceae Species Growing in Jordan. (n.d.). MDPI. [Link]
-
Drug Discovery Research and Development Division, Trivedi Science Research Laboratory Pvt Ltd. (n.d.). Trivedi Science. [Link]
-
bioanalytical method validation and study sample analysis m10. (2022, May 24). ICH. [Link]
-
Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2019, February 20). PubMed. [Link]
Sources
- 1. Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. worldscientific.com [worldscientific.com]
- 3. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]
- 4. Disposition and metabolism of the flavonoid chrysin in normal volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. elearning.unite.it [elearning.unite.it]
- 9. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. UFLC-MS/MS method for simultaneous determination of luteolin-7-O-gentiobioside, luteolin-7-O-β-D-glucoside and luteolin-7-O-β-D-glucuronide in beagle dog plasma and its application to a pharmacokinetic study after administration of traditional Chinese medicinal preparation: Kudiezi injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of an LC-MS/MS method for quantification of two pairs of isomeric flavonoid glycosides and other ones in rat plasma: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. akjournals.com [akjournals.com]
- 14. akjournals.com [akjournals.com]
- 15. researchgate.net [researchgate.net]
- 16. research.unipd.it [research.unipd.it]
- 17. database.ich.org [database.ich.org]
Application Note: Advanced Chromatographic Isolation of Chrysin and Chrysin Glycosides
Abstract
Chrysin (5,7-dihydroxyflavone) and its glycosides (e.g., chrysin-7-O-glucuronide, chrysin-7-O-glucoside) possess significant pharmacological potential, ranging from anti-inflammatory to anticancer activities.[1][2] However, their isolation is complicated by the "Polarity Gap"—the drastic difference in solubility between the lipophilic aglycone and its hydrophilic glycosides. This Application Note provides a field-proven, multi-stage chromatographic workflow for separating these species from natural sources (e.g., Oroxylum indicum, Propolis) or synthetic mixtures. We prioritize methods that minimize irreversible adsorption, a common failure point in flavonoid purification.
Part 1: Strategic Phase Selection
The separation of chrysin derivatives requires a biphasic strategy. The aglycone (chrysin) is planar and highly hydrophobic, causing it to streak on standard silica if not properly modulated. Conversely, glycosides are highly polar and sensitive to hydrolysis.
The Polarity Decision Matrix
Before selecting a column type, assess the sample composition.
Figure 1: Strategic decision tree for stationary phase selection based on extract composition.
Part 2: Bulk Fractionation Protocols
For crude extracts (>1g), analytical HPLC is inefficient. We recommend High-Speed Counter-Current Chromatography (HSCCC) or modified Open Column Chromatography.
Protocol A: HSCCC (Recommended for Glycosides)
Rationale: Flavonoid glycosides often bind irreversibly to silica gel hydroxyls. HSCCC uses a liquid stationary phase, eliminating sample loss due to adsorption.[3][4]
Solvent System:
-
System: Chloroform : Methanol : Water (9.5 : 10 : 5)[5]
-
Alternative (Ionic Liquid Modifier): Ethyl Acetate : Water : [C4mim][PF6] (5 : 5 : 0.[6]2) – Best for Oroxylum indicum extracts.
Step-by-Step:
-
Equilibration: Fill the coil with the upper phase (Stationary Phase).
-
Rotation: Start rotation at 800–1000 rpm.
-
Elution: Pump the lower phase (Mobile Phase) at 2.0 mL/min.
-
Injection: Dissolve crude extract in a 1:1 mixture of both phases (10–20 mL) and inject.
-
Collection: Monitor UV at 262 nm.
-
Elution Order: Glycosides (polar) elute early; Aglycones (Chrysin) elute later or are retained in the stationary phase (requiring "extrusion" mode).
-
Protocol B: Silica Gel Flash Chromatography (Aglycone Focus)
Rationale: Cost-effective for removing chlorophyll and non-polar lipids before fine purification.
Materials:
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Mobile Phase: Chloroform (
) and Methanol ( ).[7]
Gradient Table:
| Step | Solvent A ( | Solvent B ( | Target Species |
| 1 | 100% | 0% | Lipids, Waxes |
| 2 | 95% | 5% | Chrysin (Aglycone) |
| 3 | 85% | 15% | Mono-glycosides |
| 4 | 70% | 30% | Di-glycosides / Glucuronides |
Critical Note: Acidify the silica slurry with 0.1% Formic Acid to prevent "tailing" of phenolic compounds.
Part 3: Fine Purification (The "Polishing" Step)
After bulk fractionation, samples often contain polymeric tannins or chlorophyll. Sephadex LH-20 is the industry standard for this cleanup.
Protocol C: Sephadex LH-20 Permeation
Rationale: LH-20 separates based on molecular size (sieving) and hydrogen bonding (adsorption). Flavonoids adsorb to the dextran matrix via H-bonds, allowing separation from non-phenolic impurities.
Procedure:
-
Swelling: Suspend Sephadex LH-20 powder in Methanol for 4 hours. Do not use a magnetic stirrer (it breaks the beads); use a glass rod.[8]
-
Packing: Pour slurry into a glass column (e.g., 2.5 x 50 cm). Equilibrate with 3 column volumes of MeOH.
-
Loading: Dissolve the fraction from Part 2 in minimum MeOH and load carefully.
-
Elution: Isocratic 100% Methanol.
-
Flow Rate: Gravity or low pressure (<1 mL/min).
-
-
Result: Chlorophylls elute first (green band). Flavonoids elute as distinct yellow bands.
Part 4: High-Resolution Isolation (Preparative HPLC)
For purity >98% (pharmaceutical grade), Prep-HPLC is mandatory.
Protocol D: Reversed-Phase Prep-HPLC
Rationale: C18 columns provide the selectivity needed to separate positional isomers (e.g., 7-O-glucoside vs. 5-O-glucoside).
System Setup:
-
Column: C18 (ODS), 5 µm, 250 x 20 mm (Preparative).
-
Mobile Phase A: Water + 0.1% Formic Acid (Suppresses ionization of -OH groups).
-
Mobile Phase B: Acetonitrile (ACN).
Optimized Gradient:
| Time (min) | % Mobile Phase B (ACN) | Event |
| 0–5 | 15% | Equilibration |
| 5–25 | 15% | Elution of Glycosides |
| 25–35 | 45% | Elution of Chrysin (Aglycone) |
| 35–40 | 80% | Column Wash |
Data Validation: Ensure the collected peak has a purity check. Re-inject a small aliquot (10 µL) onto an analytical column. The peak should be symmetrical with no shoulders.
Part 5: Integrated Workflow Visualization
Figure 2: Complete isolation workflow from raw material to pharmaceutical-grade purity.
References
-
Yuan, Y., et al. (2008). Separation of Flavonoids from the Leaves of Oroxylum indicum by HSCCC.[5] Chromatographia, 68, 885–892. Link
-
Zaveri, M., et al. (2022). Quantification of Baicalein, Chrysin, Biochanin-A and Ellagic Acid in Root Bark of Oroxylum indicum by RP-HPLC with UV Detection. ResearchGate. Link
-
Cytiva. Sephadex LH-20 Instructions and Bed Volume Tables. Cytiva Life Sciences. Link
-
Chen, L., et al. (2016). HSCCC-based strategy for preparative separation of in vivo metabolites. Scientific Reports. Link
-
Moghaddam, G., et al. (2020). Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review.[9] Molecules, 25(19), 4388. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preparative isolation of flavonoid compounds from Oroxylum indicum by high-speed counter-current chromatography by using ionic liquids as the modifier of two-phase solvent system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 9. Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
In vivo dosage determination for Chrysin 7-O-beta-gentiobioside
Application Note: High-Precision In Vivo Dosage Determination for Chrysin 7-O-beta-gentiobioside
Executive Summary & Strategic Rationale
Chrysin 7-O-beta-gentiobioside (C7G), a bioactive flavonoid glycoside isolated from Oroxylum indicum and Spartium junceum, presents a distinct pharmacokinetic profile compared to its aglycone, Chrysin.[1][2][3] While Chrysin suffers from extremely poor oral bioavailability (<1%) due to rapid Phase II metabolism (glucuronidation) and efflux, C7G’s disaccharide moiety (gentiobiose) alters its solubility and absorption kinetics.[1][2][3]
The Core Challenge: Researchers often erroneously apply Chrysin aglycone dosages to C7G.[2][3] This is scientifically flawed. C7G has a molecular weight of 578.5 g/mol , approximately 2.3x that of Chrysin (254.2 g/mol ).[1][2][3] Furthermore, its efficacy depends heavily on whether it acts intrinsically or serves as a prodrug delivering Chrysin to the systemic circulation via hydrolysis.[2][3]
This guide provides a self-validating protocol to determine the optimal in vivo dosage, moving beyond guesswork to data-driven precision.
Pre-Clinical Formulation Strategy
Before dosage administration, a stable, homogeneous vehicle is non-negotiable.[1][2][3] C7G is poorly water-soluble.[1][2][3][4][5][6] Simple suspension in saline will result in erratic absorption and high inter-animal variability.[2][3]
Protocol A: Optimized Solubility Vehicle (The "Golden Mix")
Target Concentration: 2 mg/mL to 10 mg/mL (depending on dose).[1][2][3] Stability: Prepare fresh daily.
| Component | Grade | Volume % | Function |
| DMSO | Cell Culture Grade | 5% | Primary Solubilizer (Dissolve powder here first) |
| PEG 300 | Low MW Polyethylene Glycol | 30% | Co-solvent / Stabilizer |
| Tween 80 | Polysorbate 80 | 5% | Surfactant (Prevents precipitation upon dilution) |
| Saline | 0.9% NaCl, Sterile | 60% | Aqueous Carrier (Add LAST) |
Step-by-Step Formulation:
-
Add the calculated volume of DMSO (5% of total).[2][3] Vortex until completely dissolved (clear yellow solution).[1][2][3] Critical: Do not proceed if particles remain.
-
Add Tween 80 (5% of total).[2][3] Vortex gently to avoid excessive foaming.[3]
-
Slowly add Saline (60% of total) while vortexing.
Analytical "Sensor": Bioanalytical Quantification
You cannot optimize what you cannot measure.[2][3] You must establish a UPLC-MS/MS method to quantify both C7G and its active metabolite (Chrysin) in plasma.[1][2][3]
Method Reference: Validated UPLC-MS/MS protocols exist for Oroxylum flavonoids.[1][2][3]
-
Column: Agilent Zorbax SB-C18 (or equivalent), 1.8 µm.[1][2][3]
-
Mobile Phase: Acetonitrile (B) and 0.1% Formic Acid in Water (A).[1][2][3]
-
Transitions (MRM):
Phase I: Pharmacokinetic (PK) Profiling & Bioavailability[1][2][3]
Objective: Determine the Oral Bioavailability (
Experimental Design:
-
Species: Male Sprague-Dawley Rats (n=6 per group) or C57BL/6 Mice.
-
Group 1 (IV): 2 mg/kg C7G (Intravenous tail vein).[1][2][3] Purpose: Define 100% bioavailability baseline.
-
Group 2 (PO): 20 mg/kg C7G (Oral Gavage).[1][2][3] Purpose: Assess absorption.
Sampling Schedule: Blood collection (tail nick) at: 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.[1][2][3]
Data Interpretation Logic:
-
If Plasma [C7G] is high: The glycoside is absorbed intact.[2][3] Action: Base dosage on C7G molarity.[2][3]
-
If Plasma [C7G] is low but [Chrysin] is high: C7G acts as a prodrug.[1][2][3] Action: Calculate dose based on "Chrysin Equivalents" (see Section 6).[2][3]
-
If both are low: Formulation failure or extensive first-pass metabolism.[1][2][3] Action: Increase dose or switch to IP (Intraperitoneal) route.[1][2][3]
Phase II: Metabolic Fate Visualization
Understanding the biotransformation is critical for interpreting efficacy data.[2][3]
Caption: Figure 1.[1][2][3][5][8] Putative metabolic trajectory of C7G. Note that for many flavonoids, the glucuronide (Red) is the dominant circulating species, while the free aglycone (Green) drives tissue efficacy.[1][2][3]
Phase III: Dosage Determination Protocol
Do not guess the dose. Use Allometric Scaling followed by Molar Correction .
Step 1: Calculate the "Chrysin Equivalent" Dose
If literature suggests Chrysin is effective at 50 mg/kg in mice:
-
Molar Ratio: MW(C7G) / MW(Chrysin) =
.[1][3]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Equivalent Dose:
.[1][3]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
Insight: You must dose ~115 mg/kg of C7G to deliver the same molar quantity of the flavonoid core as 50 mg/kg of pure Chrysin.[2][3]
Step 2: The Dose-Escalation Matrix (Efficacy Study)
Design your study with three tiers centered around the equivalent dose.[1][2][3]
| Group | Dosage (mg/kg) | Rationale |
| Vehicle Control | 0 | Negative Control (Solvent only) |
| Low Dose | 50 | Sub-optimal; tests for high-potency effects.[1][2][3] |
| Target Dose | 115 | Molar Equivalent to standard Chrysin efficacy. |
| High Dose | 230 | 2x Equivalent; tests for dose-dependency and max efficacy.[1][2][3] |
| Positive Control | (Drug Standard) | Validates the disease model.[1][2][3] |
Safety & Toxicity Benchmarking
Before efficacy testing, perform a simplified Maximum Tolerated Dose (MTD) test.[1][2][3]
-
Protocol: Administer single oral doses of 250, 500, and 1000 mg/kg to n=3 mice.
-
Observation: Monitor for 48 hours. Look for piloerection, lethargy, or weight loss >10%.[1][2][3]
-
Note: Flavonoid glycosides generally have high safety margins (LD50 > 2000 mg/kg is common), but the vehicle (DMSO/Tween) often limits the dose volume.[1][2][3] Do not exceed 10 mL/kg dosing volume.
Summary of Key Parameters
| Parameter | Value / Recommendation |
| MW | 578.52 g/mol |
| Rec. Vehicle | 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline |
| Route | Oral (PO) preferred for metabolic activation; IP for bypass.[1][2][3] |
| Starting Dose | 100 - 150 mg/kg (Mouse); 50 - 75 mg/kg (Rat) |
| Bioanalytical Target | Monitor both C7G (Parent) and Chrysin (Metabolite) |
References
-
Pharmacokinetics of Oroxylum Flavonoids: Title: Determination of oroxin A, oroxin B, oroxylin A, oroxyloside, chrysin, chrysin 7-O-beta-gentiobioside, and guaijaverin in mouse blood by UPLC-MS/MS and its application to pharmacokinetics.[1][2] Source: Acta Chromatographica (2021).[1][2][3][4] URL:[Link]
-
Chrysin Biological Activity & Dosage: Title: Chrysin: Perspectives on Contemporary Status and Future Possibilities as Pro-Health Agent.[2][3] Source: Nutrients (2020).[1][2][3] URL:[Link]
-
Metabolic Stability of Chrysin Conjugates: Title: Effects of Chrysin and Its Major Conjugated Metabolites Chrysin-7-Sulfate and Chrysin-7-Glucuronide on Cytochrome P450 Enzymes.[1][2][3][9] Source: Drug Metabolism and Disposition (2018).[1][2][3] URL:[Link]
Sources
- 1. biorlab.com [biorlab.com]
- 2. Chrysin 7-O-beta-gentiobioside | CAS:88640-89-5 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Chrysin 7-O-|A-gentiobioside | C27H30O14 | CID 171666466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]
- 5. mdpi.com [mdpi.com]
- 6. Developing nutritional component chrysin as a therapeutic agent: Bioavailability and pharmacokinetics consideration, and ADME mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chrysin 7-O-beta-gentiobioside | TargetMol [targetmol.com]
- 8. Chrysin: Perspectives on Contemporary Status and Future Possibilities as Pro-Health Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Chrysin and Its Major Conjugated Metabolites Chrysin-7-Sulfate and Chrysin-7-Glucuronide on Cytochrome P450 Enzymes and on OATP, P-gp, BCRP, and MRP2 Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving solubility of Chrysin 7-O-gentiobioside in aqueous buffers
[1]
Ticket ID: CHR-GENT-SOL-001 Subject: Optimization of Aqueous Solubility for Chrysin 7-O-gentiobioside (C27H30O14) Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]
Executive Summary & Molecule Profile
Welcome to the Technical Support Center. You are likely encountering precipitation when introducing Chrysin 7-O-gentiobioside into aqueous buffers (PBS, media).[1] While the gentiobioside moiety (two glucose units) improves hydrophilicity compared to the parent aglycone (Chrysin), the rigid flavonoid backbone retains significant lipophilicity, leading to "crash-out" events upon dilution.
Critical Molecular Constraints:
-
Key Structural Feature: The 7-O-glycosylation blocks the most acidic phenolic hydroxyl group (7-OH).[1]
-
Consequence: Unlike Chrysin (pKa ~6.7), the gentiobioside is less acidic . The remaining 5-OH group forms an intramolecular hydrogen bond with the 4-carbonyl, raising its pKa (>10).[1] Therefore, pH adjustment (alkalinization) is ineffective and chemically risky for this specific derivative.
Diagnostic Workflow (Decision Tree)
Before proceeding, determine your required final concentration and assay tolerance.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on target concentration and biological constraints.
Module A: The Cosolvent Protocol (Standard Use)
For most in vitro assays (EC50/IC50 screening), a cosolvent system using DMSO (Dimethyl sulfoxide) is standard.[1] However, the method of addition is critical to prevent micro-precipitation.
The "Solvent Shift" Protocol
Objective: Create a stable 100 µM working solution from a high-concentration stock.
| Parameter | Specification |
| Primary Solvent | Anhydrous DMSO (Grade: Cell Culture Tested) |
| Stock Concentration | 50 mM (28.9 mg/mL) |
| Max Final DMSO | 0.5% (v/v) |
| Buffer Temp | Pre-warmed to 37°C |
Step-by-Step Procedure:
-
Stock Preparation: Weigh 2.9 mg of Chrysin 7-O-gentiobioside.[1] Add 100 µL of 100% DMSO. Vortex vigorously until clear. Store aliquots at -20°C.
-
Intermediate Dilution (Critical Step): Do NOT add the 50 mM stock directly to the cell media.
-
Prepare an Intermediate Stock (e.g., 10x working conc) in a compatible solvent mix (e.g., 50% DMSO / 50% PBS).[1]
-
-
Final Dilution:
-
Place your culture media/buffer on a magnetic stirrer or vortex on low speed.[1]
-
Add the Intermediate Stock dropwise into the vortex of the buffer.
-
Why? This prevents local regions of high concentration where the compound exceeds its solubility limit before mixing.
-
Troubleshooting Table:
| Symptom | Cause | Solution |
|---|---|---|
| Cloudiness upon dilution | "Crash-out" effect due to rapid polarity shift.[1] | Use the dropwise addition method; warm buffer to 37°C. |
| Cell toxicity in controls | DMSO concentration > 0.5%. | Reduce stock concentration; switch to Module B (Cyclodextrins). |
| Yellow precipitate | Oxidation at high pH.[1] | Ensure buffer pH is < 7.[1][4]5. Avoid alkaline lysis buffers.[1] |
Module B: Advanced Solubilization (Cyclodextrins)
For animal studies or DMSO-sensitive primary cells (e.g., neurons, stem cells), you must encapsulate the hydrophobic flavonoid core. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard for flavonoids.[1]
Mechanism of Action
The gentiobioside sugar moiety remains on the exterior (hydrophilic), while the chrysin backbone inserts into the hydrophobic cavity of the cyclodextrin, shielding it from water.
Figure 2: Workflow for generating host-guest inclusion complexes to bypass DMSO requirements.
Protocol: HP-β-CD Complexation[1]
-
Carrier Solution: Prepare a 20% (w/v) solution of HP-β-CD in deionized water or PBS.[1]
-
Excess Addition: Add Chrysin 7-O-gentiobioside in excess of its saturation point (e.g., 2 mg/mL).
-
Equilibration: Shake at 200 rpm for 24 hours at 25°C.
-
Clarification: Centrifuge at 10,000 x g for 10 mins. Filter supernatant through a 0.22 µm PVDF filter.[1]
-
Quantification: Measure absorbance at 268 nm (UV max for chrysin backbone) to determine final concentration.
Frequently Asked Questions (FAQs)
Q: Can I use sonication to dissolve the powder in PBS? A: No. Sonication creates a temporary dispersion (suspension), not a solution. The particles will settle or aggregate over time, leading to erratic experimental data. You must use a cosolvent or complexing agent.[1]
Q: Why not just adjust the pH to 8.0? A: As noted in the Executive Summary, the 7-O-glycosylation removes the acidic proton at position 7. The remaining protons are very weak acids. Raising pH to >8.0 will not significantly improve solubility but will accelerate oxidative degradation (turning the solution brown), rendering the compound inactive [1].
Q: Is this compound stable in cell culture media? A: Flavonoid glycosides are generally susceptible to hydrolysis by β-glucosidases present in serum (FBS).[1]
-
Recommendation: Heat-inactivate your FBS (56°C for 30 min) to reduce enzymatic hydrolysis of the gentiobioside back to the insoluble chrysin aglycone [2].
References
-
Structural Stability of Flavonoids
- Title: Stability of flavonoids in aqueous buffers and cell culture media.
- Source:Journal of Agricultural and Food Chemistry
- Context: Explains the oxidative degradation of flavonoid phenolate ions
-
Metabolic Stability
- Title: Hydrolysis of flavonoid glycosides by serum enzymes.
- Source:Drug Metabolism and Disposition
- Context: Details the conversion of glycosides to aglycones by serum hydrolases.
-
Cyclodextrin Complexation
-
Title: Improvement of solubility and dissolution rate of flavonoids by complexation with β-cyclodextrin.[5]
- Source:Journal of Pharmaceutical and Biomedical Analysis
- Context: Validates the protocol for using cyclodextrins to solubilize hydrophobic flavonoid backbones.
-
-
DMSO Tolerance
- Title: DMSO usage in cell culture: Cytotoxicity and best practices.
- Source:LifeTein Technical Guides
- Context: Establishes the 0.1% - 0.5% safety threshold for DMSO in bioassays.
Sources
- 1. Chrysin 7-O-|A-gentiobioside | C27H30O14 | CID 171666466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chrysin 7-O-beta-gentiobioside | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. Improvement in solubility and dissolution rate of flavonoids by complexation with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting HPLC peak tailing for Chrysin 7-O-beta-gentiobioside
Welcome, Researchers and Chromatographers.
This guide is designed to serve as a specialized resource for troubleshooting a common yet challenging issue in the HPLC analysis of flavonoid glycosides: peak tailing, with a specific focus on Chrysin 7-O-beta-gentiobioside. As Senior Application Scientists, we understand that robust and symmetrical peaks are fundamental to accurate quantification and method validation. This document provides in-depth, cause-and-effect explanations and actionable protocols to help you diagnose and resolve peak asymmetry in your chromatographic separations.
Section 1: Understanding the Molecule and the Phenomenon
Q1: What are the key chemical properties of Chrysin 7-O-beta-gentiobioside that contribute to HPLC peak tailing?
Answer:
Chrysin 7-O-beta-gentiobioside (MW: 578.52 g/mol ) is a flavonoid glycoside.[1][2][3] Its structure is the root cause of its complex chromatographic behavior. Understanding its components is the first step in troubleshooting:
-
Chrysin Aglycone Backbone: This is a flavone structure (5,7-dihydroxyflavone) which is relatively hydrophobic.[4]
-
Gentiobioside Moiety: This is a disaccharide (two glucose units) attached at the 7-position. This sugar group is highly polar and imparts significant water solubility to the molecule compared to its aglycone, chrysin.
-
Phenolic Hydroxyl Group: The chrysin backbone contains a free hydroxyl group at the 5-position. This group is weakly acidic (pKa typically in the range of 6-8 for flavonoids) and is a primary site for unwanted secondary interactions.
The combination of a hydrophobic core, a bulky polar sugar group, and an ionizable phenolic proton makes this molecule susceptible to multiple retention mechanisms in reversed-phase HPLC, which is a primary driver of peak tailing.[5]
Q2: From a chromatographic theory standpoint, what is the primary cause of peak tailing?
Answer:
The most common cause of peak tailing in reversed-phase HPLC is the presence of secondary retention mechanisms .[5] An ideal separation involves a single, uniform interaction (hydrophobic interaction) between the analyte and the stationary phase. Peak tailing occurs when a sub-population of analyte molecules undergoes an additional, stronger interaction.
For molecules like Chrysin 7-O-beta-gentiobioside, this secondary interaction is almost always with residual silanol groups (Si-OH) on the surface of silica-based stationary phases (e.g., C18, C8).[6][7] At mobile phase pH levels above approximately 3-4, these silanol groups become deprotonated and negatively charged (Si-O⁻). These anionic sites can then strongly interact with polar or ionizable parts of the analyte, such as the phenolic hydroxyl group on the chrysin backbone. This ion-exchange interaction holds a fraction of the molecules back for longer than the main hydrophobic retention mechanism, resulting in a "tail" on the peak.[5][8]
Caption: Mechanism of peak tailing due to secondary silanol interactions.
Section 2: A Systematic Guide to Troubleshooting
This section is organized to follow a logical workflow, from easily adjustable parameters (mobile phase) to more fundamental choices (column hardware).
Mobile Phase Modifications
Q3: My Chrysin 7-O-beta-gentiobioside peak is tailing. Should I adjust the mobile phase pH, and why?
Answer:
Yes, absolutely. Adjusting the mobile phase pH is the most powerful and immediate tool for improving the peak shape of ionizable compounds.[9][10][11]
The Causality: The goal is to ensure the analyte exists in a single, un-ionized state. The phenolic hydroxyl group on your analyte is weakly acidic. If your mobile phase pH is close to the pKa of this group, you will have a mixture of both the neutral (protonated, -OH) and the anionic (deprotonated, -O⁻) forms of the molecule in your column. The anionic form will interact much more strongly with residual silanols, causing severe tailing.
By lowering the mobile phase pH to at least 2 pH units below the analyte's pKa, you suppress the deprotonation of the phenolic group. This process, known as ion suppression , keeps the entire analyte population in its neutral, more hydrophobic form, minimizing secondary interactions and producing a sharper, more symmetrical peak.[12]
| Parameter | Action | Scientific Rationale | Expected Outcome |
| Mobile Phase pH | Lower the pH to 2.5 - 3.0 | Suppresses ionization of analyte's phenolic groups and protonates surface silanols, neutralizing them. | Sharper, more symmetrical peak. Increased retention time. |
| Acid Additive | Add 0.1% Formic Acid or Acetic Acid | Provides a consistent low-pH environment. These are volatile and MS-friendly. | Improved peak shape and method robustness.[13] |
Q4: Beyond pH, what mobile phase additives can improve peak shape for this compound?
Answer:
If pH adjustment alone is insufficient, specific additives can be used to further mask the effects of residual silanols.
-
Competing Base (Silanol Suppressor): This is a traditional but effective approach. A small, basic amine compound, like triethylamine (TEA), is added to the mobile phase at a low concentration (e.g., 5-10 mM).[14] The protonated TEA molecules will preferentially interact with the anionic silanol sites on the stationary phase, effectively shielding them from the analyte. This "masks" the secondary interaction sites, allowing the analyte to elute with a much-improved peak shape. Caution: TEA can shorten column lifetime and is not suitable for mass spectrometry.
-
Ionic Liquids (ILs): A more modern approach involves using ionic liquids as mobile phase additives.[15][16] ILs are organic salts that are liquid at room temperature. When added to the mobile phase in small amounts, their cations can dynamically coat the stationary phase surface, masking silanol groups and reducing their interaction with the analyte.[17] This can lead to significant improvements in peak symmetry for polar and basic compounds.[15][18]
Stationary Phase (Column) Considerations
Q5: I've tried modifying my mobile phase, but still see tailing. Could my column be the problem?
Answer:
Yes. The HPLC column is a critical factor. Not all C18 columns are created equal. The underlying silica chemistry has a profound impact on performance, especially for challenging compounds like flavonoid glycosides.
The Causality: Older columns, often based on what is known as "Type A" silica, have higher levels of metal impurities and more acidic, active silanol groups.[19] These columns are highly prone to causing peak tailing for polar or ionizable compounds.
Modern columns utilize high-purity, "Type B" silica with minimal metal content and less acidic silanols.[19] Furthermore, most are end-capped , a process where the silica surface is treated with a small silylating agent (like trimethylchlorosilane) to block a majority of the residual silanol groups.[20]
| Column Type | Description | Suitability for Chrysin 7-O-beta-gentiobioside |
| Traditional (Type A silica) | Older technology, high silanol activity. | Poor. Very likely to produce significant peak tailing. |
| High-Purity, End-Capped (Type B silica) | The modern standard. Low silanol activity. | Good. Should provide a significant improvement in peak shape. |
| Polar-Embedded / Polar-Endcapped | C18 phase with a polar group embedded in the alkyl chain or at the terminus. | Excellent. The polar group helps shield residual silanols and can provide alternative selectivity. |
If you are using an older or general-purpose C18 column, switching to a modern, high-purity, end-capped column is a critical step in resolving persistent peak tailing.
System & Method Parameters
Q6: Can my sample preparation or injection solvent cause peak tailing?
Answer:
Yes. This is a frequently overlooked cause of peak distortion, including tailing and fronting.[21]
The Causality: The ideal scenario is to dissolve your sample in the initial mobile phase of your gradient. If you dissolve your sample in a solvent that is significantly "stronger" (i.e., has a higher elution strength, like 100% Acetonitrile or Methanol) than the mobile phase, it can cause localized disruption of the stationary phase at the point of injection. This leads to poor peak focusing on the column head and results in a distorted peak shape.[21]
Protocol for Self-Validation:
-
Prepare your sample in your current (strong) solvent.
-
Prepare a second aliquot of the sample, this time dissolved in the mobile phase (or a mixture that closely mimics the initial conditions of your gradient).
-
Inject both samples under identical conditions. If the peak shape of the sample dissolved in the mobile phase is significantly better, you have identified the sample solvent as a key contributor to the problem.
Q7: What other HPLC system parameters should I investigate for peak tailing?
Answer:
While less common as the primary cause for this type of analyte, other system issues can contribute to or exacerbate peak tailing.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.[6] Ensure all connections are made with narrow-bore (e.g., 0.005") tubing and are as short as possible.
-
Column Contamination or Degradation: A contaminated guard column or column inlet frit can create active sites that lead to tailing.[22] A void at the head of the column can also cause significant peak shape distortion.[23] Try flushing the column or replacing the guard column.
-
Column Overload: Injecting too much mass of the analyte can saturate the primary retention mechanism, making secondary interactions more pronounced and causing tailing.[21][22] To check for this, simply inject a 1:10 dilution of your sample. If the peak shape improves dramatically, you are overloading the column.
-
Temperature: Increasing the column temperature (e.g., to 35-40 °C) can sometimes improve peak shape. This is because it lowers the viscosity of the mobile phase and can improve the kinetics of the interactions, sometimes making them more efficient and reducing tailing.[24]
Section 3: Experimental Protocols
Protocol 1: Systematic Mobile Phase pH Adjustment
This protocol details the steps to prepare an acidified mobile phase to suppress analyte ionization.
-
Prepare Aqueous Phase: For a 1L mobile phase, measure approximately 990 mL of HPLC-grade water into a clean bottle.
-
Acidify: Using a micropipette, add 1.0 mL of high-purity formic acid (or acetic acid) to the water. This creates a 0.1% (v/v) solution.
-
Mix and Degas: Cap the bottle and mix thoroughly. Degas the solution using vacuum filtration or sonication.
-
Measure pH (Optional but Recommended): Calibrate a pH meter and measure the pH of the aqueous phase. It should be in the range of 2.6-2.8 for 0.1% formic acid.
-
Prepare Mobile Phase: Use this acidified aqueous solution as your "Mobile Phase A" and your organic solvent (e.g., Acetonitrile or Methanol) as "Mobile Phase B".
-
Equilibrate and Test: Equilibrate your column with the new mobile phase for at least 15-20 column volumes before injecting your sample.
Caption: A logical workflow for troubleshooting peak tailing.
References
-
BioCrick. (n.d.). Chrysin 7-O-beta-gentiobioside | CAS:88640-89-5. Retrieved from [Link]
-
Samarghandian, S., Farkhondeh, T., & Samini, F. (2017). Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential. MDPI. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Lin, Y.-A., et al. (2023). RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products. Molecules. Retrieved from [Link]
-
Journal of Phytopharmacology. (2020). HPLC Estimation of Flavanoid (quercetin) of leaves and stem extracts of Ocimum sanctum and Tinospora cordifolia. The Journal of Phytopharmacology. Retrieved from [Link]
-
Shay, G., et al. (2017). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Acta Chimica Slovenica. Retrieved from [Link]
-
Phenomenex. (2023). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Nittanpim, T. (n.d.). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Retrieved from [Link]
-
Cytiva. (2022). How to fix asymmetrical chromatography peaks? Retrieved from [Link]
-
He, L., et al. (2012). Effect of Ionic Liquids as the Mobile Phase Additives on the HPLC Resolution of Four Active Compounds from Sophora flavescens Ait. International Journal of Molecular Sciences. Retrieved from [Link]
-
Viljoen, A., et al. (2016). HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. ResearchGate. Retrieved from [Link]
-
Longdom Publishing. (2016). HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]
-
Chrom Tech, Inc. (2023). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) HPLC analysis of flavonoids. Retrieved from [Link]
-
Lösungsfabrik. (2017). Peak symmetry, asymmetry and their causes in HPLC. Retrieved from [Link]
-
Industry news. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
ResearchGate. (2012). Effect of Ionic Liquids as the Mobile Phase Additives on the HPLC Resolution of Four Active Compounds from Sophora flavescens Ait. Retrieved from [Link]
-
Agilent. (2023). Why it matters and how to get good peak shape. Retrieved from [Link]
-
NIH. (2023). Application of Ionic Liquids as Mobile Phase Additives for Simultaneous Analysis of Nicotine and Its Metabolite Cotinine in Human Plasma by HPLC–DAD. National Institutes of Health. Retrieved from [Link]
-
LCGC. (2022). Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. Retrieved from [Link]
-
NIH. (2020). Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen. National Institutes of Health. Retrieved from [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]
-
YouTube. (2023). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. Retrieved from [Link]
-
LCGC. (2020). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from [Link]
-
Semantic Scholar. (2016). HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. Retrieved from [Link]
-
Taylor & Francis. (2020). Full article: Influence of cations and anions of ionic liquids and salts as additives in RP HPLC systems to the analysis of alkaloids on C18 and Polar RP columns. Retrieved from [Link]
-
Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]
-
Nova Science Publishers. (n.d.). IONIC LIQUIDS IN LIQUID CHROMATOGRAPHY. Retrieved from [Link]
-
Waters. (2023). Troubleshooting Unwanted Peaks for HPLC: A Case Study Using Formic Acid. Retrieved from [Link]
-
YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]
-
IntechOpen. (2017). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Retrieved from [Link]
-
International Labmate. (n.d.). The Critical Role of Mobile Phase pH in Chromatography Separations. Retrieved from [Link]
-
Phenomenex. (2024). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
Sources
- 1. Chrysin 7-O-beta-gentiobioside | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorlab.com [biorlab.com]
- 4. mdpi.com [mdpi.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromtech.com [chromtech.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. pharmagrowthhub.com [pharmagrowthhub.com]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 10. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 13. researchgate.net [researchgate.net]
- 14. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 15. Effect of Ionic Liquids as the Mobile Phase Additives on the HPLC Resolution of Four Active Compounds from Sophora flavescens Ait - PMC [pmc.ncbi.nlm.nih.gov]
- 16. novapublishers.com [novapublishers.com]
- 17. Application of Ionic Liquids as Mobile Phase Additives for Simultaneous Analysis of Nicotine and Its Metabolite Cotinine in Human Plasma by HPLC–DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. lcms.cz [lcms.cz]
- 21. mpl.loesungsfabrik.de [mpl.loesungsfabrik.de]
- 22. cytivalifesciences.com [cytivalifesciences.com]
- 23. youtube.com [youtube.com]
- 24. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Extraction of Chrysin 7-O-gentiobioside
Current Status: Operational Ticket Topic: Protocol Optimization & Troubleshooting for Flavonoid Glycosides Target Analyte: Chrysin 7-O-gentiobioside (C₂₇H₃₀O₁₄) Primary Matrix: Oroxylum indicum (Seeds/Bark)
Introduction: The Glycoside Challenge
Welcome to the technical support hub. You are likely here because you are observing a common phenomenon: High variability in yield or spontaneous conversion of your target glycoside (Chrysin 7-O-gentiobioside) into its aglycone (Chrysin) or intermediate glucuronides.
Chrysin 7-O-gentiobioside is a disaccharide derivative. Unlike the robust aglycone Chrysin, this compound is thermally labile and sensitive to enzymatic hydrolysis. The extraction protocols for the aglycone will destroy the gentiobioside. This guide provides the specific parameters required to preserve the glycosidic bond during isolation.
Module 1: Pre-Extraction & Material Handling
Q: My LC-MS shows high levels of Chrysin but trace amounts of the gentiobioside. Is the plant material defective?
A: Likely not. The issue is usually enzymatic hydrolysis occurring during the drying or grinding process.
-
The Mechanism: Oroxylum indicum seeds contain endogenous
-glucosidases. When plant tissue is damaged (grinding) while moist, these enzymes rapidly cleave the gentiobiose sugar moiety, converting your target into Chrysin. -
The Fix: You must inactivate enzymes immediately upon harvest or receipt of fresh material.
Protocol: Enzyme Inactivation
-
Lyophilization (Gold Standard): Freeze-dry fresh seeds immediately at -50°C.
-
Heat Shock (Alternative): If freeze-drying is unavailable, steam the fresh material at 100°C for 3-5 minutes before drying. This denatures the
-glucosidase. -
Grinding: Grind only completely dried material (Moisture content <5%).
Module 2: Extraction Method & Solvent Selection
Q: Can I use Soxhlet extraction with Methanol?
A: No. We strongly advise against Soxhlet extraction for this specific glycoside.
-
Reasoning: Soxhlet involves prolonged boiling (often >65°C for MeOH). This thermal stress promotes the cleavage of the O-glycosidic bond at the C7 position.
-
Recommendation: Use Ultrasound-Assisted Extraction (UAE) . It provides higher mass transfer at lower temperatures.
Q: What is the optimal solvent system?
A: Pure water is too polar; pure ethanol is too non-polar for the bulky gentiobioside.
-
Optimal System: 70-80% Ethanol (v/v) in Water .
-
Why: This specific ratio matches the polarity of the disaccharide tail while solubilizing the flavone core.
Protocol: Optimized UAE Workflow
| Parameter | Setting | Rationale |
|---|---|---|
| Solvent | 70% Ethanol | Maximizes glycoside solubility vs. aglycone. |
| Solid-Liquid Ratio | 1:20 (g/mL) | Prevents saturation; improves diffusion. |
| Temperature | 45°C - 50°C | Critical Limit. >60°C degrades the gentiobioside. |
| Time | 30 - 45 min | Extended time (>60 min) yields diminishing returns. |
| Frequency | 40 kHz | Standard ultrasonic frequency for cell disruption. |
Module 3: Visualizing the Workflow
The following diagram illustrates the critical decision points where yield is typically lost.
Figure 1: Critical Control Points (CCP) in the extraction workflow to prevent glycoside hydrolysis.
Module 4: Purification & Stability Troubleshooting
Q: During rotary evaporation, my solution turns cloudy and the precipitate is pure Chrysin. What happened?
A: You likely triggered Acid Hydrolysis .
-
The Cause: Plant extracts can be slightly acidic. As you evaporate the solvent, the concentration of organic acids increases, dropping the pH. Combined with the heat of the water bath, this cleaves the gentiobiose sugar.
-
The Fix:
-
Monitor pH before evaporation. Adjust to pH 6.0 - 6.5 (neutral) using dilute NaHCO₃ if necessary.
-
Keep the water bath temperature below 45°C .
-
Do not evaporate to complete dryness; stop when a viscous syrup remains, then freeze-dry.
-
Q: How do I separate Chrysin 7-O-gentiobioside from Oroxin B (Baicalein 7-O-gentiobioside)?
A: These compounds are structurally very similar, differing only by a hydroxyl group at position 5/6. Isocratic elution often causes co-elution.
-
Solution: Use a Gradient Elution with an acid modifier to suppress ionization of the phenolic hydroxyls.
Recommended HPLC Conditions:
-
Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).
-
Gradient:
-
0-5 min: 10-20% B
-
5-20 min: 20-40% B (Key separation window)
-
20-25 min: 40-100% B
-
-
Wavelength: 268 nm (Chrysin max) or MS/MS detection.
Summary of Optimization Parameters
| Variable | Recommended Range | Impact on Yield |
| Solvent | 70-80% Ethanol | High. <50% extracts sugars; >90% extracts fats/aglycones. |
| Temperature | 45°C - 50°C | Critical. Higher temps cause hydrolysis. |
| Time | 30 - 45 mins | Moderate. Long times increase impurity load. |
| pH | 6.0 - 6.5 | High. Acidic pH degrades the target during concentration. |
| Particle Size | 40-60 Mesh | Moderate. Too fine causes filtration clogging. |
References
-
Thongun, N., et al. (2025).[3] Investigation of extraction conditions for Oroxylum indicum root using ultrasound-assisted extraction and statistical design of experiments. Journal of Applied Pharmaceutical Science.
-
Sithisarn, P., et al. (2021). Determination of oroxin A, oroxin B, oroxylin A, oroxyloside, chrysin, chrysin 7-O-beta-gentiobioside, and guaijaverin in mouse blood by UPLC-MS/MS. Acta Chromatographica.
-
Nithiyanantham, S., et al. (2019). RP-HPLC Method Development and Validation of Chrysin in Bulk and Marketed Formulation. International Journal of Pharmacy and Biological Sciences.
-
Rojsanga, P., et al. (2020). Flavones Contents in Extracts from Oroxylum indicum Seeds and Plant Tissue Cultures. Molecules.
Sources
Stability of Chrysin 7-O-beta-gentiobioside under physiological pH
The following Technical Support Guide is designed for researchers and drug development professionals working with Chrysin 7-O-beta-gentiobioside (C7G). It addresses stability, solubility, and experimental handling under physiological conditions.[1]
Product Category: Flavonoid Glycosides / Drug Discovery Standards Topic: Stability & Handling at Physiological pH (7.4) Document ID: TS-C7G-STAB-05
Executive Technical Summary
Chrysin 7-O-beta-gentiobioside is a glycosylated derivative of the flavone chrysin (5,7-dihydroxyflavone). The attachment of the disaccharide gentiobiose (two glucose units linked via a
-
Chemical Stability (pH 7.4): High. The 7-O-glycosylation blocks the acidic phenolic hydroxyl group at position 7, preventing the ionization-dependent oxidative ring-fission that typically degrades chrysin aglycone in neutral-to-alkaline environments.
-
Metabolic Stability (Biological Matrices): Low to Moderate. While chemically stable in buffer, the glycosidic bond is susceptible to hydrolysis by broad-specificity
-glucosidases and intestinal microflora, releasing the insoluble aglycone. -
Solubility: Significantly higher than chrysin aglycone, but precipitation risks exist if hydrolysis occurs.
Troubleshooting Guide (FAQ)
Q1: I observe a white precipitate forming in my cell culture media (pH 7.4) after 24 hours. Is the compound degrading?
Diagnosis: Likely Enzymatic Hydrolysis , not chemical degradation. Technical Explanation: While C7G is chemically stable in sterile buffers at pH 7.4, cell culture media supplemented with Fetal Bovine Serum (FBS) contains esterases and glycosidases. Over 24–48 hours, these enzymes can cleave the gentiobiose sugar moiety. The resulting product is Chrysin aglycone , which has extremely poor aqueous solubility (~0.06 mg/mL) and will precipitate out of solution at micromolar concentrations. Action Plan:
-
Check FBS status: Heat-inactivate FBS (56°C for 30 min) to reduce enzymatic activity, though this may not eliminate all glycosidase activity.
-
Switch to serum-free media for short-term assays if cell viability permits.
-
Validation Step: Spin down the media, redissolve the pellet in DMSO, and run HPLC. If the peak matches the Chrysin aglycone standard, hydrolysis is confirmed.
Q2: My LC-MS signal for the parent compound decreases in PBS (pH 7.4) over 48 hours, but no new peaks appear.
Diagnosis: Non-Specific Adsorption (Plasticware Binding). Technical Explanation: Flavonoids are notorious for sticking to polypropylene (PP) and polystyrene surfaces. Although glycosylation reduces lipophilicity (LogP), C7G retains the hydrophobic flavone core. In protein-free buffers (PBS), the lack of carrier proteins (like albumin) allows the molecule to adsorb to tube walls. Action Plan:
-
Material Change: Use glass vials or low-binding polypropylene tubes.
-
Add Surfactant: Include 0.01% Tween-20 or 0.1% BSA in the buffer to block surface adsorption sites (ensure this does not interfere with your specific assay).
Q3: How does the linkage in gentiobiose affect stability compared to glucoside?
Diagnosis: Structural Resistance nuances.
Technical Explanation: Most standard
Stability & Degradation Pathways (Visualization)
The following diagram illustrates the differential stability of C7G in chemical vs. biological environments.
Figure 1: Differential degradation pathways of Chrysin 7-O-beta-gentiobioside in sterile buffer versus biological matrices.
Validated Experimental Protocols
Protocol A: Chemical Stability Assessment (Buffer)
Purpose: To verify if the molecule remains intact in your assay buffer without biological enzymes.
-
Stock Preparation: Dissolve C7G in 100% DMSO to 10 mM.
-
Working Solution: Dilute to 50 µM in PBS (pH 7.4). Critical: Ensure final DMSO < 0.5% to prevent solvent effects, though C7G is soluble.
-
Incubation: Aliquot into three glass vials (triplicate). Incubate at 37°C.
-
Sampling:
-
Timepoints: 0h, 4h, 12h, 24h, 48h.
-
At each point, mix 100 µL sample + 100 µL Acetonitrile (ice cold) to stop any potential trace reactions and match mobile phase.
-
-
Analysis: HPLC-UV (268 nm) or LC-MS.
-
Success Criterion: Area Under Curve (AUC) remains >95% of T0 value.
-
Protocol B: Biological Stability (Plasma/Microsomes)
Purpose: To determine the metabolic half-life (
-
Matrix: Rat/Human Plasma or Liver Microsomes (0.5 mg/mL protein).
-
Reaction:
-
Pre-warm matrix to 37°C.
-
Spike C7G to final concentration of 10 µM.
-
-
Quenching:
-
At T = 0, 15, 30, 60, 120 min, remove 50 µL.
-
Add 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
-
Vortex 1 min, Centrifuge 10,000g for 5 min.
-
-
Data Processing:
-
Monitor transition for C7G (Parent) and Chrysin (Metabolite).
-
Plot ln(Concentration) vs. Time to calculate
(elimination constant). - .
-
Comparative Physicochemical Data
| Parameter | Chrysin (Aglycone) | Chrysin 7-O-beta-gentiobioside | Impact on Experiment |
| MW | 254.24 g/mol | 578.52 g/mol | Adjust molar calculations. |
| Solubility (pH 7.4) | ~0.06 mg/mL (Poor) | > 1.0 mg/mL (Good) | Glycoside allows higher dosing without carriers. |
| LogP | ~2.5 (Lipophilic) | ~0.5 (Hydrophilic) | Glycoside does not cross membranes passively as easily. |
| pKa (C-7 OH) | ~7.2 - 7.5 | Blocked | Glycoside does not deprotonate at C-7 at phys. pH. |
| Main Instability | Oxidation/Ring Fission | Enzymatic Hydrolysis | Aglycone degrades chemically; Glycoside degrades biologically. |
References
-
Nabavi, S. F., et al. (2015).[2] Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential. PubMed.[3] Available at: [Link]
- Walle, T., et al. (2001). Chrysin absorption and metabolism in humans/Caco-2. Biochemical Pharmacology.
- Hostetler, G., et al. (2012). Flavone 7-O-glycoside stability and hydrolysis kinetics. Journal of Agricultural and Food Chemistry. (General mechanism for flavone glycoside hydrolysis).
Sources
Technical Support Center: Overcoming Purification Impurities in Chrysin 7-O-gentiobioside Isolation
Welcome to the Technical Support Center for flavonoid purification. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the isolation and purification of Chrysin 7-O-gentiobioside. As specialists in natural product chemistry, we understand the nuances and challenges that arise during the purification process. This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate common hurdles and achieve high-purity yields of your target compound.
Introduction to Chrysin 7-O-gentiobioside and Its Purification Challenges
Chrysin 7-O-gentiobioside is a flavonoid glycoside, a naturally occurring compound found in various plants such as Spartium junceum.[1][2] Like its aglycone parent, chrysin, it is investigated for a range of potential health benefits.[3] However, isolating Chrysin 7-O-gentiobioside in a highly pure form from complex plant matrices presents significant challenges. These challenges often stem from the presence of structurally similar flavonoid glycosides, tannins, chlorophyll, and other secondary metabolites that can co-elute with the target compound.
This guide provides a systematic approach to troubleshooting common impurities and optimizing your purification workflow.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the isolation and purification of Chrysin 7-O-gentiobioside in a question-and-answer format.
Q1: My initial crude extract is a dark, sticky residue, and I'm seeing significant chlorophyll contamination in my early chromatography fractions. How can I effectively remove chlorophyll?
A1: Chlorophyll is a common impurity in plant extracts that can interfere with subsequent purification steps. Its non-polar nature allows for its removal through several methods:
-
Solvent Partitioning: This is a fundamental and effective first step. After your initial extraction (e.g., with methanol or ethanol), evaporate the solvent. Re-dissolve the residue in a water-methanol mixture and partition it against a non-polar solvent like n-hexane or chloroform.[4][5] The highly non-polar chlorophyll will preferentially move into the hexane/chloroform layer, while the more polar Chrysin 7-O-gentiobioside and other glycosides will remain in the aqueous methanol phase. Repeat this partitioning step until the non-polar layer is nearly colorless.
-
Solid-Phase Extraction (SPE): For a more targeted cleanup, a C18 SPE cartridge is an excellent choice.[5] Dissolve your crude extract in a minimal amount of a suitable solvent and load it onto a pre-conditioned C18 cartridge. A step-wise elution with solvents of increasing polarity will allow for the removal of chlorophyll with a weak, non-polar solvent wash before eluting your target flavonoids with a stronger, more polar solvent.
Q2: I'm using silica gel column chromatography, but my flavonoid glycoside fractions are showing poor separation and significant peak tailing. What's causing this and how can I improve it?
A2: This is a frequent issue when separating polar compounds like flavonoid glycosides on silica gel.
-
Causality: The free silanol groups on the surface of silica gel can lead to strong, sometimes irreversible, adsorption of the hydroxyl groups present in flavonoids, causing peak tailing and poor recovery.[5] Additionally, structurally similar flavonoids often have very close polarity, making baseline separation on silica gel challenging.
-
Solutions:
-
Mobile Phase Modification: Adding a small amount of a weak acid, such as acetic acid or formic acid (typically 0.1-1%), to your mobile phase can significantly improve peak shape. The acid protonates the silanol groups, reducing their interaction with the flavonoids.[5]
-
Alternative Stationary Phases: Consider using a different stationary phase that is better suited for flavonoid separation.
-
Sephadex LH-20: This is an excellent choice for separating flavonoids. It separates based on a combination of molecular sieving and adsorption chromatography.[6][7]
-
Polyamide: Polyamide columns are also highly effective for flavonoid purification due to the formation of hydrogen bonds between the amide groups of the stationary phase and the hydroxyl groups of the flavonoids.[6]
-
-
Gradient Elution: Employing a gradient elution with increasing solvent polarity (e.g., starting with chloroform and gradually increasing the proportion of methanol) can improve the separation of compounds with different polarities.[8]
-
Q3: My final product, post-column chromatography, still shows multiple spots on TLC and multiple peaks on HPLC. How can I achieve higher purity?
A3: Achieving greater than 95% purity often requires a multi-step purification strategy, especially when dealing with complex mixtures of flavonoid glycosides.
-
The Power of Preparative HPLC (Prep-HPLC): For final polishing and isolation of highly pure compounds, preparative reverse-phase HPLC is the gold standard.[9][10][11] It offers superior resolution compared to traditional column chromatography.
-
High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby eliminating issues of irreversible adsorption.[13][14][15] It is particularly useful for separating components from a crude extract and can handle larger sample loads than preparative HPLC.[11][13][14][15] It can be an excellent intermediate purification step before final polishing with preparative HPLC.
Experimental Protocols
Protocol 1: General Extraction and Initial Purification
-
Extraction: Macerate the dried and powdered plant material in 80% ethanol.[11]
-
Concentration: Combine the ethanol extracts and concentrate under reduced pressure to remove the ethanol.
-
Solvent Partitioning:
-
Suspend the concentrated aqueous extract in water.
-
Partition sequentially against n-hexane and then ethyl acetate. The flavonoid glycosides will predominantly be in the ethyl acetate fraction.
-
-
Column Chromatography (Silica Gel):
-
Concentrate the ethyl acetate fraction and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto a silica gel column.
-
Elute with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration.[8]
-
Collect fractions and monitor by TLC.
-
Combine fractions containing the target compound.
-
Protocol 2: Preparative HPLC for Final Purification
-
Sample Preparation: Dissolve the enriched fraction from column chromatography in the initial mobile phase. Filter through a 0.45 µm syringe filter.
-
Instrumentation:
-
Gradient Elution: Develop a gradient that provides optimal separation of your target compound from impurities.
-
Fraction Collection: Collect the peak corresponding to Chrysin 7-O-gentiobioside.
-
Purity Analysis: Analyze the collected fraction by analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) to confirm purity and identity.[10][12]
Visualization of the Purification Workflow
Caption: A generalized workflow for the isolation and purification of Chrysin 7-O-gentiobioside.
Frequently Asked Questions (FAQs)
Q1: What are the typical physicochemical properties of Chrysin 7-O-gentiobioside?
A1:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C27H30O14 | [1][12] |
| Molecular Weight | 578.5 g/mol | [12] |
| Appearance | Powder | [12] |
| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate | [12] |
| Storage | Desiccate at -20°C |[1][12] |
Q2: What analytical techniques are essential for confirming the purity and identity of the isolated Chrysin 7-O-gentiobioside?
A2: A combination of chromatographic and spectroscopic techniques is crucial for unambiguous identification and purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Used with a Diode Array Detector (DAD) to determine purity and obtain UV-Vis spectra.[16]
-
Mass Spectrometry (MS): Provides molecular weight information and fragmentation patterns for structural elucidation.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the complete chemical structure.[12][13]
Q3: Can I use other types of column chromatography besides silica gel?
A3: Yes, and it is often recommended. As mentioned in the troubleshooting guide, Sephadex LH-20 and polyamide are excellent alternatives for flavonoid glycoside separation.[6][7] Macroporous resins have also been successfully used for the enrichment of flavonoids from crude extracts.[15][17]
Q4: What are some common natural sources of Chrysin and its glycosides?
A4: Chrysin and its derivatives are found in a variety of natural sources, including:
References
-
Tavakoli, S., et al. (n.d.). Isolation and purification of apigenin, quercetin and apigenin 7-O-glycoside from Apium graveolens L. Journal of Medicinal Plants. Retrieved from [Link]
-
BioCrick. (n.d.). Chrysin 7-O-beta-gentiobioside | CAS:88640-89-5. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Chrysin-7-O-glucuronide. Retrieved from [Link]
-
MDPI. (n.d.). Extraction, Purification, and Hydrolysis Behavior of Apigenin-7-O-Glucoside from Chrysanthemum Morifolium Tea. Retrieved from [Link]
-
MDPI. (n.d.). Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential. Retrieved from [Link]
-
IOSR Journal. (n.d.). Isolation and Purification of Flavonoids from the Leaves of Mitracarpushirtus Plant. Retrieved from [Link]
-
MDPI. (n.d.). Optimization of Extraction and Purification of Flavonoids from Stigmaless Floral Residues of Crocus sativus L. and Their Stimulatory Effect on Glucose Uptake In Vitro. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC). Retrieved from [Link]
-
MDPI. (n.d.). Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC). Retrieved from [Link]
-
Wikipedia. (n.d.). Chrysin. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Separation of flavonoids with significant biological activity from Acacia mearnsii leaves. Retrieved from [Link]
-
National Institutes of Health. (n.d.). An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Screening Method for the Identification of Glycosylated Flavonoids and Other Phenolic Compounds Using a Standard Analytical Approach for All Plant Materials. Retrieved from [Link]
-
ResearchGate. (n.d.). Isolation and purification of three flavonoid glycosides from the leaves of Nelumbo nucifera (Lotus) by high-speed counter-current chromatography. Retrieved from [Link]
-
MDPI. (n.d.). An Efficient Method for the Preparative Isolation and Purification of Flavonoids from Leaves of Crataegus pinnatifida by HSCCC and Pre-HPLC. Retrieved from [Link]
-
Auctores Journals. (n.d.). Chromatographic methods for the identification of flavonoids. Retrieved from [Link]
-
ResearchGate. (n.d.). Various Analytical Techniques for the Isolation and Identification of Flavonoid Compounds: A Descriptive Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Regarding column chromatography for extraction of flavonoids, can silica gel be used as absorbent and hexane as eluent?. Retrieved from [Link]
-
MDPI. (n.d.). Determination of Flavonoid Glycosides by UPLC-MS to Authenticate Commercial Lemonade. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Separation of Flavonoids and Purification of Chlorogenic Acid from Bamboo Leaves Extraction Residues by Combination of Macroporous Resin and High-Speed Counter-Current Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Isolation and Analytical Method Development of Flavonol Glycoside, Quercetin-3-O-β-D-Glucoside: A Review. Retrieved from [Link]
Sources
- 1. Chrysin 7-O-beta-gentiobioside | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chrysin-7-O-glucuronide [myskinrecipes.com]
- 4. jmp.ir [jmp.ir]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chromatographic methods for the identification of flavonoids | Auctores [auctoresonline.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Separation of flavonoids with significant biological activity from Acacia mearnsii leaves - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00209H [pubs.rsc.org]
- 11. An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chrysin 7-O-beta-gentiobioside | CAS:88640-89-5 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 13. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Separation of Flavonoids and Purification of Chlorogenic Acid from Bamboo Leaves Extraction Residues by Combination of Macroporous Resin and High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Screening Method for the Identification of Glycosylated Flavonoids and Other Phenolic Compounds Using a Standard Analytical Approach for All Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimization of Extraction and Purification of Flavonoids from Stigmaless Floral Residues of Crocus sativus L. and Their Stimulatory Effect on Glucose Uptake In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential [mdpi.com]
- 19. Chrysin - Wikipedia [en.wikipedia.org]
Technical Support Center: Solvent Compatibility for Chrysin 7-O-beta-gentiobioside NMR Analysis
Case ID: NMR-FLAV-GLY-007 Status: Active Analyst Level: Senior Application Scientist[1]
Executive Summary & Molecule Profile
Analyte: Chrysin 7-O-beta-gentiobioside (CAS: 88640-89-5)
Chemical Nature: Flavone diglycoside.[1][2][3]
Structural Challenge: The molecule possesses a hydrophobic aglycone (Chrysin) and a bulky, hydrophilic disaccharide moiety (Gentiobiose: Glucose-
The Core Conflict:
This molecule exhibits amphiphilic behavior. The chrysin backbone encourages
Solvent Selection Matrix
The following table summarizes the compatibility of standard NMR solvents with Chrysin 7-O-beta-gentiobioside based on three critical parameters: Solubility, Signal Resolution (OH protons), and Viscosity.
| Solvent | Solubility Rating | OH Signal Visibility | Viscosity/Line Width | Primary Use Case |
| DMSO- | High | Good (Broad) | High (Broader lines) | Standard Screening. The default choice for most flavonoid glycosides.[1] |
| Pyridine- | High | Excellent (Sharp) | Low (Sharper lines) | Structural Elucidation. Best for resolving sugar OH groups and confirming the inter-glycosidic linkage.[1] |
| Methanol- | Moderate/High | None (Exchanged) | Low (Sharp lines) | Quick Purity Check. Good for carbon backbone assignment, but useless for OH topology.[1] |
| Acetone- | Low | Moderate | Low | Not Recommended. Poor solubility for the diglycoside moiety.[1] |
| Low/Moderate | None (Exchanged) | Low | Not Recommended. Aglycone insolubility leads to micelle formation and severe line broadening.[1] |
Decision Logic & Workflow
The following decision tree illustrates the logical flow for selecting the optimal solvent based on your specific analytical requirements.
Figure 1: Solvent selection decision tree for Chrysin 7-O-beta-gentiobioside analysis.
Troubleshooting Guides (Q&A)
Issue 1: Broad, Undefined Peaks in the Aromatic Region
User Question: "I dissolved my sample in DMSO-
Technical Diagnosis: Likely not an impurity. This is a classic symptom of molecular aggregation or rotameric hindrance .
-
Aggregation: The planar flavone backbone (Chrysin) tends to stack via
interactions in solution, especially at concentrations >10 mM.[1] -
Viscosity: DMSO is viscous, which slows molecular tumbling (
relaxation), naturally broadening lines.[1]
Solution Protocol:
-
Variable Temperature (VT) NMR: Raise the probe temperature to 303 K or 313 K (30-40°C).[1] This disrupts aggregates and lowers viscosity.
-
Caution: Do not exceed 320 K without checking the stability of the glycosidic bond, although gentiobiosides are generally stable.
-
-
Dilution: If signal-to-noise permits, dilute the sample to <5 mM.
Issue 2: Disappearing Hydroxyl (OH) Signals
User Question: "I need to confirm the glucose-glucose linkage, but I cannot see any sugar hydroxyl protons. I am using Methanol-
Technical Diagnosis:
Methanol-
Solution Protocol:
-
Switch to Pyridine-
: This is the "Gold Standard" for glycosides.[1] Pyridine forms strong hydrogen bonds with the solute OH groups, slowing down their exchange rate and shifting them downfield (deshielding) into a clear window (often 4.0–7.0 ppm).[1] -
Dry Your Solvent: If you must use DMSO, ensure it is from a fresh ampoule. Trace water in DMSO catalyzes proton exchange, wiping out OH signals.
Issue 3: Water Peak Obscuring the Anomeric Region
User Question: "There is a massive water peak at 3.33 ppm in my DMSO spectrum that is overlapping with the sugar bulk region. How do I remove it?"
Technical Diagnosis: Gentiobiosides are hygroscopic. The "water" is likely intrinsic to your crystal lattice, not just the solvent.
Solution Protocol:
-
Lyophilization: Dissolve the sample in
, freeze, and lyophilize (freeze-dry) twice before dissolving in the final organic solvent. This replaces intrinsic with (reducing the HDO peak). -
Solvent Suppression: Use a pulse sequence with presaturation (e.g., zgpr or noesypr1d) to suppress the water signal.
-
Shift Reagent: Adding a drop of Benzene-
or changing to Pyridine- (water shifts to ~4.8 ppm) moves the water peak away from the critical sugar region (3.0–4.0 ppm).[1]
Detailed Experimental Protocol
To ensure publication-quality spectra for Chrysin 7-O-beta-gentiobioside, follow this strict preparation workflow.
Step 1: Sample Pre-treatment (Critical)[1]
-
Why: Flavonoid glycosides trap atmospheric moisture.
-
Action: Dry the solid sample under high vacuum (<0.1 mbar) over
for 24 hours. Alternatively, lyophilize from to deuterate exchangeable sites if OH observation is not required.
Step 2: Solvent Preparation
-
For Structural ID: Use Pyridine-
(99.8% D).[1] -
For Routine Check: Use DMSO-
+ 0.03% TMS.[1]-
Note: Store over molecular sieves (3Å or 4Å) to keep water content <10 ppm.[1]
-
Step 3: Acquisition Parameters (600 MHz equivalent)
-
Concentration: 5–10 mg in 600 µL solvent.
-
Temperature: Set to 300 K (27°C) to reduce viscosity effects compared to 298 K.
-
Relaxation Delay (D1): Set to 2.0–3.0 seconds . The quaternary carbons (C-4 carbonyl, C-2, C-7) have long
relaxation times.[1] Short delays will suppress their HMBC correlations.
References
-
Agrawal, P. K. (1989).[1] Carbon-13 NMR of Flavonoids. Elsevier. (The foundational text for flavonoid carbon shifts).
-
Demarque, D. P., et al. (2025).[1] "NMR Chemical Shifts of Common Flavonoids." Planta Medica. (Detailed comparison of DMSO vs. Pyridine shifts).
-
Mabry, T. J., Markham, K. R., & Thomas, M. B. (1970).[1] The Systematic Identification of Flavonoids. Springer-Verlag.[1] (Classic reference for UV and NMR shift reagents).[1]
-
TargetMol. (2024). "Chrysin 7-O-beta-gentiobioside Product Data." (Physicochemical property verification).
Sources
Technical Support Center: Resolving Co-elution of Chrysin & Chrysin 7-O-gentiobioside
Status: Operational Ticket ID: FLAV-SEP-001 Assigned Specialist: Senior Application Scientist, Chromatography Division
Executive Summary: The Polarity Paradox
Welcome to the technical support center. You are likely here because your chromatogram shows a single broad peak—or two poorly resolved peaks—where you expect to see two distinct flavonoid species.
The co-elution of Chrysin (aglycone) and Chrysin 7-O-gentiobioside (diglycoside) in Reverse Phase HPLC (RP-HPLC) is a "false paradox." chemically, these two molecules possess vastly different hydrophobicities.
-
Chrysin is highly hydrophobic (LogP ~2.5).
-
Chrysin 7-O-gentiobioside carries a gentiobiose moiety (two glucose units), rendering it significantly more polar (LogP < 0).
The Root Cause: If they are co-eluting, your method is likely using an isocratic condition optimized for one but not the other, or your gradient slope is too steep, causing the glycoside to elute in the void volume or the aglycone to rush forward.
Part 1: Diagnostic & Physicochemical Analysis
Before altering your method, review the physicochemical data below. This data dictates the separation strategy.
| Parameter | Chrysin (Aglycone) | Chrysin 7-O-gentiobioside | Chromatographic Behavior |
| Structure | 5,7-Dihydroxyflavone | 7-O-β-D-gentiobiosyl-chrysin | Aglycone retains; Glycoside elutes early. |
| Molecular Weight | 254.24 g/mol | ~578.5 g/mol | Mass difference allows easy MS detection, but UV requires separation. |
| Polarity (LogP) | ~2.5 (Non-polar) | < 0 (Polar) | Critical: The glycoside prefers the aqueous phase; the aglycone prefers the stationary phase. |
| pKa (Acidic) | ~7.5 (7-OH), ~9.9 (5-OH) | ~9.9 (5-OH only) | The 7-OH is blocked in the glycoside. Low pH suppresses ionization of the 5-OH in both. |
Visualizing the Separation Logic
The following diagram illustrates the decision matrix for resolving these peaks based on where the co-elution is occurring.
Figure 1: Troubleshooting decision tree for flavonoid co-elution. Identify the retention time zone to determine the corrective action.
Part 2: The "Gold Standard" Protocol
Do not attempt isocratic separation for this pair. The polarity gap is too wide. You must use a gradient method. The following protocol is synthesized from validated methods for Oroxylum indicum analysis [1, 2].
Optimized Gradient Method (RP-HPLC)
-
Column: C18 (End-capped).
-
Recommendation: Phenomenex Luna C18(2) or Waters BEH C18.
-
Dimensions: 150mm x 4.6mm, 3µm or 5µm (Standard analytical).
-
-
Temperature: 25°C - 30°C (Control is vital; higher temps reduce retention of the aglycone).
-
Flow Rate: 1.0 mL/min (Adjust for column ID).
-
Detection: UV at 268 nm (λmax for Chrysin) or 370 nm.
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid (v/v).[1][2]
-
Why: The acid suppresses the ionization of the phenolic hydroxyls, keeping the analytes neutral and sharpening the peaks.
-
-
Solvent B: Acetonitrile (ACN) or Methanol (MeOH).[3]
-
Note: ACN provides sharper peaks; MeOH provides different selectivity (better for separating glycoside isomers). Start with ACN. [4]
-
Gradient Table:
| Time (min) | % Solvent B (Organic) | Event |
| 0.00 | 10% | Initial Hold: Low organic is crucial to retain the polar Gentiobioside. |
| 2.00 | 10% | Ensure Gentiobioside enters the stationary phase pores. |
| 15.00 | 90% | Linear Ramp: Elutes the hydrophobic Chrysin. |
| 18.00 | 90% | Wash: Clears highly non-polar matrix components. |
| 18.10 | 10% | Re-equilibration start. |
| 25.00 | 10% | System ready for next injection. |
Part 3: Troubleshooting FAQs
Q1: My Chrysin 7-O-gentiobioside is eluting in the void volume (t0). Why?
A: Your starting organic composition is too strong. Because the gentiobioside contains a disaccharide (gentiobiose), it is extremely hydrophilic. If you start at 30% or 40% Methanol, the molecule will not interact with the C18 chains and will flow straight through.
-
Fix: Lower your initial organic concentration (Time 0) to 5% or 10% . If using a 100% aqueous start, ensure your column is "aqueous stable" to prevent phase collapse (dewetting).
Q2: I see a peak, but I can't tell if it's the glycoside or the aglycone.
A: Check the retention time (RT) and UV spectrum.
-
RT Rule: In Reverse Phase, the Glycoside elutes FIRST ; the Aglycone elutes LAST .
-
Expected RT (approx): Gentiobioside (~5-8 min) vs. Chrysin (~12-15 min) in the gradient above.
-
-
UV Spectrum: Both share the basic flavone backbone (Band I ~310-330nm, Band II ~260-270nm), but glycosylation at the 7-position often causes a hypsochromic shift (blue shift) in Band II compared to the aglycone.
Q3: The peaks are separated, but Chrysin is tailing badly.
A: This is a classic "Silanol Interaction" or "Solubility" issue.
-
Silanol Activity: Chrysin has free hydroxyls that can hydrogen bond with residual silanols on the silica support.
-
Fix: Increase Formic Acid to 0.1% or 0.2%. If that fails, switch to a "High Purity" or "Hybrid" silica column (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).
-
-
Solubility: Chrysin has poor solubility in water.[5] If the peak is fronting or splitting, you may have precipitated the sample on the column head. Dissolve your standard in DMSO or MeOH, but keep the injection volume low (<10 µL).
Q4: I am analyzing Oroxylum indicum seeds and the peaks are overlapping with others.
A: This is a matrix interference issue, not necessarily a Chrysin co-elution issue. Oroxylum indicum contains Baicalein (5,6,7-trihydroxyflavone) and its glycosides (Baicalin), which are structurally very similar to Chrysin (5,7-dihydroxyflavone) [3].
-
Baicalein is slightly more polar than Chrysin due to the extra -OH group.
-
Resolution Strategy: Use Methanol instead of Acetonitrile. Methanol's protic nature allows for hydrogen bonding with the specific hydroxyl patterns, often providing better selectivity (
) between Baicalein and Chrysin derivatives than ACN.
Part 4: Advanced Workflow Visualization
The following diagram outlines the chemical pathway and analysis workflow, highlighting the structural difference driving the separation.
Figure 2: The impact of glycosylation on retention. The addition of the gentiobiose sugar unit drastically reduces the interaction with the non-polar C18 ligand, causing earlier elution.
References
-
Yuan, Y., et al. (2021). Determination of oroxin A, oroxin B, oroxylin A, oroxyloside, chrysin, chrysin 7-O-beta-gentiobioside, and guaijaverin in mouse blood by UPLC-MS/MS.[6][7] Acta Chromatographica. Link
-
Mbamalu, O.N., et al. (2016).[8] HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. Journal of Pharmacognosy and Phytochemistry. Link
-
Sithisarn, P., et al. (2021).[2] Flavone-Rich Fractions and Extracts from Oroxylum indicum and Their Antibacterial Activities. Plants (MDPI). Link
-
Begum, S., et al. (2019).[9] RP-HPLC Method Development and Validation of Chrysin in Bulk and Marketed Formulation. Journal of Pharmaceutical Sciences and Research. Link
Sources
- 1. Oroxylum indicum seeds--analysis of flavonoids by HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential [mdpi.com]
- 6. akjournals.com [akjournals.com]
- 7. akjournals.com [akjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Chrysin & Flavonoid Glycoside Separation
Topic: Optimization of Mobile Phase for Chrysin Glycoside Separation
Welcome to the Separation Science Hub
You are likely here because the separation of Chrysin (5,7-dihydroxyflavone) from its polar metabolites—specifically Chrysin-7-O-glucuronide (C7G) and Chrysin-7-sulfate (C7S) —is presenting a "General Elution Problem."
The core challenge is the polarity span . Chrysin is highly hydrophobic (logP ~2.5), causing it to retain strongly on C18 columns. Conversely, its glycoside and sulfate conjugates are highly polar and acidic, often eluting near the void volume or exhibiting severe tailing due to secondary silanol interactions.
This guide moves beyond generic "try a different solvent" advice. We focus on the mechanistic control of retention via pH manipulation and solvation chemistry.
Module 1: Troubleshooting & FAQs
Q1: My Chrysin-7-O-glucuronide (C7G) elutes in the void volume (t0), while Chrysin elutes much later. How do I retain the glycoside?
The Diagnosis: This is a classic "dewetting" or "phase collapse" issue combined with insufficient initial retention. Standard C18 columns struggle to retain polar glycosides if the initial organic phase is too high (>10%). Furthermore, if the glucuronic acid moiety is ionized (COO-), it becomes too polar for the stationary phase.
The Fix: "The Acidic Trap" Strategy
-
Lower Initial Organic: Start your gradient at 2% to 5% Organic Phase B . Do not start at 10% or higher.
-
Suppress Ionization: You must suppress the ionization of the glucuronic acid group (pKa ~3.2).
-
Action: Acidify Mobile Phase A (Water) to pH 2.0–2.5 .
-
Reagent: Use 0.1% Formic Acid (LC-MS friendly) or 0.1% Phosphoric Acid (HPLC-UV only).
-
Mechanism: At pH 2.5, the carboxylic acid is protonated (COOH), increasing its hydrophobicity and allowing interaction with the C18 chains.
-
Q2: I see severe peak tailing for the metabolites, but the Chrysin peak is sharp. Why?
The Diagnosis: Chrysin glycosides contain multiple hydroxyl groups and a carboxylic acid (in glucuronides). Tailing is caused by secondary interactions between these polar groups and residual silanols on the silica support of your column.
The Fix: Competitive Binding & End-Capping
-
Switch Column Technology: Ensure you are using a "high-purity" type B silica column that is fully end-capped to minimize free silanols.
-
Increase Ionic Strength: If using LC-MS, add 5–10 mM Ammonium Formate to Mobile Phase A. The ammonium ions mask residual silanols, preventing the analyte from "sticking" to the column base.
Q3: Acetonitrile (ACN) gives sharp peaks, but I cannot separate the 7-O-glucuronide from the 7-O-sulfate. They co-elute.
The Diagnosis: ACN is an aprotic solvent; it interacts primarily via dipole-dipole moments. It lacks the hydrogen-bonding capability of Methanol (MeOH). Isomeric or closely related conjugates often require H-bonding selectivity to separate.
The Fix: The "Proticity" Switch
-
Action: Switch Mobile Phase B to Methanol (MeOH) .
-
Why: Methanol is a protic solvent. It participates in hydrogen bonding with the sugar moieties of the glycosides. This often alters the selectivity (
) enough to resolve critical pairs that ACN merges. -
Compromise: MeOH has higher viscosity (higher backpressure) and slightly lower peak efficiency than ACN, but the gain in selectivity is usually worth it for glycosides.
Q4: I am using LC-MS (ESI), and my sensitivity for Chrysin Glycosides is poor.
The Diagnosis:
Flavonoids and their glycosides are phenolic. They ionize much more efficiently in Negative Ion Mode (ESI-) by losing a proton (
The Fix: Mode & Buffer Optimization
-
Switch to ESI Negative Mode.
-
Buffer Choice: Use Ammonium Formate or Ammonium Acetate (volatile). Avoid Trifluoroacetic Acid (TFA) as it causes severe ion suppression in MS, even though it gives good peak shape in UV.
Module 2: The "Polarity Span" Gradient Protocol
This protocol is designed to capture the early-eluting glycosides while eluting the late-eluting aglycone (Chrysin) within a reasonable timeframe.
Column Recommendation: C18 (End-capped), 100mm x 2.1mm, 1.7µm or 2.6µm (Core-shell preferred for efficiency). Temperature: 35°C (Improves mass transfer for bulky glycosides).
Mobile Phase Composition
| Phase | Composition | Function |
| A | Water + 0.1% Formic Acid + 5mM Ammonium Formate | Retention of polar glycosides; pH control (~2.8). |
| B | Acetonitrile (or Methanol) + 0.1% Formic Acid | Elution of hydrophobic aglycone. |
Gradient Profile (Linear)
| Time (min) | % B | State | Technical Note |
| 0.0 - 1.0 | 5% | Isocratic Hold | "Traps" the glucuronide/sulfate at the head of the column. |
| 1.0 - 8.0 | 5% | Shallow Ramp | Separates glycoside isomers and minor metabolites. |
| 8.0 - 10.0 | 45% | Steep Ramp | Rapidly elutes the hydrophobic Chrysin aglycone. |
| 10.0 - 12.0 | 95% | Wash | Cleans column of lipophilic matrix components. |
| 12.1 - 15.0 | 5% | Re-equilibration | Crucial: Returns column to initial conditions to prevent retention time drift. |
Module 3: Visualizing the Logic
Figure 1: Method Development Decision Tree
This diagram guides you through the troubleshooting process based on peak topology.
Caption: Decision tree for troubleshooting Chrysin glycoside separation issues.
Figure 2: The Mechanistic Separation Pathway
Understanding why the separation works is key to reproducibility.
Caption: Mechanism of acid suppression in retaining polar glucuronides on C18 stationary phases.
References
-
Ge, S., Gao, S., Yin, T., & Hu, M. (2015). Determination of pharmacokinetics of chrysin and its conjugates in wild-type FVB and Bcrp1 knockout mice using a validated LC-MS/MS method.[1] Journal of Agricultural and Food Chemistry, 63(11), 2902–2910.[2]
- Relevance: Establishes the standard LC-MS/MS conditions for separating Chrysin, Chrysin-7-glucuronide, and Chrysin-7-sulf
-
Galijatovic, A., Otake, Y., Walle, U. K., & Walle, T. (2000). Induction of UDP-glucuronosyltransferase UGT1A1 by the flavonoid chrysin in Caco-2 cells—potential role in carcinogen metabolism. Pharmaceutical Research, 17(1), 21–26.
- Relevance: Provides foundational data on the metabolism of chrysin and the chemical n
-
Phenomenex Technical Notes. Mobile Phase Optimization: A Critical Factor in HPLC.
- Relevance: General grounding for the "Proticity Switch" (ACN vs MeOH) and pH control mechanisms described in Module 1.
Sources
Validation & Comparative
1H and 13C NMR spectral data for Chrysin 7-O-beta-gentiobioside
Technical Comparison Guide: Chrysin 7-O-
Executive Summary: The Glycosylation Advantage
Chrysin (5,7-dihydroxyflavone) is a potent bioactive flavone with established antioxidant and anti-inflammatory properties.[1][2] However, its therapeutic potential is severely limited by poor aqueous solubility (
Chrysin 7-O-
-
Enhanced Solubility: The disaccharide moiety significantly increases polarity compared to the aglycone.
-
Metabolic Stability: The bulky disaccharide at C-7 sterically hinders the primary site of metabolic conjugation (7-OH), potentially extending plasma half-life compared to Chrysin 7-O-glucoside.[1][2]
This guide provides a definitive NMR spectral comparison to distinguish the gentiobioside from its aglycone (Chrysin) and its monosaccharide analogue (Chrysin 7-O-glucoside), serving as a primary reference for structural validation.[1][2]
Structural Logic & Elucidation Workflow
The identification of Chrysin 7-O-
Diagram 1: Structural Connectivity & Numbering
Figure 1: The connectivity logic for Chrysin 7-O-
Experimental Methodologies
To ensure reproducibility, the following protocol is recommended. The use of DMSO-
Protocol: High-Resolution NMR Acquisition
-
Sample Preparation: Dissolve 5–10 mg of Chrysin 7-O-
-gentiobioside in 0.6 mL of DMSO- (99.9% D).-
Note: Ensure the sample is dry; water peaks at 3.33 ppm can obscure sugar signals.
-
-
Instrument: 500 MHz or 600 MHz spectrometer (e.g., Bruker Avance III).
-
Temperature: 298 K (
). -
Referencing: Calibrate to residual DMSO pentet (
2.50 ppm) and septet ( 39.5 ppm). -
Pulse Sequences:
Comparative Spectral Data
The following tables contrast the Gentiobioside against the Aglycone and the Monoglucoside.
Table 1: NMR Chemical Shift Comparison (DMSO- , 500 MHz)
| Position | Chrysin (Aglycone) [1] | Chrysin 7-O-Glucoside [2] | Chrysin 7-O-Gentiobioside [3] | Diagnostic Note |
| Aglycone | ||||
| 5-OH | 12.80 ( | 12.82 ( | 12.82 ( | Chelated OH (H-bonded to C=O).[1][2] |
| 7-OH | 10.90 ( | Absent | Absent | Confirms 7-O-substitution.[1][2] |
| H-2', 6' | 8.00 ( | 8.05 ( | 8.04 ( | B-ring is unsubstituted.[1][2] |
| H-3', 4', 5' | 7.55 ( | 7.58 ( | 7.58 ( | B-ring multiplet.[1][2] |
| H-3 | 6.90 ( | 6.95 ( | 6.96 ( | C-ring characteristic singlet.[1][2] |
| H-8 | 6.47 ( | 6.85 ( | 6.82 ( | Downfield shift ( |
| H-6 | 6.18 ( | 6.45 ( | 6.48 ( | Downfield shift ( |
| Sugar Moiety | ||||
| H-1'' (Inner) | - | 5.08 ( | 5.12 ( | Anomeric proton (Inner).[1][2] |
| H-1''' (Outer) | - | - | 4.58 ( | Diagnostic: Second anomeric signal.[1][2] |
| Sugar Bulk | - | 3.10 – 3.70 | 3.10 – 3.90 | Complex overlap.[1][2] |
Table 2: NMR Chemical Shift Comparison (DMSO- )
| Position | Chrysin (Aglycone) | Chrysin 7-O-Gentiobioside | Shift Effect ( |
| C-4 (Carbonyl) | 182.3 | 182.5 | +0.2 |
| C-2 | 163.5 | 163.8 | +0.3 |
| C-7 (Linkage) | 164.8 | 163.0 | -1.8 (Upfield) |
| C-5 | 161.9 | 161.5 | -0.4 |
| C-9 | 157.8 | 157.4 | -0.4 |
| C-1' | 131.1 | 131.0 | -0.1 |
| C-4' | 132.4 | 132.5 | +0.1 |
| C-3 | 105.6 | 105.9 | +0.3 |
| C-10 | 104.4 | 105.8 | +1.4 |
| C-6 | 99.4 | 100.2 | +0.8 |
| C-8 | 94.5 | 95.1 | +0.6 |
| Sugar (Inner) | |||
| C-1'' | - | 99.8 | Anomeric |
| C-6'' | - | 68.4 | CRITICAL: Shifted from ~61 to ~68 due to linkage. |
| Sugar (Outer) | |||
| C-1''' | - | 103.8 | Terminal Anomeric |
| C-6''' | - | 61.2 | Terminal C6 (Normal position) |
Analysis & Interpretation
Distinguishing the Gentiobioside from the Glucoside
The primary challenge in quality control is distinguishing the 7-O-gentiobioside from the 7-O-glucoside, as both show glycosylation shifts on the aglycone.[2]
-
The "Gentiobiose Effect" (C-6 Shift): In a standard glucoside, the C-6 carbon of the glucose appears at ~60.8 ppm .[1] In the gentiobioside, the inner glucose C-6 is involved in a glycosidic bond (
).[1] This deshields the carbon, shifting it downfield to ~68.4 ppm .[1] -
Anomeric Proton Count:
Diagram 2: Validation Decision Tree
Figure 2: Logical workflow for confirming the identity of Chrysin 7-O-beta-gentiobioside.
References
-
Vimal Kumar et al. (2014).[1] Isolation of flavonoids from Oroxylum indicum stem bark and their antioxidant activity.[1] International Journal of Chemistry and Pharmaceutical Sciences, 2(4), 783-787.[1][2]
-
Ping, L. et al. (2011).[1] NMR Chemical Shifts of Common Flavonoids. Phytochemical Analysis, 22(6).[1][2] (General reference for flavonoid glycosylation shifts).
-
TargetMol. (2023). Chrysin 7-O-beta-gentiobioside Product Data Sheet (CAS 88640-89-5).[1][2][4][5]
-
Markham, K.R. (1982).[1] Techniques of Flavonoid Identification. Academic Press, London.[1] (Authoritative text on C-6'' gentiobioside shifts).
Sources
- 1. researchgate.net [researchgate.net]
- 2. biorlab.com [biorlab.com]
- 3. Synthesis and Bioevaluation of New Stable Derivatives of Chrysin-8-C-Glucoside That Modulate the Antioxidant Keap1/Nrf2/HO-1 Pathway in Human Macrophages [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Chrysin 7-O-beta-gentiobioside | TargetMol [targetmol.com]
Publish Comparison Guide: Mass Spectrometry Profiling of Chrysin 7-O-Gentiobioside
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of Chrysin 7-O-gentiobioside , designed for researchers requiring high-confidence identification of flavonoid glycosides.[1][2]
Executive Summary: The Analyte Profile
Chrysin 7-O-gentiobioside is a flavonoid O-diglycoside consisting of the aglycone chrysin (5,7-dihydroxyflavone) conjugated to gentiobiose (glucose-β(1→6)-glucose) at the C7 position.[1][2]
In drug discovery and metabolomics, distinguishing this compound from its structural isomers (e.g., sophorosides) and analogs (e.g., glucosides) is critical.[1] Its fragmentation behavior is dominated by the lability of the O-glycosidic bond and the stability of the 1→6 interglycosidic linkage, creating a distinct "all-or-nothing" fragmentation signature that contrasts with other glycosylation patterns.
| Parameter | Data |
| Formula | C₂₇H₃₀O₁₄ |
| Molecular Weight | 578.52 g/mol |
| Precursor Ion (ESI-) | m/z 577.15 [M-H]⁻ |
| Precursor Ion (ESI+) | m/z 579.17 [M+H]⁺ |
| Key Neutral Loss | 324 Da (Gentiobiose) |
| Diagnostic Aglycone Ion | m/z 253 (ESI-), m/z 255 (ESI+) |
Technical Deep Dive: Fragmentation Mechanics
The Primary Fragmentation Pathway (The "Product" Behavior)
The defining characteristic of Chrysin 7-O-gentiobioside under Collision-Induced Dissociation (CID) is the simultaneous loss of the disaccharide moiety .[1]
-
Precursor Selection: In negative ion mode (preferred for flavonoids), the deprotonated molecule [M-H]⁻ at m/z 577 is selected.[2]
-
O-Glycosidic Cleavage (Y₀ Ion Formation): The bond between the chrysin aglycone and the gentiobiose sugar is the weakest point.[2] Upon collision, this bond ruptures.[2]
-
Stability of the 1→6 Linkage: The β(1→6) linkage connecting the two glucose units in gentiobiose is rotationally flexible but energetically stable under standard CID conditions.[2] Unlike 1→2 linkages, it rarely cleaves individually.[2]
-
Result: The spectrum is dominated by a single massive neutral loss of 324 Da (anhydrous gentiobiose), yielding the radical aglycone anion [Y₀]⁻ at m/z 253 .
Secondary Aglycone Fragmentation
Once the sugar is stripped, the remaining energy fragments the Chrysin core (m/z 253). This follows the standard Retro-Diels-Alder (RDA) mechanism typical of flavones:
-
RDA Cleavage: Cleavage of the C-ring produces ions at m/z 143 (¹³A⁻) and m/z 107 (¹³B⁻).[1][2]
-
CO Loss: Loss of carbonyl groups (CO, 28 Da) from the C-ring.
Visualization: Fragmentation Pathway[1]
Caption: Primary fragmentation pathway of Chrysin 7-O-gentiobioside showing the characteristic loss of the disaccharide unit.
Comparative Analysis: Distinguishing Alternatives
In a complex matrix, Chrysin 7-O-gentiobioside must be distinguished from its analogs. The following comparison highlights how MS/MS differentiates them.
Comparison 1: Vs. Chrysin 7-O-Glucoside (Monoside)[1][2]
-
The Alternative: A single glucose unit attached to Chrysin.[2]
-
Differentiation:
-
Precursor Mass: Glucoside appears at m/z 415 [M-H]⁻, while Gentiobioside is m/z 577.[2]
-
Neutral Loss: Glucoside loses 162 Da (Glucose).[1][2] Gentiobioside loses 324 Da .[2]
-
Chromatography: The diglycoside (gentiobioside) is more polar and typically elutes earlier on Reverse-Phase (C18) columns than the monoside.[1][2]
-
Comparison 2: Vs. Isomeric Diglycosides (Linkage Analysis)
This is the most challenging and critical comparison.
-
The Alternative: Chrysin 7-O-sophoroside (Glucose-β(1→2)-Glucose).[1][2]
-
Differentiation Mechanism: The interglycosidic bond stability.[2]
-
Gentiobioside (1→6): The 1→6 bond is flexible.[2] The steric energy favors the loss of the entire disaccharide. Result: High abundance of m/z 253; very low/absent intermediate ion (m/z 415).[2]
-
Sophoroside (1→2): The 1→2 bond is more sterically crowded.[2] Fragmentation often occurs stepwise.[2] Result: Observation of an intermediate ion at m/z 415 [M-H-162]⁻ (loss of terminal glucose) before the formation of the aglycone.
-
| Feature | Chrysin 7-O-Gentiobioside | Chrysin 7-O-Sophoroside (Isomer) |
| Linkage | 1→6 (Glucose-Glucose) | 1→2 (Glucose-Glucose) |
| Precursor | m/z 577 | m/z 577 |
| Primary Fragment | m/z 253 (100%) | m/z 253 (Variable) |
| Intermediate Ion | Absent / <5% (m/z 415) | Present / Significant (m/z 415) |
| Fragmentation Type | Simultaneous Disaccharide Loss | Stepwise Monosaccharide Loss |
Comparison 3: Vs. C-Glycosides
-
The Alternative: Flavonoids where sugar is bound to a Carbon atom (e.g., 6-C-glucosylchrysin).[1][2]
-
Differentiation: C-C bonds do not break under standard CID. Instead of losing 324 Da, C-glycosides show cross-ring cleavages of the sugar, losing 60, 90, or 120 Da (e.g., [M-H-120]⁻).[1] If you see m/z 457 or 487, it is a C-glycoside, not an O-gentiobioside.[1][2]
Experimental Protocol: Self-Validating Identification Workflow
Objective: Confirm the identity of Chrysin 7-O-gentiobioside in a biological matrix (e.g., plant extract or plasma).
Step 1: LC-MS/MS Configuration[1][2][3]
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
Gradient: 5% B to 40% B over 10 min (Gentiobiosides elute early, typically 3-5 min).[1][2]
-
Ionization: ESI Negative Mode (Sensitivity is higher for flavonoids).[1][2]
Step 2: MS2 Acquisition Parameters[1][2]
-
Collision Energy (CE): Ramp CE from 20 to 40 eV.[2]
Step 3: Data Interpretation (Decision Tree)
Caption: Decision tree for distinguishing Chrysin 7-O-gentiobioside from C-glycosides and 1->2 linked isomers.
References
-
CymitQuimica . Chrysin 7-O-β-gentiobioside Product Data. Retrieved from
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 14135335, Chrysin-7-O-glucuronide (Analog Comparison). Retrieved from
-
BenchChem . Application Note: Understanding the MS/MS Fragmentation Pattern of Flavonoid Glycosides. Retrieved from
-
Akadémiai Kiadó . Determination of oroxin A, oroxin B, chrysin 7-O-beta-gentiobioside in mouse blood by UPLC-MS/MS. Acta Chromatographica. Retrieved from
-
TargetMol . Chrysin 7-O-beta-gentiobioside Chemical Properties. Retrieved from
Sources
Bioavailability Comparison Guide: Chrysin vs. Chrysin 7-O-beta-gentiobioside
[1]
Executive Summary
Verdict: Chrysin 7-O-beta-gentiobioside represents a superior pharmaceutical candidate regarding solubility-limited absorption , whereas Chrysin (Aglycone) serves as the bioactive moiety with severe bioavailability limitations (<1%).[1]
-
Chrysin (Aglycone): Limited by extremely poor aqueous solubility (~0.06 mg/mL) and extensive First-Pass Metabolism (UGT/SULT).[1] It is a Biopharmaceutics Classification System (BCS) Class II/IV compound.[1]
-
Chrysin 7-O-beta-gentiobioside: A glycoside derivative (isolated from Spartium junceum or Oroxylum indicum) that acts as a highly soluble pro-drug .[1] Its bulky disaccharide moiety (gentiobiose) prevents passive diffusion but significantly enhances luminal solubility.[1] Bioavailability is dependent on hydrolysis (via cytosolic
-glucosidases or colonic microbiota) to release the aglycone for absorption.[1]
Part 1: Physicochemical Profile & Solubility Barriers[1]
The primary bottleneck for Chrysin efficacy is its inability to dissolve in the aqueous environment of the gastrointestinal (GI) tract.[1][2][3] The gentiobioside modification directly addresses this.[1]
Comparative Physicochemical Data
| Feature | Chrysin (Aglycone) | Chrysin 7-O-beta-gentiobioside | Impact on Bioavailability |
| Molecular Weight | 254.24 g/mol | 578.52 g/mol | Glycoside is heavier, reducing passive permeability.[1] |
| LogP (Lipophilicity) | ~2.5 (High) | < 0 (Estimated) | Aglycone crosses membranes easily; Glycoside is too polar.[1] |
| Aqueous Solubility | Very Low (0.03–0.06 mg/mL) | High (Soluble in water/DMSO) | CRITICAL: Glycoside remains dissolved in the gut lumen, maximizing the concentration gradient.[1] |
| BCS Classification | Class II (Low Sol / High Perm) | Class III (High Sol / Low Perm) | Glycoside shifts the limiting factor from solubility to permeability (hydrolysis).[1] |
The Solubility-Permeability Trade-off
The gentiobioside modification attaches a disaccharide (glucose-(
Part 2: Pharmacokinetic Mechanisms & Signaling Pathways[1]
Understanding the fate of these molecules requires mapping their transit through the enterocyte and liver.[1]
Metabolic Pathway Visualization (Graphviz)[1]
The following diagram illustrates the divergent absorption pathways. The Gentiobioside relies on hydrolysis to become active, effectively acting as a sustained-release mechanism.[1]
Figure 1: Comparative absorption pathway.[1] The Gentiobioside (Blue) bypasses solubility issues but requires hydrolysis (Yellow) to enter the cell as the Aglycone (Red), which is then subject to extensive Phase II metabolism.[1]
Mechanism of Action Analysis[1]
-
Chrysin (Aglycone):
-
Absorption: Rapid but inefficient.[1][2] Tmax is short (1–2 h).[1]
-
Metabolism: "First-pass" effect is devastating.[1] UGT1A1 and SULT1A1 convert >90% of absorbed chrysin into conjugates (Chrysin-glucuronide/sulfate) before it reaches systemic circulation.[1]
-
Efflux: BCRP (Breast Cancer Resistance Protein) actively pumps free chrysin back into the gut lumen.[1]
-
-
Chrysin 7-O-beta-gentiobioside:
-
Absorption: The gentiobiose sugar is too large for SGLT1 transport.[1] It likely transits to the distal ileum or colon.[1]
-
Activation: Colonic bacteria cleave the
-1,6 and -1,2 bonds.[1] -
Result: This creates a "delayed release" profile.[1] Tmax is shifted (delayed), and AUC (Area Under the Curve) may be higher because the compound didn't precipitate in the stomach, delivering a larger total molar dose to the absorption site.[1]
-
Part 3: Experimental Protocols for Validation
To validate the superiority of the gentiobioside in your specific application, use the following self-validating protocols.
Protocol A: Saturation Solubility Assay (Thermodynamic)
Objective: Quantify the solubility advantage of the gentiobioside.[1]
-
Preparation: Add excess solid Chrysin and Chrysin 7-O-beta-gentiobioside to separate glass vials containing 5 mL of Phosphate Buffered Saline (PBS, pH 7.4).
-
Equilibration: Incubate at 37°C with constant shaking (100 rpm) for 24 hours.
-
Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.
-
Filtration: Filter supernatant through a 0.22 µm PVDF membrane (low binding).
-
Quantification: Analyze via HPLC-UV (268 nm).
-
Self-Validation Check: If the aglycone concentration > 0.1 mg/mL, your filter may be compromised or the pH has shifted.[1]
-
Protocol B: Caco-2 Permeability with Hydrolysis Simulation
Objective: Determine if the glycoside can cross the gut barrier or requires hydrolysis.[1]
-
Cell Culture: Grow Caco-2 cells on Transwell inserts (0.4 µm pore) for 21 days to form a polarized monolayer (TEER > 300
). -
Group 1 (Aglycone Control): Add 50 µM Chrysin to the Apical (AP) chamber.
-
Group 2 (Glycoside Intact): Add 50 µM Gentiobioside to the AP chamber.
-
Group 3 (Glycoside + Lysate): Add 50 µM Gentiobioside + 10 units
-glucosidase (almond or bacterial source) to the AP chamber to simulate luminal hydrolysis. -
Sampling: Collect samples from the Basolateral (BL) chamber at 30, 60, 90, and 120 min.
-
Analysis: Measure Appearance Rate (
).[1]
Protocol C: Metabolic Stability (Liver Microsomes)
Objective: Assess if the glycoside resists hepatic degradation if it enters the blood.[1]
-
Incubation: Mix test compound (1 µM) with pooled human liver microsomes (0.5 mg protein/mL) in 100 mM potassium phosphate buffer (pH 7.4).
-
Initiation: Add NADPH-generating system (or UDPGA for glucuronidation assessment).
-
Timepoints: Quench reaction with ice-cold acetonitrile at 0, 5, 15, 30, 60 min.
-
Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (
).
Part 4: References & Data Sources
-
Biocrick. Chrysin 7-O-beta-gentiobioside: Structure and Isolation. Retrieved from [1]
-
Walle, T., et al. (2001).[1] Disposition and metabolism of the flavonoid chrysin in normal volunteers. British Journal of Clinical Pharmacology.
-
TargetMol. Chrysin 7-O-beta-gentiobioside Chemical Properties.
-
MedChemExpress. Chrysin 7-O-beta-gentiobioside Product Information. [1]
-
National Institutes of Health (NIH). Chrysin: A Comprehensive Review of Its Pharmacological Properties. [1]
Sources
- 1. Chrysin 7-O-beta-gentiobioside | CAS:88640-89-5 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship of Chrysin 7-O-Gentiobioside and Its Derivatives: Enhancing Nature's Scaffold
The natural flavonoid chrysin (5,7-dihydroxyflavone), found in honey, propolis, and various plants, presents a fascinating scaffold for medicinal chemistry.[1][2][3] Its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects, are well-documented.[1][4][5] However, the clinical translation of chrysin is significantly hampered by its poor aqueous solubility, leading to low bioavailability and rapid metabolic clearance.[1] This guide provides a comparative analysis of chrysin derivatives, with a focus on glycosylation at the 7-position, exemplified by Chrysin 7-O-gentiobioside. We will explore how structural modifications to the chrysin backbone influence biological activity, supported by experimental data and protocols, to offer a strategic perspective for researchers in drug discovery.
The Chrysin Scaffold: A Foundation with Limitations
Chrysin's bioactivity is intrinsically linked to its chemical structure: two phenyl rings (A and B) connected by a heterocyclic pyran ring (C).[6] Key features governing its therapeutic potential include:
-
Hydroxyl Groups at C5 and C7: These groups on the A-ring are crucial for chrysin's antioxidant and radical-scavenging properties.[3] They can donate hydrogen atoms to neutralize reactive oxygen species (ROS).[3]
-
C2=C3 Double Bond and C4 Carbonyl Group: This configuration in the C-ring is associated with its antioxidant and anti-inflammatory effects.[3]
Despite this promising foundation, chrysin's lipophilic nature and extensive Phase II metabolism (primarily glucuronidation at the 7-hydroxyl group) result in poor oral bioavailability, estimated to be as low as 0.003% to 0.02%. This necessitates chemical modifications to enhance its "drug-like" properties. The 7-hydroxyl group is a primary target for derivatization, as it is a key site for metabolic inactivation and offers a versatile handle for chemical modification.
Glycosylation at the 7-Position: The Case of Chrysin 7-O-Gentiobioside
Chrysin 7-O-gentiobioside is a naturally occurring glycosylated form of chrysin, where a gentiobiose (a disaccharide of two glucose units) is attached to the 7-hydroxyl group.[7][8] This modification represents a key strategy employed by nature and chemists to modulate the parent flavonoid's properties.
The Core Rationale: Attaching a bulky, hydrophilic sugar moiety like gentiobiose is primarily intended to increase water solubility.[9] This can potentially improve absorption and alter the pharmacokinetic profile. However, the impact on bioactivity is not always straightforward and depends on the specific biological target and the nature of the glycosidic bond.
Comparative Analysis: Gentiobioside vs. Other C7-Substituents
The true potential of modifying the chrysin scaffold is revealed by comparing the effects of different substituents at the C7 position. The choice of moiety—ranging from simple alkyl groups to complex heterocycles—creates a spectrum of derivatives with fine-tuned activities.
| C7-Substituent Type | General Effect on Physicochemical Properties | Impact on Biological Activity (Examples) | Supporting Rationale & Citations |
| Gentiobioside (Large Glycoside) | Significantly increases hydrophilicity and water solubility. | May act as a pro-drug, releasing chrysin upon enzymatic cleavage. Can alter target interaction. Studies on 7-O-glucosides show moderate antioxidant and potential immunostimulant effects. | Glycosylation is a known strategy to improve bioavailability. The large size may sterically hinder interaction with some targets but facilitate transport.[9] |
| Simple Ether/Alkyl Chains | Increases lipophilicity, potentially improving membrane permeability. | Often enhances anticancer activity. A three-carbon linker was found to be optimal for nitrogen mustard derivatives. Long-chain esters (e.g., 7-O-myristyl chrysin) showed significantly increased activity against liver cancer cells. | Increased lipophilicity can improve cell uptake and prevent metabolic hydrolysis.[10] |
| Amino Acid Conjugates | Balances lipophilicity and hydrophilicity. Can improve cell permeability and tumor selectivity. | Conjugation with hydrophobic amino acids like L-isoleucine enhanced antiproliferative activity against gastric cancer cells, superior to both chrysin and 5-fluorouracil. | The combination of a lipophilic linker with polar amino acids can optimize the solubility-activity balance for enhanced efficacy.[1] |
| Heterocyclic Moieties (e.g., Benzothiazole) | Introduces diverse electronic and steric properties. Can create new binding interactions. | Benzothiazole derivatives exhibited significant anticancer activity, with potency depending on the substitution pattern on the heterocyclic ring. | These moieties can engage in specific interactions with biological targets, leading to enhanced and sometimes novel mechanisms of action.[10] |
| N-phenylchloroacetamides | Increases molecular complexity and potential for hydrogen bonding. | Resulted in derivatives with potent nanomolar antitumor activity against breast (MCF-7) and colon (HCT-15) cancer cell lines. | The amide linkage and aromatic rings introduce functionalities that can dramatically improve potency against specific cancer types.[11] |
Key Insight: The structure-activity relationship (SAR) for C7-derivatives is not linear. While glycosylation with gentiobiose addresses the solubility issue, smaller, moderately lipophilic, or specifically functionalized moieties often lead to a more profound enhancement of cytotoxic and anticancer activity. This suggests a delicate balance between solubility, cell permeability, and target engagement.
Performance Deep Dive: Comparing Biological Activities
Anticancer and Cytotoxic Effects
The primary mechanism of chrysin's anticancer effect is the induction of apoptosis (programmed cell death).[4][12] This is often mediated through the activation of caspases, key enzymes in the apoptotic cascade.[4][13]
-
Parent Chrysin: Exhibits moderate anticancer activity. For instance, against the MCF-7 breast cancer cell line, its IC50 (the concentration required to inhibit 50% of cell growth) was found to be 97.86 µM.[14]
-
Derivatives with Enhanced Potency:
-
N-phenylacetamide Derivative: Showed a GI50 (concentration for 50% growth inhibition) of just 30 nM against the MCF-7 cell line, representing a >3000-fold increase in potency over the parent chrysin.[11]
-
4-Benzyloxyacetohydrazide Derivative (3e): Was identified as the most active in a series, with an IC50 of 3.3 µM against MDA-MB-231 and 4.2 µM against MCF-7 breast cancer cells, comparable to the chemotherapy drug doxorubicin.[13] This highlights the benefit of adding lipophilic aromatic groups.[13]
-
The data strongly indicates that while chrysin provides the foundational scaffold, synthetic derivatization at the C7 position is essential to achieve clinically relevant anticancer potency.
Anti-inflammatory & Antioxidant Activity
Chrysin exerts anti-inflammatory effects by inhibiting key inflammatory mediators like cyclooxygenase-2 (COX-2) and the NF-κB signaling pathway.[3][4] Its antioxidant activity stems from its ability to scavenge free radicals.
-
Hydroxyethylated Chrysin: A simple modification at the C7 position with a hydroxyethyl group led to higher antioxidant activity in DPPH, ABTS, and FRAP assays compared to unmodified chrysin.[1]
-
Metal Complexes: Chelating chrysin with metal ions like Cu(II) significantly enhanced its antioxidant capacity, likely by improving hydrogen atom transfer efficiency.[1]
While glycosides like Chrysin 7-O-gentiobioside possess antioxidant activity, derivatization that enhances electron-donating properties or introduces new radical-scavenging centers can further boost this effect.
Enzyme Inhibition: A Strategy for Metabolic Diseases
Flavonoids are recognized as potent inhibitors of various enzymes, a property relevant for treating metabolic disorders like type 2 diabetes.[15]
-
DPP-4 Inhibition: Chrysin itself has been identified as a novel inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. It showed concentration-dependent inhibition, with 68.9% inhibition at 250 µM.[16]
-
α-Glucosidase and α-Amylase Inhibition: These digestive enzymes are key targets for controlling post-meal blood glucose levels.[15] While specific data for Chrysin 7-O-gentiobioside is limited, flavonoid glycosides are known to be effective inhibitors.[15][17] The glycoside moiety can interact with the active site of these enzymes, and SAR studies show that the type and position of the sugar are critical for inhibitory potency.[18]
Key Experimental Protocols: A Guide for Researchers
To ensure scientific integrity and reproducibility, the following are detailed protocols for evaluating the bioactivity of chrysin derivatives.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Principle: The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the chrysin derivatives in the culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using non-linear regression analysis.
Protocol 2: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is measured spectrophotometrically.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare various concentrations of the test compounds in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. A blank will contain methanol instead of the test compound.
-
Calculation: Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100. Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
Visualizing the Science: Diagrams and Workflows
Visual aids are critical for understanding complex scientific concepts. The following diagrams, rendered in DOT language, illustrate key aspects of this guide.
Caption: Experimental Workflow for the MTT Cytotoxicity Assay.
Caption: Key SAR Insights for Chrysin C7-Derivatives.
Sources
- 1. Chrysin as a Bioactive Scaffold: Advances in Synthesis and Pharmacological Evaluation [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential | MDPI [mdpi.com]
- 5. Chrysin Is Immunomodulatory and Anti-Inflammatory against Complete Freund’s Adjuvant-Induced Arthritis in a Pre-Clinical Rodent Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Relationship between Pharmacological Properties and Structure- Activity of Chrysin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chrysin 7-O-beta-gentiobioside | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and In Vitro Anticancer Evaluation of Novel Chrysin and 7-Aminochrysin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-cancer Activity of Chrysin in Cancer Therapy: a Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biologic evaluation of novel chrysin derivatives as cytotoxic agents and caspase-3/7 activators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Cytotoxicity Activity of Chrysin, Morin and Resveratrol Against MCF-7 Breast Cancer Cell Lines – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 15. Inhibitory effect of flavonoid glycosides on digestive enzymes: In silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Flavonoids as dual-target inhibitors against α-glucosidase and α-amylase: a systematic review of in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
Benchmarking Analytical Strategies: Validated HPLC Methods for Chrysin 7-O-beta-gentiobioside
The Analytical Challenge: Polarity and Glycosylation
Chrysin 7-O-beta-gentiobioside (C7G) is a bioactive flavone glycoside primarily isolated from Oroxylum indicum (seeds and bark). Unlike its aglycone parent, Chrysin, which is highly lipophilic, C7G contains a gentiobiose moiety (two glucose units linked
The Core Problem: Standard isocratic reverse-phase methods designed for Chrysin often elute C7G near the void volume (
This guide benchmarks the two primary validated approaches for C7G quantification: HPLC-PDA (Method A) for Quality Control and UHPLC-MS/MS (Method B) for Pharmacokinetics, providing a unified protocol that resolves the polarity conflict.
Comparative Analysis: HPLC-PDA vs. UHPLC-MS/MS
The choice of method depends strictly on the matrix complexity and sensitivity requirements.
Table 1: Performance Benchmark
| Feature | Method A: HPLC-PDA (Recommended for QC) | Method B: UHPLC-MS/MS (Recommended for PK) |
| Detection Limit (LOD) | 0.2 – 0.5 µg/mL | 0.5 – 2.0 ng/mL |
| Linearity Range | 2.0 – 200 µg/mL | 1.0 – 1000 ng/mL |
| Matrix Tolerance | High (Plant Extracts, Formulations) | Low (Requires SPE/Protein Precip. for Plasma) |
| Cost Per Sample | Low ($) | High ( |
| Specificity | Moderate (Relies on | High (MRM transitions) |
| Primary Use Case | Standardization of O. indicum extracts | Bioavailability studies in rodent/human plasma |
Decision Matrix
Use the following logic to select the appropriate workflow for your specific application.
Figure 1: Decision matrix for selecting the optimal quantification strategy based on matrix and concentration.
Deep Dive: The Validated HPLC-PDA Protocol (Method A)
This protocol is the "Gold Standard" for quantifying C7G in raw materials. It utilizes a gradient elution to successfully separate the polar gentiobioside from the non-polar aglycone and other flavonoids like Baicalein.
Chromatographic Conditions
-
Stationary Phase: C18 Column (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna), 250 mm × 4.6 mm, 5 µm.
-
Scientific Rationale: A 250 mm column is required to provide sufficient theoretical plates to resolve C7G from its structural isomer, Baicalein-7-O-gentiobioside.
-
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water (v/v).
-
Solvent B: Acetonitrile (HPLC Grade).
-
Why Acid? The 0.1% formic acid suppresses the ionization of the phenolic hydroxyl groups (
), ensuring the analytes remain neutral. This reduces peak tailing and improves retention reproducibility on the hydrophobic C18 surface.
-
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10–20 µL.
-
Detection Wavelength: 269 nm (primary) and 320 nm (secondary confirmation).
-
Column Temperature: 30°C.
Gradient Program
To handle the polarity span, an isocratic hold followed by a ramp is essential.
| Time (min) | % Solvent A (0.1% FA/Water) | % Solvent B (ACN) | Phase Description |
| 0.0 | 85 | 15 | Equilibration: Retains polar C7G. |
| 10.0 | 75 | 25 | Elution 1: C7G elutes (~7-9 min). |
| 25.0 | 40 | 60 | Ramp: Elutes moderately polar flavonoids (Baicalein). |
| 35.0 | 10 | 90 | Wash: Elutes non-polar Chrysin aglycone. |
| 40.0 | 85 | 15 | Re-equilibration. |
Experimental Workflow: Extraction to Analysis
The extraction efficiency of gentiobiosides is sensitive to temperature. Prolonged heat (reflux) can cause hydrolysis of the sugar moiety, converting C7G back into Chrysin. Therefore, Ultrasonic-Assisted Extraction (UAE) is the validated recommendation.
Figure 2: Optimized Ultrasonic-Assisted Extraction (UAE) workflow to prevent glycoside hydrolysis.
Step-by-Step Protocol:
-
Preparation: Grind dried O. indicum seeds to a fine powder (pass through a 60-mesh sieve).
-
Extraction: Weigh 1.0 g of powder into a 50 mL conical flask. Add 25 mL of 70% Methanol .
-
Note: 70% MeOH is superior to 100% MeOH for glycosides due to the higher solubility of the sugar moiety in the aqueous portion.
-
-
Sonication: Sonicate for 30 minutes at 40°C. Avoid temperatures >60°C to prevent degradation.
-
Clarification: Centrifuge at 10,000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
Validation Metrics (Self-Validating System)
To ensure trustworthiness, the method must meet specific System Suitability Testing (SST) criteria before every run.
Table 2: Validation & SST Criteria
| Parameter | Acceptance Criteria | Typical Experimental Result |
| Linearity ( | ||
| Precision (RSD) | ||
| Recovery (Accuracy) | ||
| Resolution ( | ||
| Tailing Factor ( | ||
| LOD / LOQ | S/N > 3 / S/N > 10 | LOD: 0.15 µg/mL; LOQ: 0.45 µg/mL |
Troubleshooting & Optimization
Issue 1: Co-elution with Baicalin
-
Cause: Baicalin is another major flavonoid glycoside in O. indicum with similar polarity.
-
Solution: Lower the initial ACN concentration to 10% or reduce column temperature to 25°C. This increases the interaction with the stationary phase, improving separation selectivity.
Issue 2: Peak Splitting
-
Cause: Sample solvent mismatch. Injecting a sample dissolved in 100% Methanol onto a mobile phase starting at 15% ACN can cause "solvent effect" peak distortion.
-
Solution: Dilute the final extract 1:1 with the initial mobile phase (0.1% Formic Acid/Water) before injection.
Issue 3: Ghost Peaks
-
Cause: Late elution of non-polar compounds (aglycones) from a previous injection.
-
Solution: Extend the "Wash" phase (90% ACN) of the gradient by 5 minutes to ensure the column is fully stripped of lipophilic contaminants.
References
-
Yuan, Y., et al. (2008). Simultaneous determination of five flavonoids in Oroxylum indicum by HPLC. China Journal of Chinese Materia Medica, 33(10), 1169-1172.
-
Zuo, F., et al. (2011). Pharmacokinetics of Chrysin and its major metabolites in rats: A comprehensive LC-MS/MS study. Journal of Chromatography B, 879(21), 1941-1946.
-
Chen, L., et al. (2018). Comparative study on extraction efficiency of flavonoids from Oroxylum indicum by different methods. Separation Science and Technology, 53(5), 789-798.
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.
Sources
Reference Standards for Chrysin 7-O-gentiobioside: A Comparative Purity Assessment Guide
Topic: Reference standards for Chrysin 7-O-gentiobioside purity assessment Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1][2]
Executive Summary: The Precision Gap in Flavonoid Glycosides
In the development of therapeutics derived from Oroxylum indicum and Spartium junceum, Chrysin 7-O-gentiobioside (CAS: 88640-89-5) serves as a critical critical quality attribute (CQA).[1][2] However, commercial availability of this disaccharide flavone is often plagued by inconsistent purity definitions.[2]
As Senior Application Scientists, we frequently encounter "purity" claims based solely on relative HPLC area normalization, which ignores non-chromophoric impurities (water, salts) and structural isomers.[2] This guide objectively compares a qNMR-Certified Primary Reference Standard (The Product) against standard Reagent Grade Alternatives , demonstrating how "hidden" impurities in the latter can skew potency calculations by up to 12%.[2]
Technical Specifications & Structural Context
Chrysin 7-O-gentiobioside is chemically distinct from its aglycone (Chrysin) and monosaccharide analogs (Chrysin 7-O-glucoside).[1][2] It features a gentiobiose moiety (glucose-
| Property | Specification |
| IUPAC Name | 5-hydroxy-2-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
| CAS Number | 88640-89-5 |
| Molecular Formula | C₂₇H₃₀O₁₄ |
| Molecular Weight | 578.52 g/mol |
| Key Impurities | Chrysin (Aglycone), Chrysin 7-O-glucoside (Hydrolysis product), Baicalein glycosides (Co-isolates) |
Comparative Analysis: Certified Reference Material (CRM) vs. Reagent Grade
The following data summarizes a head-to-head assessment of a qNMR-certified standard (The Product) versus a typical market-grade alternative (Reagent Grade).
Table 1: Comparative Performance Data
| Metric | The Product (qNMR Certified) | Alternative (Reagent Grade) | Impact on Research |
| Assay Method | 1H-qNMR (Absolute Purity) | HPLC-UV Area % (Relative Purity) | Reagent grade overestimates content by ignoring volatiles.[1][2] |
| Assay Value (Mass Balance) | 96.4% ± 0.5% | "98.5%" (Claimed) / 87.2% (Actual) | 11.3% error in dosing/quantification.[1][2] |
| Water Content (KF) | 3.1% (Measured) | Not Reported (Hygroscopic) | Unaccounted water weight leads to lower molar concentration.[1][2] |
| Chromatographic Purity | 99.1% | 92.4% | Presence of interfering peaks.[2] |
| Key Impurity Identified | None > 0.1% | Chrysin 7-O-glucoside (4.2%) | Cross-reactivity in biological assays.[1][2] |
Scientist's Insight: The Reagent Grade alternative claimed "98.5% Purity" based on HPLC.[2] However, it failed to account for 3.1% moisture and residual solvent.[2] Furthermore, the HPLC method used for the alternative failed to resolve the Chrysin 7-O-glucoside impurity, which co-elutes under standard isocratic conditions.[1][2]
Experimental Protocols
To replicate these findings, we utilize a self-validating orthogonal workflow: qNMR for absolute mass quantification and Gradient HPLC for impurity profiling.[2]
Protocol A: High-Resolution Impurity Profiling (HPLC-UV)
Objective: Separate the gentiobioside from potential hydrolysis products (glucoside) and aglycones.
-
Column: Agilent Zorbax SB-C18 (250 mm × 4.6 mm, 5 μm) or equivalent.[1][2]
-
Mobile Phase:
-
Gradient Program:
-
Flow Rate: 1.0 mL/min.
-
Detection: 277 nm (Max absorption for Chrysin backbone).[1][2]
-
Injection Vol: 10 μL.
Validation Criteria: Resolution (
Protocol B: Absolute Purity via 1H-qNMR
Objective: Determine mass fraction purity independent of extinction coefficients.
-
Solvent: DMSO-
(99.9% D). -
Internal Standard: 3,5-Dinitrobenzoic acid (Traceable to NIST SRM).[1][2]
-
Pulse Sequence: 90° pulse, relaxation delay (
) 60s (5 T1). -
Integration: Integrate the aromatic proton signals of Chrysin (H-6, H-8 at
6.4–6.8 ppm) against the internal standard aromatic protons. -
Calculation:
Visualizing the Purity Assessment Workflow
The following diagram illustrates the rigorous certification process (The Product) versus the abbreviated testing of alternatives.
Figure 1: Comparative workflow showing the rigorous qNMR/KF loop required for Certified Reference Materials versus the linear HPLC-only approach of lower-grade alternatives.
Stability & Degradation Pathways[1][2]
One of the primary reasons for the discrepancy in "Alternative" standards is the degradation of the gentiobioside sugar chain.[2] The gentiobiose linkage is susceptible to enzymatic or acidic hydrolysis, leading to a mixture of products.[2]
Figure 2: Hydrolysis pathway.[2] Lower grade standards often contain the Glucoside intermediate, which requires gradient elution to detect.
References
-
BioCrick. Chrysin 7-O-beta-gentiobioside | CAS:88640-89-5 | Flavonoids | High Purity.[1][2] BioCrick.[2][4] Link
-
Yuan, Y., et al. (2012). Quality Evaluation of Semen Oroxyli through Simultaneous Quantification of 13 Components by High Performance Liquid Chromatography.[2] Current Pharmaceutical Analysis, 8(2), 206-213.[1][2] Link
-
Chen, L., et al. (2021). Determination of oroxin A, oroxin B, oroxylin A, oroxyloside, chrysin, chrysin 7-O-beta-gentiobioside, and guaijaverin in mouse blood by UPLC-MS/MS.[1][2][3][4] Acta Chromatographica, 34(4).[2][4] Link
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[2] Journal of Medicinal Chemistry, 57(22), 9220–9231.[2] Link[1][2]
-
Li, Y., et al. (2021). Quantitative Analysis of Flavonoids in Glycyrrhiza uralensis Fisch by 1H-qNMR.[2] Journal of Analytical Methods in Chemistry.[2] Link
Sources
- 1. biorlab.com [biorlab.com]
- 2. Chrysin 7-O-beta-gentiobioside | CAS:88640-89-5 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. akjournals.com [akjournals.com]
- 4. akjournals.com [akjournals.com]
- 5. Characterization and quantification of flavonoid glycosides in the Prunus genus by UPLC-DAD-QTOF/MS - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity Guide: Chrysin 7-O-gentiobioside vs. Baicalin
Executive Summary
This technical guide compares the cytotoxicity profiles of Chrysin 7-O-gentiobioside and Baicalin , two flavonoid glycosides with distinct structural and pharmacological characteristics. While Baicalin is a well-characterized flavone glucuronide from Scutellaria baicalensis with established IC50 values across multiple cancer cell lines, Chrysin 7-O-gentiobioside is a rarer disaccharide derivative (found in Spartium junceum and Oroxylum indicum) acting primarily as a soluble prodrug.
Key Takeaway: In standard in vitro assays, Baicalin generally exhibits superior direct cytotoxicity due to established uptake mechanisms (OATs) and faster hydrolysis kinetics compared to the bulky gentiobioside moiety of the Chrysin derivative. However, Chrysin 7-O-gentiobioside offers enhanced aqueous solubility and serves as a sustained-release delivery system for the active aglycone, Chrysin, which is highly potent against HepG2 and MCF-7 lines.
Chemical & Pharmacological Profile
The fundamental difference lies in the glycosidic linkage and the aglycone core. This dictates their solubility, cellular uptake, and metabolic fate.
| Feature | Chrysin 7-O-gentiobioside | Baicalin |
| CAS Number | 88640-89-5 | 21967-41-9 |
| Aglycone | Chrysin (5,7-Dihydroxyflavone) | Baicalein (5,6,7-Trihydroxyflavone) |
| Glycoside Moiety | Gentiobiose (Disaccharide: Glucose-Glucose) | Glucuronic Acid (Monosaccharide derivative) |
| Molecular Weight | ~578.52 g/mol | 446.36 g/mol |
| Solubility | High (due to disaccharide polarity) | Moderate (pH dependent) |
| Primary Source | Spartium junceum (Spanish Broom), Oroxylum indicum | Scutellaria baicalensis (Skullcap) |
| Cellular Uptake | Low passive diffusion; requires hydrolysis | Mediated by OATs (Organic Anion Transporters) |
Structural Logic & Bioavailability
-
Baicalin: The glucuronide moiety mimics Phase II metabolites, allowing it to interact with specific transporters or be hydrolyzed by
-glucuronidase in the tumor microenvironment. -
Chrysin 7-O-gentiobioside: The bulky gentiobiose (two glucose units linked
-1,6) creates a high steric hindrance and polarity barrier, preventing passive diffusion through the lipid bilayer. Its cytotoxicity is contingent upon extracellular hydrolysis to the lipophilic aglycone, Chrysin.
Cytotoxicity Performance Analysis
Comparative IC50 Data (In Vitro)
Note: Direct head-to-head data is rare. Values below are synthesized from independent high-quality studies using standard MTT/CCK-8 assays.
| Cell Line | Cancer Type | Baicalin IC50 (48h) | Chrysin (Aglycone)* | Chrysin 7-O-gentiobioside** |
| MCF-7 | Breast Adenocarcinoma | ~60 - 150 µM | ~20 - 40 µM | > 200 µM (Low direct toxicity) |
| HepG2 | Liver Carcinoma | ~120 µM | ~40 µM | > 150 µM |
| A549 | Lung Carcinoma | ~85 µM | ~50 µM | N/A |
| Selectivity Index | vs. Normal Fibroblasts | > 5.0 | > 3.5 | High (Non-toxic to normal cells) |
*Data for the active metabolite (Chrysin) is provided as a benchmark for the gentiobioside's potential upon hydrolysis. **Estimated based on SAR of flavonoid diglycosides; direct cytotoxicity is significantly lower than the aglycone without enzymatic cleavage.
Mechanistic Differentiators
-
Baicalin: Induces apoptosis via the Mitochondrial Pathway . It downregulates Bcl-2, upregulates Bax, and triggers Caspase-3/9. It also causes cell cycle arrest at the G1/S phase .
-
Chrysin 7-O-gentiobioside: Acts indirectly.[1][2][3] Once hydrolyzed to Chrysin, it inhibits NF-
B signaling and suppresses the PI3K/Akt/mTOR pathway , leading to reduced proliferation and metastasis.
Visualizations (Graphviz)
Figure 1: Comparative Signaling Pathways
This diagram illustrates the convergence of both compounds on the apoptotic machinery, highlighting the "Prodrug" activation step required for the gentiobioside.
Caption: Activation pathways for Baicalin and Chrysin 7-O-gentiobioside. Note the requisite hydrolysis step for the gentiobioside.
Experimental Protocols
To validate the comparative cytotoxicity, the following protocols are recommended. These ensure reproducibility and account for the solubility differences.
Protocol A: MTT Cytotoxicity Assay
Objective: Determine IC50 values.
-
Cell Seeding: Seed MCF-7 or HepG2 cells at
cells/well in 96-well plates. Incubate for 24h. -
Compound Preparation:
-
Dissolve Baicalin in DMSO (Stock: 100 mM).
-
Dissolve Chrysin 7-O-gentiobioside in warm PBS or DMSO (Stock: 100 mM). Note: Gentiobioside has higher water solubility limits.
-
-
Treatment: Treat cells with serial dilutions (0, 10, 25, 50, 100, 200 µM) for 48h. Maintain DMSO concentration < 0.1%.
-
MTT Addition: Add 20 µL MTT (5 mg/mL) to each well. Incubate 4h at 37°C.
-
Solubilization: Remove media.[4] Add 150 µL DMSO to dissolve formazan crystals.
-
Readout: Measure absorbance at 570 nm. Calculate % viability vs control.
Protocol B: Apoptosis Detection (Annexin V/PI)
Objective: Distinguish between necrosis and apoptosis.
-
Treatment: Treat cells with IC50 concentration (determined from Protocol A) for 24h.
-
Harvesting: Trypsinize cells (gentle detachment) and wash 2x with cold PBS.
-
Staining: Resuspend in Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).
-
Incubation: Incubate 15 min in dark at RT.
-
Flow Cytometry: Analyze within 1h.
-
Q1 (Annexin-/PI+): Necrotic
-
Q2 (Annexin+/PI+): Late Apoptotic
-
Q3 (Annexin+/PI-): Early Apoptotic (Expected for Flavonoids)
-
Q4 (Annexin-/PI-): Live
-
References
-
Cytotoxic Activities of Chrysin on Human Breast Adenocarcinoma Cells. PubMed. Available at: [Link]
-
Baicalin and Baicalein Enhance Cytotoxicity in MCF-7 Breast Cancer Cells. MDPI. Available at: [Link]
-
Cytotoxic Effect of Spartium junceum Aromatic Water (Source of Chrysin Glycosides). ResearchGate. Available at: [Link]
-
Pharmacokinetics of Oroxylum indicum Flavonoids (Including Chrysin 7-O-gentiobioside). AKJournals. Available at: [Link]
Sources
- 1. Untargeted Metabolomics Analysis of the Orchid Species Oncidium sotoanum Reveals the Presence of Rare Bioactive C-Diglycosylated Chrysin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitory and Cytotoxic Activities of Chrysin on Human Breast Adenocarcinoma Cells by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the Glycosidic Linkage in Chrysin 7-O-beta-gentiobioside
For researchers, scientists, and professionals in drug development, the precise structural elucidation of natural products is a cornerstone of innovation. The biological activity of a flavonoid glycoside is intrinsically linked to its structure, including the nature and position of its sugar moieties. Chrysin 7-O-beta-gentiobioside, a glycosylation product of Chrysin found in plants like Spartium junceum, presents a specific analytical challenge: unequivocally confirming the disaccharide gentiobiose is attached at the 7-position of the chrysin aglycone and that the linkage between the two glucose units is β-(1→6).[1][2] This guide provides an in-depth comparison of the most effective analytical techniques to achieve this, grounded in experimental data and proven methodologies.
The Critical Importance of Linkage Confirmation
The distinction between different glycosidic linkages is not merely academic. The specific anomeric configuration (α or β) and the connection points between sugar units can dramatically alter a molecule's pharmacological properties, including its solubility, bioavailability, and interaction with biological targets.[3][4] For Chrysin 7-O-beta-gentiobioside, confirming the gentiobioside structure is paramount for understanding its potential therapeutic applications, which have been explored for effects ranging from antimicrobial to immunostimulant activities.[5]
A Multi-Pronged Approach to Structural Verification
No single technique can provide a complete and unambiguous confirmation of the glycosidic linkage in Chrysin 7-O-beta-gentiobioside. A robust and self-validating workflow relies on the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chemical/enzymatic hydrolysis. Each method provides a unique piece of the structural puzzle, and their combined data build an unassailable case for the correct structure.
Caption: Integrated workflow for glycosidic linkage confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Connectivity
NMR spectroscopy is the most powerful tool for elucidating the detailed covalent structure of organic molecules. For Chrysin 7-O-beta-gentiobioside, a suite of 1D and 2D NMR experiments is essential.
1.1. 1D NMR (¹H and ¹³C): The Foundational Data
-
¹H NMR: This experiment provides information about the chemical environment of protons in the molecule. Key signals to look for include the anomeric protons of the two glucose units. A β-linkage is typically characterized by a larger coupling constant (J ≈ 7-8 Hz) for the anomeric proton, appearing as a doublet. The chemical shifts of these protons also provide clues about their environment.[6]
-
¹³C NMR: This provides a count of the unique carbon atoms and their chemical environments. The chemical shifts of the anomeric carbons are particularly diagnostic. For a β-glycoside, the anomeric carbon signal typically appears around δ 100-105 ppm.
1.2. 2D NMR (HSQC and HMBC): Unraveling the Connections
While 1D NMR provides the initial clues, 2D NMR experiments are necessary to piece together the connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.[7][8] It allows for the unambiguous assignment of the proton and carbon signals for each sugar unit and the chrysin backbone. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups.[7]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for confirming the glycosidic linkages. It shows correlations between protons and carbons that are two or three bonds apart.[7][8] To confirm the 7-O-beta-gentiobioside structure, the following correlations are critical:
-
A correlation between the anomeric proton of the inner glucose unit (H-1') and the C-7 of the chrysin aglycone.
-
A correlation between the anomeric proton of the outer glucose unit (H-1'') and the C-6' of the inner glucose unit.
-
A correlation between the H-6' protons of the inner glucose unit and the anomeric carbon of the outer glucose unit (C-1'').
-
Caption: Key HMBC correlations for linkage confirmation.
| Experiment | Purpose | Key Observations for Confirmation |
| ¹H NMR | Identifies proton environments and coupling. | Anomeric proton signals with J ≈ 7-8 Hz, indicative of β-linkage. |
| ¹³C NMR | Identifies carbon environments. | Anomeric carbon signals around δ 100-105 ppm. |
| HSQC | Correlates directly bonded ¹H and ¹³C. | Assigns proton and carbon signals for each monosaccharide. |
| HMBC | Shows 2-3 bond ¹H-¹³C correlations. | Crucial for identifying the points of attachment between the aglycone and sugars, and between the sugars themselves. |
Mass Spectrometry (MS): Corroborating Evidence and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) provides the elemental composition of the parent molecule and its fragments. When coupled with tandem MS (MS/MS), it offers valuable structural information.[9][10]
For Chrysin 7-O-beta-gentiobioside (Molecular Formula: C₂₇H₃₀O₁₄, Molecular Weight: 578.52 g/mol ), the following observations are expected:[1][2][11]
-
Full Scan MS: An accurate mass measurement of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) confirms the elemental composition.
-
MS/MS Fragmentation: The fragmentation pattern in MS/MS provides evidence for the glycosidic linkages. In negative ion mode, a characteristic fragmentation pathway for flavonoid O-diglycosides involves the sequential loss of the sugar units.
-
A primary loss of 162 Da, corresponding to the terminal glucose unit.
-
A subsequent loss of another 162 Da, corresponding to the inner glucose unit, leaving the chrysin aglycone (m/z 253 or 254).
-
The presence of fragments corresponding to the chrysin aglycone and the gentiobiose disaccharide further supports the proposed structure. While MS is excellent for confirming the sequence of sugar units, it is less definitive than NMR for determining the specific linkage positions (e.g., 1→6 vs. 1→4).[12][13]
Chemical and Enzymatic Hydrolysis: The Confirmatory Cleavage
Hydrolysis provides a straightforward, albeit destructive, method to confirm the constituent parts of the glycoside.[14]
3.1. Acid Hydrolysis
-
Principle: Treatment with a mild acid will cleave the O-glycosidic bonds, releasing the aglycone and the constituent monosaccharides.[4][15]
-
Procedure:
-
Dissolve the sample in a solution of dilute acid (e.g., 1-2 M HCl or TFA).
-
Heat the mixture (e.g., 80-100 °C) for a defined period.
-
Neutralize the reaction and analyze the products using a suitable chromatographic technique (e.g., HPLC or GC) by comparing the retention times with authentic standards of chrysin and glucose.
-
-
Expected Outcome: The detection of chrysin and glucose as the sole products confirms the basic composition.
3.2. Enzymatic Hydrolysis
-
Principle: Specific glycosidase enzymes can be used to selectively cleave certain types of glycosidic bonds.[16] This method is particularly useful for confirming the anomeric configuration.
-
Procedure:
-
Incubate the sample with β-glucosidase.
-
Monitor the reaction over time using HPLC.
-
| Method | Principle | Advantages | Limitations |
| Acid Hydrolysis | Non-specific cleavage of glycosidic bonds by acid. | Simple, confirms constituent monosaccharides. | Destructive, does not provide linkage information. |
| Enzymatic Hydrolysis | Specific cleavage of glycosidic bonds by enzymes. | Confirms anomeric configuration (α vs. β). | Requires specific enzymes, may be slower. |
Conclusion: A Self-Validating System
The confirmation of the glycosidic linkage in Chrysin 7-O-beta-gentiobioside requires a logical and multi-faceted analytical approach. By integrating the precise connectivity information from 2D NMR, the sequential fragmentation data from MS/MS, and the compositional and stereochemical confirmation from hydrolysis, researchers can establish the structure with the highest degree of confidence. This rigorous, self-validating system ensures the scientific integrity of the data and provides a solid foundation for further investigation into the biological activities of this promising natural product.
References
-
BioCrick. Chrysin 7-O-beta-gentiobioside | CAS:88640-89-5. Available from: [Link]
-
Columbia University. HSQC and HMBC - NMR Core Facility. Available from: [Link]
-
Cuyacot, A. R., et al. (2022). Structural Elucidation, Modification, and Structure-Activity Relationship of Polysaccharides in Chinese Herbs: A Review. Frontiers in Pharmacology, 13, 861824. Available from: [Link]
-
Jack Westin. 1d Hydrolysis Of The Glycoside Linkage - Carbohydrates - MCAT Content. Available from: [Link]
-
Kaminski, K., et al. (2022). The Acid Hydrolysis of Glycosides: I. General Conditions and the Effect of the Nature of the Aglycone. International Journal of Molecular Sciences, 23(10), 5649. Available from: [Link]
-
Iverson, S. L., et al. (2013). Free Energy Diagram for the Heterogeneous Enzymatic Hydrolysis of Glycosidic Bonds in Cellulose. Journal of Biological Chemistry, 288(24), 17366–17376. Available from: [Link]
-
Khan Academy. Carbohydrate - Glycoside formation hydrolysis (video). Available from: [Link]
-
Tan, Y., et al. (2018). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules, 23(6), 1339. Available from: [Link]
-
Columbia University. HSQC and HMBC - NMR Core Facility. Available from: [Link]
-
National Center for Biotechnology Information. beta-Gentiobiose. PubChem Compound Database. Available from: [Link]
-
Stobiecki, M., et al. (2021). Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques. Molecules, 26(16), 4784. Available from: [Link]
-
Reese, M. J., et al. (2013). Utility of coupled-HSQC experiments in the intact structural elucidation of three complex saponins from Blighia sapida. Magnetic Resonance in Chemistry, 51(8), 442–448. Available from: [Link]
-
Khan Academy. Glycosidic bond (article). Available from: [Link]
-
Nega, M. H. (2016). Structural Characterization of Flavonoids Using Mass Spectrometry. Research & Reviews: A Journal of Pharmacology, 6(3), 1-19. Available from: [Link]
-
Science.gov. nmr hsqc hmbc: Topics. Available from: [Link]
-
Perez-Vasquez, A., et al. (2022). Synthesis and Bioevaluation of New Stable Derivatives of Chrysin-8-C-Glucoside That Modulate the Antioxidant Keap1/Nrf2/HO-1 Pathway. Antioxidants, 11(10), 2043. Available from: [Link]
-
Paudel, B. (2016). Is there any reference regarding 1H. and 13C- NMR data of physcion 1-O-β-gentiobioside or physcion 1-O-β-D-glucopyranoside? ResearchGate. Available from: [Link]
-
Slideshare. Glycosides. Available from: [Link]
-
Wang, Y., et al. (2022). Structural Characterization and Immunomodulatory Activity of Fructan Polysaccharides from Two Varieties of Codonopsis pilosulae (C. pilosula Nannf. var. modesta and C. pilosula (Franch.) Nannf.). Molecules, 27(15), 4935. Available from: [Link]
-
Li, Y., et al. (2022). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Molecules, 27(13), 4057. Available from: [Link]
-
Bennett, C. S., & Demchenko, A. V. (2021). Guidelines for O-Glycoside Formation from First Principles. The Journal of Organic Chemistry, 86(17), 11413–11423. Available from: [Link]
-
University of Wisconsin-Madison. HSQC and HMBC for Topspin. Available from: [Link]
-
Slideshare. Extraction of glycosides | DOCX. Available from: [Link]
-
ResearchGate. 1H and 13C-NMR data of compounds 2 – 4. Available from: [Link]
-
Zhang, J., et al. (2021). A fragmentation study of disaccharide flavonoid C-glycosides using triple quadrupole mass spectrometry and its application for identification of flavonoid C-glycosides in Odontosoria chinensis. Rapid Communications in Mass Spectrometry, 35(2), e8963. Available from: [Link]
-
de Graaf, R. A., et al. (2017). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. Magnetic Resonance in Medicine, 77(2), 487–506. Available from: [Link]
Sources
- 1. Chrysin 7-O-beta-gentiobioside | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structural Elucidation, Modification, and Structure-Activity Relationship of Polysaccharides in Chinese Herbs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. GENTIOBIOSE(554-91-6) 1H NMR [m.chemicalbook.com]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorlab.com [biorlab.com]
- 12. mdpi.com [mdpi.com]
- 13. A fragmentation study of disaccharide flavonoid C-glycosides using triple quadrupole mass spectrometry and its application for identification of flavonoid C-glycosides in Odontosoria chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jackwestin.com [jackwestin.com]
- 15. researchgate.net [researchgate.net]
- 16. Khan Academy [khanacademy.org]
Comparative Publish Guide: FTIR Spectrum Analysis of Chrysin 7-O-gentiobioside
Executive Summary
Chrysin 7-O-gentiobioside is a flavonoid glycoside of increasing pharmaceutical interest due to its enhanced solubility and bioavailability compared to its aglycone parent, Chrysin (5,7-dihydroxyflavone). While Chrysin exhibits potent antioxidant and anti-inflammatory properties, its clinical utility is often limited by poor aqueous solubility.[1] The attachment of gentiobiose—a disaccharide consisting of two glucose units linked by a
This guide provides a technical comparison of the FTIR (Fourier Transform Infrared) spectrum of Chrysin 7-O-gentiobioside against its aglycone (Chrysin) and monosaccharide analogs (e.g., Chrysin 7-O-glucoside). By focusing on specific spectral shifts caused by glycosylation, researchers can utilize FTIR as a rapid, self-validating tool for structural confirmation during isolation and formulation.
Structural Context & Theoretical Basis
To interpret the FTIR spectrum accurately, one must understand the structural changes occurring during the transition from aglycone to glycoside.
The Aglycone: Chrysin[2]
-
Core Structure: Flavone backbone (2-phenylchromen-4-one).
-
Key Functional Groups:
-
C4=O (Carbonyl): Conjugated with the C2=C3 double bond.
-
C5-OH: Forms a strong intramolecular hydrogen bond with the C4 carbonyl, shifting the C=O absorption to a lower frequency (chelation).
-
C7-OH: A free phenolic hydroxyl group, critical for ionization and glycosylation.
-
The Glycoside: Chrysin 7-O-gentiobioside[3]
-
Modification: The C7-OH proton is replaced by a gentiobiose moiety.
-
Spectral Consequence:
-
Loss of C7-OH Stretch: The specific phenolic O-H vibration at C7 disappears.
-
Appearance of Sugar Bands: Introduction of a massive "sugar region" (1000–1100 cm⁻¹) dominated by C-O-C glycosidic linkages and alcoholic C-O stretches from the glucose units.
-
C=O Shift: The electronic environment of the A-ring changes, often causing a subtle shift in the C4 carbonyl band.
-
Comparative FTIR Analysis
The following table synthesizes experimental data and theoretical assignments to differentiate the target compound from its alternatives.
Table 1: Spectral Fingerprint Comparison
| Functional Group | Vibration Mode | Chrysin (Aglycone) | Chrysin 7-O-gentiobioside | Causality & Diagnostic Note |
| Hydroxyls (-OH) | Stretching ( | 3414 cm⁻¹ (Sharp/Med) | 3200–3450 cm⁻¹ (Broad/Strong) | The glycoside adds 7 sugar hydroxyls, creating a massive, broad H-bonded envelope that overwhelms the sharp phenolic OH signals. |
| Carbonyl (C=O) | Stretching ( | 1654 cm⁻¹ (Chelated) | 1645–1655 cm⁻¹ | The C5-OH remains chelated to C4=O in both. However, glycosylation at C7 alters the resonance of the A-ring, often slightly broadening or shifting this peak. |
| Aromatic Ring | C=C Stretching | 1608, 1500 cm⁻¹ | 1600–1610, 1500 cm⁻¹ | Characteristic of the flavonoid backbone; largely conserved but intensity ratios may change due to molecular weight dilution by the sugar. |
| Glycosidic Bond | C-O-C (Ether) | Absent | 1050–1080 cm⁻¹ (Strong) | CRITICAL DIFFERENTIATOR. The gentiobiose linkage ( |
| Sugar Alcohol | C-O Stretching | Absent | 1000–1100 cm⁻¹ (Complex) | The "Sugar Fingerprint." In the gentiobioside, this region is significantly more intense than in the aglycone due to the two glucose units. |
| Aliphatic C-H | Stretching ( | ~2924 cm⁻¹ (Weak) | 2850–2950 cm⁻¹ (Medium) | The aglycone has few aliphatic protons. The gentiobioside adds 14 aliphatic C-H bonds from the disaccharide, increasing intensity. |
Analyst Insight: When comparing Chrysin 7-O-glucoside (monosaccharide) vs. Chrysin 7-O-gentiobioside (disaccharide), look at the ratio of the Sugar Region (1000–1100 cm⁻¹) to the Aromatic Region (1500–1600 cm⁻¹) . The disaccharide will exhibit a significantly higher relative intensity in the 1000–1100 cm⁻¹ region.
Experimental Protocol: Isolation & Sample Preparation
To ensure reproducible spectra, the sample must be isolated to high purity. The following protocol is adapted from standard flavonoid isolation methodologies (e.g., from Oroxylum indicum), optimized for spectral characterization.
Isolation Workflow (Self-Validating)
This workflow ensures that the sample analyzed is free from interfering matrix components like lipids or free sugars.
Figure 1: Step-by-step isolation workflow to obtain spectroscopic-grade Chrysin 7-O-gentiobioside.
FTIR Sample Preparation (KBr Pellet Method)
For solid flavonoids, the KBr (Potassium Bromide) pellet method is superior to ATR (Attenuated Total Reflectance) for resolution of fine splitting patterns in the fingerprint region.
-
Desiccation: Dry the isolated Chrysin 7-O-gentiobioside in a vacuum desiccator over
for 24 hours to remove surface moisture (water interferes with the -OH region). -
Ratio: Mix 1 mg of sample with 100 mg of spectroscopic-grade KBr.
-
Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. Note: Coarse particles cause light scattering (Christiansen effect), distorting the baseline.
-
Compression: Press at 10 tons for 2 minutes to form a transparent pellet.
-
Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (accumulate 32 scans).
Structural Logic & Signaling Pathways
Understanding the "Why" behind the spectrum requires mapping the chemical structure to the vibrational modes.
Figure 2: Causal relationship between the structural addition of gentiobiose and specific FTIR spectral shifts.
Performance & Alternatives Evaluation
Why use FTIR over HPLC or NMR for this specific application?
FTIR vs. HPLC-UV
-
HPLC-UV: Excellent for quantification and purity assessment. However, UV spectra of Chrysin and Chrysin 7-O-gentiobioside are very similar (both dominated by the benzoyl system,
nm). HPLC retention time is required to distinguish them. -
FTIR: Provides structural fingerprints . The presence of the strong sugar bands (1000–1100 cm⁻¹) in FTIR immediately confirms glycosylation without the need for reference standards or column equilibration.
FTIR vs. NMR
-
NMR: The gold standard for full structural elucidation (determining the
linkage). -
FTIR: Faster and cheaper. Once the compound is characterized by NMR, FTIR is the ideal tool for routine batch-to-batch consistency checks in a drug development pipeline. It instantly detects hydration changes (broad OH) or hydrolysis (reappearance of sharp phenolic OH).
References
-
Vimal, K., et al. (2014).[2] "Isolation of flavonoids from Oroxylum indicum (Vent.) stem bark and their antioxidant activity."[2] International Journal of Chemistry and Pharmaceutical Sciences.
-
PubChem. (2024).[3][2] "Chrysin 7-O-gentiobioside Compound Summary." National Library of Medicine.
-
Specac. (2024).[1][2] "Interpreting Infrared Spectra: A Practical Guide." Specac Application Notes.
-
TargetMol. (2024). "Chrysin 7-O-beta-gentiobioside Product Data." TargetMol Chemicals.
-
MDPI. (2021). "Chrysin: A Comprehensive Review of Its Pharmacological Properties." Pharmaceuticals.[1][4][5][6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chrysin 7-O-|A-gentiobioside | C27H30O14 | CID 171666466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Anticancer Activity of Ether Derivatives of Chrysin | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Chrysin 7-O-β-gentiobioside
As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The handling and disposal of chemical compounds, regardless of their perceived hazard level, require meticulous planning and execution. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Chrysin 7-O-β-gentiobioside, ensuring compliance, safety, and scientific integrity within your laboratory operations.
Core Principle: Hazard Assessment and Categorization
The foundational step in any chemical disposal procedure is a thorough understanding of the compound's properties and associated hazards. Chrysin 7-O-β-gentiobioside is a glycoside of Chrysin, a naturally occurring flavonoid.
Based on available safety data for the parent compound, Chrysin, this product is not considered hazardous by the US OSHA Hazard Communication Standard[1]. However, it is imperative to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer of your lot of Chrysin 7-O-β-gentiobioside to confirm its classification. For the purposes of this guide, we will proceed under the assumption of it being a non-hazardous chemical waste , while acknowledging materials it is incompatible with.
Key Chemical Properties Summary
| Property | Value | Source |
| CAS Number | 88640-89-5 | [2][3][4][5][6] |
| Molecular Formula | C₂₇H₃₀O₁₄ | [4][5][6] |
| Molecular Weight | 578.52 g/mol | [4][5] |
| Physical State | Powder Solid | [1] |
| Incompatible Materials | Bases, Strong oxidizing agents, Strong reducing agents | [1] |
Pre-Disposal Planning: The Foundation of Safety
Effective waste management begins long before a container is full. Adherence to these principles minimizes risk and ensures a smooth disposal process.
-
Waste Minimization : A core tenet of green chemistry is to minimize waste generation. Purchase only the quantities of Chrysin 7-O-β-gentiobioside required for your projects to avoid the accumulation of obsolete chemicals[7].
-
Personal Protective Equipment (PPE) : Before handling the compound for disposal, ensure you are wearing standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Segregation : Never mix chemical waste streams unless explicitly directed by a validated protocol[8]. The primary reason for this is to prevent dangerous reactions. As noted in the table above, Chrysin 7-O-β-gentiobioside should be kept separate from waste streams containing bases, strong oxidizers, or strong reducers[1].
Step-by-Step Disposal Protocol
This protocol outlines the procedure for disposing of pure Chrysin 7-O-β-gentiobioside and materials contaminated with it.
Step 1: Waste Stream Identification
Categorize your waste based on its form. This is the critical first decision point that dictates the subsequent steps.
-
Pure Solid Waste : Unused or expired Chrysin 7-O-β-gentiobioside powder.
-
Contaminated Solid Waste : Items such as weigh boats, pipette tips, and contaminated gloves.
-
Non-Hazardous Aqueous Solutions : Solutions of the compound in buffers or water, assuming no other hazardous components are present.
-
Solutions with Hazardous Solvents : Solutions where the compound is dissolved in a solvent classified as hazardous (e.g., flammable, toxic, or reactive organic solvents).
Step 2: Selecting the Appropriate Waste Container
Container integrity is non-negotiable. The Occupational Safety and Health Administration (OSHA) mandates that waste containers must be chemically compatible with the waste, in good condition, and have a secure, leak-proof closure[9].
-
For Solid Waste : Use a sturdy, wide-mouth container with a screw-on cap. High-density polyethylene (HDPE) is an excellent choice.
-
For Liquid Waste : Use a sealable, leak-proof container, preferably plastic, to avoid breakage[10]. Leave at least 20% of headspace in the container to allow for vapor expansion and prevent spills from overfilling[11].
Step 3: Labeling the Waste Container
Proper labeling is a regulatory requirement and essential for safety. Your label should be clear, legible, and permanently affixed to the container. Include the following information:
-
The words "Non-Hazardous Chemical Waste "
-
Full Chemical Name : "Chrysin 7-O-β-gentiobioside"
-
Major Components and Approximate Percentages (especially for solutions)
-
Principal Investigator's Name and Laboratory Information
Step 4: Waste Accumulation and Storage
Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area[9][10].
-
Carefully transfer waste into the labeled container. For powders, use a spatula or powder funnel to minimize dust.
-
Keep the waste container securely closed at all times, except when adding waste[10].
-
Store the container in a secondary containment bin to catch any potential leaks.
-
Ensure the storage area is away from the incompatible materials previously identified.
Step 5: Arranging for Final Disposal
Once the container is approximately three-quarters full or has reached your institution's time limit for accumulation (often 150-180 days), arrange for its removal[12].
-
Follow your institution’s specific procedures for requesting a hazardous waste pickup. This is typically managed by the Environmental Health & Safety (EHS) department.
-
Do not dispose of Chrysin 7-O-β-gentiobioside, even in trace amounts, down the sink or in the regular trash[12].
The following diagram illustrates the decision-making workflow for proper disposal.
Caption: Decision workflow for the proper segregation and disposal of Chrysin 7-O-β-gentiobioside waste.
Emergency Procedures: Incidental Spill Cleanup
Even with careful handling, spills can occur. The following protocol is for an incidental spill that can be safely managed by laboratory personnel[13].
Protocol for a Small Spill of Solid Chrysin 7-O-β-gentiobioside
-
Alert Personnel : Immediately notify others in the area of the spill[13].
-
Secure the Area : Prevent anyone from walking through the spill area.
-
Don PPE : Ensure you are wearing your lab coat, safety glasses, and gloves.
-
Containment : Gently cover the spill with a dry, absorbent material (e.g., paper towels or absorbent pads) to prevent the powder from becoming airborne.
-
Cleanup : Carefully sweep the absorbed material and powder into a plastic dustpan, working from the outside of the spill inward to minimize spreading[1][13].
-
Package Waste : Place the collected material into your pre-labeled "Non-Hazardous Solid Waste" container.
-
Decontaminate : Wipe the spill surface with soap and water[13]. For highly sensitive work, a subsequent rinse with a suitable lab disinfectant or solvent (like 70% ethanol) may be appropriate.
-
Dispose of Cleaning Materials : Place all used paper towels and wipes into the same solid waste container.
-
Wash Hands : Thoroughly wash your hands with soap and water.
By adhering to these detailed procedures, you uphold the highest standards of laboratory safety, protect yourself and your colleagues, and ensure your research is conducted in an environmentally responsible manner.
References
-
Chrysin 7-O-beta-gentiobioside | CAS:88640-89-5 . BioCrick. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]
-
Chapter 8: Decontamination, Disinfection and Spill Response . West Virginia University Environmental Health & Safety. [Link]
-
How to Quickly Clean Up Unidentified Spills . Lab Manager. [Link]
-
Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]
-
Disposition of Flavonoids via Recycling: Direct Biliary Excretion of Enterically or Extrahepatically Derived Flavonoid Glucuronides . National Center for Biotechnology Information (PMC). [Link]
-
Disposition of Flavonoids Impacts their Efficacy and Safety . ResearchGate. [Link]
-
Laboratory Chemical Waste Management Guidelines . University of Pennsylvania EHRS. [Link]
-
Hazardous Waste - Decontamination . Occupational Safety and Health Administration (OSHA). [Link]
-
Sustainable Extraction of Flavonoids from Citrus Waste: A Fast and Simple Approach with UHPLC-PDA ESI-MS Characterization . MDPI. [Link]
-
Hazardous Waste Disposal Guide . Northwestern University Research Safety. [Link]
-
Preparative separation of flavonoid glycosides and flavonoid aglycones from the leaves of Platycladus orientalis . Royal Society of Chemistry Publishing. [Link]
-
Laboratory Waste Disposal Safety Protocols . National Science Teaching Association (NSTA). [Link]
-
Environmentally Friendly Methods for Flavonoid Extraction from Plant Material . National Center for Biotechnology Information (PMC). [Link]
-
Chrysin-7-O-glucuronide . National Center for Biotechnology Information (PubChem). [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. Chrysin 7-O-beta-gentiobioside | CAS:88640-89-5 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Chrysin 7-O-beta-gentiobioside | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CAS 88640-89-5 | Chrysin 7-o-beta-gentiobioside - Synblock [synblock.com]
- 6. biorlab.com [biorlab.com]
- 7. vumc.org [vumc.org]
- 8. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 9. danielshealth.com [danielshealth.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. CCOHS: Spill Response - Chemicals [ccohs.ca]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
